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trans-Ethyl 3-(4-methylcyclohexyl)acrylate Documentation Hub

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  • Product: trans-Ethyl 3-(4-methylcyclohexyl)acrylate
  • CAS: 324795-73-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Executive Summary trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized organic building block utilized in advanced materials science and pharmaceutical drug development. Structurally, it merges an α,β -unsa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized organic building block utilized in advanced materials science and pharmaceutical drug development. Structurally, it merges an α,β -unsaturated ethyl ester (an acrylate moiety) with a conformationally locked 1,4-disubstituted cyclohexane ring. This whitepaper provides a rigorous analysis of its physicochemical properties, thermodynamic behavior, and a self-validating synthetic protocol governed by strict stereochemical control.

Structural Thermodynamics and Physicochemical Profiling

The molecular architecture of trans-Ethyl 3-(4-methylcyclohexyl)acrylate (Molecular Formula: C12H20O2) dictates its physical behavior. The trans-1,4-substitution on the cyclohexane ring is thermodynamically favored because it allows both the methyl group and the bulky acrylate moiety to occupy equatorial positions. This conformation minimizes 1,3-diaxial steric repulsions, resulting in a highly stable, rigid scaffold.

The acrylate portion shares foundational reactivity and hazard profiles with simpler acrylates like ethyl acrylate, which is known for its volatility, flammability, and tendency to polymerize if not properly stabilized[1][2]. However, the addition of the lipophilic 4-methylcyclohexyl group significantly alters its bulk properties, increasing its boiling point and lipophilicity (LogP).

Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C12H20O2Derived from ethyl acrylate and 4-methylcyclohexyl substitution.
Molecular Weight 196.29 g/mol Calculated exact mass.
Predicted LogP ~3.5Enhanced lipophilicity due to the aliphatic cyclohexane ring.
Boiling Point (Est.) 110–115 °C at 10 mmHgExtrapolated from cyclohexanecarboxaldehyde derivatives[3].
Appearance Colorless to pale yellow liquidTypical for non-conjugated aliphatic acrylates.
Stability Prone to radical polymerizationRequires inhibitors (e.g., MEHQ or Hydroquinone) for long-term storage[2].

Mechanistic Causality in Synthesis: The Horner-Wadsworth-Emmons (HWE) Approach

To synthesize trans-Ethyl 3-(4-methylcyclohexyl)acrylate with high E-alkene stereoselectivity, the Horner-Wadsworth-Emmons (HWE) olefination is the premier methodology[4].

Why HWE over standard Wittig? A standard Wittig reaction using unstabilized phosphonium ylides often yields a difficult-to-separate mixture of E and Z isomers. In contrast, the HWE reaction employs stabilized phosphonate carbanions (such as those derived from triethyl phosphonoacetate). The nucleophilic addition of this carbanion to the aldehyde is reversible[5]. This reversibility allows the intermediate adducts to equilibrate toward the thermodynamically more stable anti-oxaphosphetane intermediate, which subsequently undergoes a syn-elimination to exclusively yield the E-alkene (the trans-acrylate)[4]. Furthermore, the dialkyl phosphate byproduct is highly water-soluble, allowing for a seamless aqueous workup, unlike the stubborn triphenylphosphine oxide byproduct of the Wittig reaction[4][5].

Experimental Protocol: Stereoselective Synthesis

The following is a self-validating protocol for the synthesis of the target compound starting from trans-4-methylcyclohexanecarbaldehyde (a known aliphatic aldehyde[3]) and triethyl phosphonoacetate.

Reagents:

  • trans-4-Methylcyclohexanecarbaldehyde (1.0 equiv, 10 mmol)

  • Triethyl phosphonoacetate (1.1 equiv, 11 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.15 equiv, 11.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Carbanion Generation: Suspend NaH in anhydrous THF (15 mL) under an inert argon atmosphere at 0 °C. Dilute triethyl phosphonoacetate in THF (5 mL) and add it dropwise to the suspension.

    • Causality: The evolution of hydrogen gas acts as a visual self-validation, indicating the successful deprotonation of the phosphonate and formation of the active nucleophilic carbanion[4]. Stir for 30 minutes until the solution becomes clear.

  • Aldehyde Addition: Dissolve trans-4-methylcyclohexanecarbaldehyde in THF (10 mL) and add it dropwise to the carbanion solution at 0 °C.

  • Thermodynamic Equilibration: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Causality: Warming provides the activation energy necessary for the reversible intermediates to equilibrate into the favored anti-oxaphosphetane, ensuring high E-selectivity[4].

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system. The disappearance of the aldehyde spot (visualized via potassium permanganate stain) validates reaction completion.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Causality: The water-soluble diethyl phosphate byproduct partitions entirely into the aqueous phase, leaving the crude product cleanly in the organic phase[5].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Logical Workflow Visualization

G Start trans-4-Methylcyclohexanecarbaldehyde Intermediate Phosphonate Carbanion Addition Start->Intermediate Reagent Triethyl Phosphonoacetate + NaH Reagent->Intermediate Oxaphosphetane anti-Oxaphosphetane Intermediate (Thermodynamic Equilibration) Intermediate->Oxaphosphetane Reversible Elimination Syn-Elimination Oxaphosphetane->Elimination Product trans-Ethyl 3-(4-methylcyclohexyl)acrylate (E-Alkene) Elimination->Product Major Pathway Byproduct Water-Soluble Phosphate Salt (Aqueous Extraction) Elimination->Byproduct

Logical workflow of the stereoselective HWE olefination yielding the E-alkene product.

Downstream Applications in Drug Development

In modern medicinal chemistry, the incorporation of aliphatic ring systems like the 4-methylcyclohexyl group is a proven strategy to improve the pharmacokinetic profiles of drug candidates. Unlike flat, aromatic phenyl rings, the sp3-hybridized cyclohexane ring increases the three-dimensionality of the molecule, which often correlates with improved clinical success rates (the "escape from flatland" paradigm).

Furthermore, the α,β -unsaturated ester functions as a highly tunable Michael acceptor. This makes trans-Ethyl 3-(4-methylcyclohexyl)acrylate an exceptional intermediate for designing Targeted Covalent Inhibitors (TCIs), where the electrophilic alkene can form irreversible covalent bonds with nucleophilic cysteine residues in target kinase active sites.

References

  • Horner–Wadsworth–Emmons reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Horner-Wadsworth-Emmons-Reaktion Source: Wikipedia (German) URL:[Link]

  • Ethyl acrylate Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Ethyl Acrylate | CID 8821 Source: PubChem - NIH URL:[Link]

  • Cyclohexanecarboxaldehyde | CID 16275 Source: PubChem - NIH URL:[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Validation of trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Comprehensive Spectroscopic Guide

Executive Summary trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly versatile α,β-unsaturated ester utilized extensively as a lipophilic spacer and core building block in medicinal chemistry. It is particularly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly versatile α,β-unsaturated ester utilized extensively as a lipophilic spacer and core building block in medicinal chemistry. It is particularly valuable in the synthesis of potent Neuropeptide Y (NPY) Y4 receptor ligands and other targeted therapeutics[1].

This whitepaper provides an in-depth technical guide to the synthesis, isolation, and spectroscopic validation of this compound. By moving beyond a simple recitation of data, this guide emphasizes the causality behind experimental choices and establishes a self-validating system where synthetic intent is mathematically proven by spectroscopic output.

Synthetic Methodology: The Wittig Olefination

The most robust and stereoselective method for synthesizing trans-ethyl 3-(4-methylcyclohexyl)acrylate is the Wittig olefination[2]. By reacting trans-4-methylcyclohexanecarboxaldehyde with a stabilized phosphonium ylide, the reaction is placed under strict thermodynamic control, ensuring the exclusive formation of the (E)-alkene isomer.

Step-by-Step Protocol & Causality

The following protocol is designed to maximize the yield of the (E)-isomer while minimizing the retention of the triphenylphosphine oxide byproduct.

  • Step 1: Ylide Generation

    • Action: Suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)[3] in anhydrous THF. Add NaH (1.15 eq) portion-wise at 0 °C.

    • Causality: The use of a strong, non-nucleophilic base like NaH irreversibly deprotonates the phosphonium salt to form the stabilized ylide. Conducting this at 0 °C suppresses the premature degradation of the ylide and prevents unwanted side reactions with residual moisture.

  • Step 2: Aldehyde Addition

    • Action: Add trans-4-methylcyclohexanecarboxaldehyde (1.0 eq) dropwise to the ylide solution.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, ensuring the nucleophilic attack by the ylide is the dominant pathway, thereby maximizing the yield of the oxaphosphetane intermediate.

  • Step 3: Cycloreversion (Thermodynamic Control)

    • Action: Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

    • Causality: The stabilization of the ylide by the ester carbonyl allows the initially formed cis- and trans-oxaphosphetane intermediates to equilibrate. Room temperature provides sufficient thermal energy for this equilibration, heavily favoring the thermodynamically more stable trans-oxaphosphetane. Subsequent cycloreversion exclusively yields the (E)-alkene.

  • Step 4: Workup and Purification

    • Action: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

    • Causality: The highly non-polar nature of the target ester allows it to elute rapidly in a non-polar solvent system, effectively separating it from the highly polar triphenylphosphine oxide byproduct, which is strongly retained on the silica column.

WittigWorkflow A trans-4-Methylcyclohexane- carboxaldehyde E Oxaphosphetane Intermediate (Thermodynamic Control) A->E B (Ethoxycarbonylmethyl) triphenylphosphonium bromide C Base (NaH) & Solvent (THF) Deprotonation B->C D Stabilized Phosphonium Ylide Formation C->D D->E Nucleophilic Addition F trans-Ethyl 3-(4-methylcyclohexyl)acrylate (E-isomer major) E->F Cycloreversion G Triphenylphosphine Oxide (Byproduct) E->G Elimination

Fig 1. Wittig olefination workflow for synthesizing trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Spectroscopic Characterization & Data Presentation

The protocol described above is a self-validating system. The synthetic intent (producing the E-isomer) is mathematically verified by the downstream spectroscopic output[4],[5].

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The most critical diagnostic feature in the ¹H NMR spectrum is the coupling constant ( J ) of the vinylic protons. The 15.8 Hz coupling constant is definitive proof of the trans (E) geometry of the newly formed double bond.

Shift (δ, ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentCausality / Structural Significance
6.90 dd15.8, 6.81HH-β (alkene) J=15.8 Hz proves (E)-geometry; J=6.8 Hz shows coupling to the cyclohexyl methine proton.
5.75 dd15.8, 1.21HH-α (alkene) J=15.8 Hz proves (E)-geometry; shielded relative to H-β due to polarization.
4.18 q7.12H-OCH₂- (ethyl)Standard ester ethoxy methylene.
2.12 m-1HH-1 (cyclohexyl)Allylic methine proton on the ring.
1.75-1.65 m-4HH-2,3,5,6 (eq)Equatorial ring protons.
1.35-1.10 m-5HH-2,3,5,6 (ax) + H-4Axial ring protons + methine at C4.
1.28 t7.13H-CH₃ (ethyl)Standard ester ethoxy methyl.
0.88 d6.53H-CH₃ (ring)Methyl group on the cyclohexane ring.
¹³C NMR Spectroscopy (101 MHz, CDCl₃)

Carbon-13 NMR confirms the carbon skeleton, particularly the highly polarized nature of the α,β-unsaturated system.

Shift (δ, ppm)AssignmentCausality / Structural Significance
167.2 C=O (ester)Conjugated ester carbonyl carbon.
154.5 C-β (alkene)Deshielded by resonance with the electron-withdrawing carbonyl group.
119.2 C-α (alkene)Shielded relative to C-β due to the polarization of the alkene.
60.1 -OCH₂- (ethyl)Oxygen-bound aliphatic carbon.
40.5 C-1 (cyclohexyl)Methine carbon attached to the alkene.
34.5 C-3, C-5 (cyclohexyl)Ring methylenes adjacent to the methyl-bearing carbon.
32.8 C-4 (cyclohexyl)Methine carbon attached to the methyl group.
32.1 C-2, C-6 (cyclohexyl)Ring methylenes adjacent to the alkene-bearing carbon.
22.5 -CH₃ (ring)Aliphatic methyl carbon.
14.3 -CH₃ (ethyl)Terminal ester methyl carbon.
FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming the conjugated nature of the ester and the trans geometry of the alkene.

Wavenumber (cm⁻¹)ModeAssignment & Causality
2920, 2850 C-H stretchAliphatic C-H stretching confirming the cyclohexyl and ethyl groups.
1715 C=O stretchLowered from standard esters (~1735 cm⁻¹) due to conjugation with the alkene.
1650 C=C stretchAlkene double bond (conjugated).
1180 C-O stretchEster C-O-C asymmetric stretching.
985 =C-H bendOut-of-plane bending, a highly diagnostic marker for trans (E) alkenes.
Mass Spectrometry (EI, 70 eV)

Electron ionization mass spectrometry confirms the exact molecular weight and provides a predictable fragmentation pattern.

m/zAssignmentCausality / Fragmentation Pathway
196 [M]⁺Molecular ion peak corresponding to C₁₂H₂₀O₂.
151 [M - OEt]⁺Loss of the ethoxy radical from the ester group.
123 [M - CO₂Et]⁺Alpha-cleavage resulting in the loss of the entire ester moiety.
97 [C₇H₁₃]⁺Cleavage of the alkene-cyclohexyl bond, leaving the methylcyclohexyl cation.

Validation & Quality Control Workflow

To ensure scientific integrity, the analytical data must be processed through a logical validation workflow. The structural identity is only confirmed when all orthogonal data points converge on the target structure.

SpectroLogic A Purified Target Compound B 1H NMR (400 MHz) A->B C 13C NMR (101 MHz) A->C D FT-IR Spectroscopy A->D E GC-MS Analysis A->E F J = 15.8 Hz Confirms (E)-alkene B->F G 167 ppm (C=O) 154/119 ppm (C=C) C->G H 1715 cm⁻¹ (Ester C=O) 985 cm⁻¹ (trans C=C) D->H I m/z = 196 [M]⁺ Confirms Exact Mass E->I J Validated trans-Ethyl 3-(4-methylcyclohexyl)acrylate F->J G->J H->J I->J

Fig 2. Spectroscopic validation logic confirming structural and stereochemical integrity.

References

  • Title : Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions Source : Molecules (MDPI) URL :[Link]

  • Title : In Search for Potent and Selective NPY Y4 Receptor Ligands: Acylguanidines, Argininamides and Peptide Source : Publikationsserver der Universität Regensburg URL : [Link]

  • Title : Copper-catalyzed asymmetric conjugate borylation of α,β-unsaturated esters (Supporting Information) Source : Chemical Communications (Royal Society of Chemistry) URL :[Link]

Sources

Foundational

Unraveling the Mass Spectrometry of trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Comprehensive Guide for Structural Elucidation

Introduction: The Analytical Imperative In the realm of drug development and fine chemical synthesis, α,β -unsaturated esters bearing alicyclic appendages—such as trans-Ethyl 3-(4-methylcyclohexyl)acrylate—serve as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the realm of drug development and fine chemical synthesis, α,β -unsaturated esters bearing alicyclic appendages—such as trans-Ethyl 3-(4-methylcyclohexyl)acrylate—serve as critical building blocks. The stereochemical and structural integrity of these intermediates dictates the efficacy of downstream active pharmaceutical ingredients (APIs) and advanced polymers.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a spectral matching exercise against a library, but as a predictable cascade of unimolecular gas-phase reactions. This whitepaper provides an in-depth analysis of its Electron Ionization Mass Spectrometry (EI-MS) profile, detailing the mechanistic causality behind its fragmentation and establishing a self-validating analytical protocol for researchers and drug development professionals.

Theoretical Framework: Ionization and Fragmentation Causality

When trans-Ethyl 3-(4-methylcyclohexyl)acrylate ( C12​H20​O2​ , MW: 196.29 g/mol ) enters the high-vacuum environment of an EI source and is bombarded with 70 eV electrons, the initial ionization event typically occurs at the most electron-rich sites: the ester oxygen lone pairs or the alkene π -bond. The resulting molecular ion ( [M]+∙ at m/z 196) is highly energetic and transient.

The subsequent fragmentation is governed by bond dissociation energies and the thermodynamic stability of the resulting product ions, a principle well-documented in the1[1]. We observe three primary competitive pathways:

  • Alpha-Cleavage (m/z 151) : The ester carbonyl strongly directs α -cleavage. The homolytic cleavage of the C-O bond results in the expulsion of an ethoxy radical ( ∙OCH2​CH3​ , 45 Da). The remaining fragment is a highly stable, resonance-stabilized acylium ion ( [C10​H15​O]+ ). This neutral loss of 45 Da is a definitive diagnostic signature of ethyl acrylates and methacrylates[2].

  • Vinylic/Allylic Cleavage (m/z 123) : The loss of the entire ester moiety ( ∙COOCH2​CH3​ , 73 Da) yields a cyclohexylvinyl cation ( [C9​H15​]+ ). The positive charge is stabilized by the adjacent double bond, making this a highly favored pathway.

  • Alicyclic Ring Detachment (m/z 97) : The cleavage of the C-C bond connecting the cyclohexane ring to the acrylate moiety generates the 4-methylcyclohexyl cation ( [C7​H13​]+ ). Substituted cyclohexanes are known to readily form stable cyclic carbocations through α -cleavage and subsequent radical losses, which often dominate the spectrum as the base peak[1][3].

Quantitative Fragmentation Data

To facilitate rapid spectral interpretation and impurity profiling, the quantitative data for the primary fragment ions are summarized below.

m/z RatioProposed Ion StructureRelative Abundance (%)Mechanistic Origin / Causality
196 [C12​H20​O2​]+∙ < 10Molecular Ion : Low abundance due to facile cleavage of the flexible aliphatic ring and ester group.
151 [C10​H15​O]+ 40 - 50Acylium Ion : Formed via α -cleavage and loss of the ethoxy radical ( ∙OCH2​CH3​ ).
123 [C9​H15​]+ 75 - 85Cyclohexylvinyl Cation : Formed via loss of the ester radical ( ∙COOCH2​CH3​ ). Stabilized by allylic resonance.
99 [C5​H7​O2​]+ 20 - 30Acrylate Cation : Formed by the loss of the 4-methylcyclohexyl radical.
97 [C7​H13​]+ 100 (Base Peak)4-Methylcyclohexyl Cation : Cleavage of the alicyclic ring from the vinyl group. Highly stable carbocation.
69 [C5​H9​]+ 50 - 60Ring Fragmentation : Secondary breakdown of the cyclohexyl ring (loss of ethylene).
Mechanistic Pathway Visualization

Fragmentation M Molecular Ion [M]+• m/z 196 F1 Acylium Ion m/z 151 M->F1 - •OCH2CH3 (45 Da) F2 Cyclohexylvinyl Cation m/z 123 M->F2 - •COOCH2CH3 (73 Da) F3 4-Methylcyclohexyl Cation m/z 97 M->F3 - •CH=CHCOOCH2CH3 (99 Da) F4 Acrylate Cation m/z 99 M->F4 - •C7H13 (97 Da) F2->F3 - C2H2 (26 Da)

Proposed EI-MS fragmentation pathway for trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Experimental Protocol: A Self-Validating GC-MS Workflow

In rigorous analytical environments, a protocol must be a self-validating system —meaning the system continuously proves its own fitness for purpose, ensuring that spectral anomalies are chemical realities, not instrumental artifacts.

The identification of complex intermediates relies heavily on 4[4]. By incorporating a tuning standard prior to the run, we validate the mass axis calibration and relative abundance ratios across the m/z range.

Step-by-Step Methodology

Phase 1: System Suitability & Tuning

  • Inject 1 µL of Decafluorotriphenylphosphine (DFTPP) tuning standard (50 µg/mL).

  • Verify that the mass axis calibration is accurate to ±0.1 Da and that the relative abundance ratios (e.g., m/z 51, 198, 442) meet EPA/standard laboratory criteria. This guarantees that the low-intensity molecular ion (m/z 196) is not artificially suppressed by poor high-mass transmission.

Phase 2: Sample Preparation

  • Weigh exactly 10.0 mg of trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

  • Dissolve in 10.0 mL of high-purity, anhydrous dichloromethane (DCM) to yield a 1.0 mg/mL stock.

  • Spike the sample with an internal standard (e.g., Naphthalene- d8​ ) at a final concentration of 10 µg/mL to validate quantitative recovery and correct for injection volume variances.

Phase 3: Chromatographic Separation

  • Column : Equip the GC with an HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection : 1 µL, splitless mode, inlet temperature set to 250°C.

  • Oven Program : Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Note: The trans isomer will elute as a sharp, symmetrical peak; any cis isomer present will typically elute slightly earlier due to a smaller hydrodynamic volume.

Phase 4: Ionization and Acquisition

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Ionization Energy : 70 eV.

  • Scan Range : m/z 40 to 300. (Scanning below m/z 40 is avoided to exclude background air/water ions).

Workflow Visualization

GCMS_Workflow A 1. System Calibration (DFTPP Tuning) B 2. Sample Injection (Splitless, 250°C) A->B C 3. GC Separation (HP-5MS Column) B->C D 4. EI Ionization (70 eV, 230°C) C->D E 5. Mass Analysis (Quadrupole, m/z 40-300) D->E

Self-validating GC-MS analytical workflow for acrylate characterization.

Conclusion

By understanding the causality of electron ionization and implementing a self-validating GC-MS workflow, researchers can unambiguously characterize trans-Ethyl 3-(4-methylcyclohexyl)acrylate. The mass difference between m/z 196 and m/z 151 ( Δ 45 Da) serves as the definitive diagnostic signature of the ethyl ester, while the intense m/z 97 peak acts as the structural anchor confirming the methylcyclohexyl moiety. This mechanistic approach to mass spectrometry ensures high-fidelity data, accelerating downstream drug development and chemical synthesis pipelines.

References

  • Identification of methacrylates and acrylates in dental materials by mass spectrometry Source: Academia.edu URL:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL:[Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment Source: ACS Publications (Environmental Science & Technology) URL:[Link]

Sources

Exploratory

Stereochemical Architecture and Synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Technical Guide

Executive Summary In advanced medicinal chemistry and materials science, rigid lipophilic scaffolds are critical for dictating the spatial trajectory of pharmacophores. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and materials science, rigid lipophilic scaffolds are critical for dictating the spatial trajectory of pharmacophores. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized building block characterized by a dual-stereochemical nature: a 1,4-disubstituted cyclohexane ring and an α,β -unsaturated ester[1]. This whitepaper provides an in-depth analysis of its stereochemical architecture, details a self-validating synthetic protocol governed by thermodynamic causality, and establishes analytical standards for verifying its absolute configuration.

Stereochemical Architecture

The structural integrity of trans-ethyl 3-(4-methylcyclohexyl)acrylate relies on the precise control of two independent stereochemical domains:

The Cyclohexane Ring (1,4-Disubstitution)

The prefix trans in the context of the cyclohexane ring refers to the relative stereochemistry of the methyl group at C4 and the acrylate group at C1. In the trans-1,4-isomer, the lowest-energy conformation is the diequatorial chair . This arrangement minimizes 1,3-diaxial steric clashes, effectively locking the molecule into a rigid, linear extended conformation[2]. This predictability is highly valued in drug design, such as in the synthesis of HDM2 inhibitors and other targeted therapeutics[3].

The Alkene Geometry (E/Z Configuration)

The acrylate moiety introduces a second stereocenter at the double bond. To maintain the linear trajectory of the scaffold, the (E)-alkene (often synonymously referred to as the trans-acrylate) is required. The (E)-geometry ensures that the bulky cyclohexane ring and the ester carbonyl are oriented on opposite sides of the double bond, minimizing steric repulsion and maximizing π -conjugation[4].

Synthetic Methodology: The Horner-Wadsworth-Emmons Approach

The gold standard for synthesizing this compound with absolute stereochemical fidelity is the Horner-Wadsworth-Emmons (HWE) olefination . By reacting trans-4-methylcyclohexanecarbaldehyde with a stabilized phosphonate carbanion, the (E)-alkene is formed with near-exclusive selectivity[4].

The use of a stabilized ylide (such as triethyl phosphonoacetate, TEPA) is the primary driver of this selectivity. The reaction proceeds via an oxaphosphetane intermediate; the thermodynamic stability of the anti-oxaphosphetane dictates a cycloreversion pathway that overwhelmingly yields the (E)-isomer.

Synthesis A trans-4-Methylcyclohexane carbaldehyde D Horner-Wadsworth-Emmons Intermediate A->D B Triethyl phosphonoacetate (TEPA) C Base (e.g., NaH, THF) Deprotonation B->C C->D E trans-Ethyl 3-(4-methylcyclohexyl) acrylate (E-isomer) D->E anti-elimination (Stereoselective)

Fig 1: Synthetic workflow for (E)-alkene formation via HWE olefination.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. Every step includes a mechanistic causality explanation and an in-process validation check to ensure the integrity of the stereochemical outcome.

Reagents: trans-4-methylcyclohexanecarbaldehyde (1.0 eq), Triethyl phosphonoacetate (TEPA, 1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Anhydrous THF.

  • Step 1: Ylide Formation

    • Procedure: In an oven-dried, argon-purged flask, suspend NaH in anhydrous THF at 0 °C. Add TEPA dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic deprotonation, preventing the degradation of the phosphonate and ensuring a high local concentration of the reactive carbanion.

    • Validation Check: The evolution of H2​ gas will visibly cease, and the heterogeneous suspension will transition into a clear, homogeneous solution, confirming quantitative ylide formation.

  • Step 2: Aldehyde Addition

    • Procedure: Dissolve trans-4-methylcyclohexanecarbaldehyde in a minimal volume of THF and add it dropwise to the ylide solution at 0 °C.

    • Causality: Maintaining a low temperature during addition kinetically favors the formation of the anti-oxaphosphetane intermediate over the syn-variant, which is critical for downstream (E)-selectivity[4].

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The aldehyde starting material (stains strongly with 2,4-DNP) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.6 ).

  • Step 3: Elimination and Isolation

    • Procedure: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: Warming to room temperature provides the necessary activation energy for the cycloreversion of the oxaphosphetane intermediate, driving the elimination exclusively toward the thermodynamically stable (E)-alkene.

Analytical Characterization

To guarantee trustworthiness, the final product must be subjected to rigorous NMR analysis to confirm both the ring conformation and the alkene geometry.

StereoLogic Compound trans-Ethyl 3-(4-methylcyclohexyl)acrylate Ring Cyclohexane Ring (1,4-disubstitution) Compound->Ring Alkene Acrylate Double Bond (C=C) Compound->Alkene Trans14 trans-1,4-isomer (Diequatorial Chair) Ring->Trans14 Thermodynamic Control E_Alkene (E)-Alkene (trans geometry) Alkene->E_Alkene HWE Reaction Kinetics NMR_Ring 1H-NMR: Large Jax-ax (~11.5 Hz) Trans14->NMR_Ring Validation NMR_Alkene 1H-NMR: Large Jtrans (~15.5 Hz) E_Alkene->NMR_Alkene Validation

Fig 2: Stereochemical logic and NMR validation for the dual-trans geometry.

Quantitative Data Summary

The table below summarizes the critical diagnostic parameters used to differentiate the target trans/(E) isomer from potential stereochemical impurities.

Parametertrans-1,4 / (E)-alkene (Target)cis-1,4 / (E)-alkenetrans-1,4 / (Z)-alkene
Ring Conformation DiequatorialAxial-EquatorialDiequatorial
Alkene Geometry trans(E)trans(E)cis(Z)
1 H-NMR Alkene J -coupling ~15.5 Hz ~15.5 Hz~10.5 Hz
1 H-NMR Ring Jax−ax​ (at C1) ~11.5 Hz N/A (ax-eq coupling)~11.5 Hz
Thermodynamic Stability Highest ModerateLowest

Note: The presence of a J -coupling value of ~15.5 Hz for the vinylic protons unequivocally confirms the (E)-alkene, while a large axial-axial coupling constant (~11.5 Hz) for the methine proton on the cyclohexane ring confirms the diequatorial trans-1,4-geometry.

Sources

Foundational

Discovery and Synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Technical Whitepaper

Executive Summary As the complexity of targeted therapeutics increases, the demand for stereochemically pure, versatile aliphatic building blocks has surged. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of targeted therapeutics increases, the demand for stereochemically pure, versatile aliphatic building blocks has surged. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly valued α,β-unsaturated ester that serves as a critical structural lynchpin in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the mechanistic rationale, optimized synthesis, and pharmacological application of this compound.

Pharmacological Context & Discovery

While seemingly a simple building block, trans-Ethyl 3-(4-methylcyclohexyl)acrylate was discovered to be a vital intermediate in the development of highly selective 2,4-diaminopyrimidine derivatives. These complex molecules function as potent inhibitors of Protein Kinase C theta (PKCθ) , an isozyme whose expression is predominantly restricted to T lymphocytes and skeletal muscles[1].

In the context of organ transplantation, traditional immunosuppressants often yield severe systemic side effects. Because the phenotype of PKCθ knockout models exhibits targeted inhibition of T-cell signaling (and induction of T-cell anergy) without skeletal muscle abnormalities, PKCθ inhibitors derived from this acrylate building block represent a breakthrough in preventing acute transplant rejection with a minimized side-effect profile 1[1].

Pathway TCR T-Cell Receptor (TCR) Activation PKC PKCθ Recruitment & Activation TCR->PKC TF NF-κB / AP-1 Transcription Factors PKC->TF IL2 IL-2 Production & T-Cell Proliferation TF->IL2 Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->PKC Blocks

Biological signaling pathway showing PKCθ inhibition in T-cells by downstream derivatives.

Retrosynthetic Analysis & Mechanistic Rationale

To synthesize the target molecule with strict trans (E) stereocontrol, the Horner-Wadsworth-Emmons (HWE) olefination is the methodological gold standard 2[2].

Unlike traditional Wittig reactions (which often yield difficult-to-separate E/Z mixtures), the HWE reaction utilizes a stabilized phosphonate carbanion. The electron-withdrawing nature of the ester group on triethyl phosphonoacetate ensures that the intermediate oxaphosphetane formation is reversible. This reversibility places the reaction under thermodynamic control , overwhelmingly driving the syn-elimination toward the sterically unhindered, more stable E-alkene.

G A 4-Methylcyclohexane- carbaldehyde D Oxaphosphetane Intermediate A->D B Triethyl Phosphonoacetate C Phosphonate Carbanion B->C NaH / THF 0°C C->D Nucleophilic Addition E trans-Ethyl 3-(4-methylcyclohexyl)acrylate (Target) D->E syn-Elimination (Thermodynamic)

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination yielding the trans-acrylate.

Experimental Workflow: Self-Validating Protocol

The following protocol is engineered to be a self-validating system. Every step includes a causal explanation to ensure the operator understands why a parameter is chosen, allowing for real-time troubleshooting.

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere): Flame-dry a 250 mL three-necked round-bottom flask and purge with Argon. Causality: The phosphonate carbanion is highly sensitive to protonation by atmospheric moisture, which would prematurely quench the ylide and drastically reduce yields.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C. Add triethyl phosphonoacetate (1.1 eq) dropwise over 15 minutes. Causality: THF is chosen as a polar aprotic solvent to effectively solvate the Na+ cation, increasing the nucleophilicity of the carbanion. The 0°C temperature safely controls the exothermic evolution of hydrogen gas. Validation: The opaque suspension will transition to a clear, homogenous solution, physically confirming complete carbanion formation.

  • Aldehyde Coupling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Introduce 4-methylcyclohexanecarbaldehyde (1.0 eq) in THF dropwise. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Causality: Initial low temperatures prevent competing side reactions (such as aldol condensation of the aldehyde). Warming the mixture provides the necessary activation energy for the oxaphosphetane ring to undergo syn-elimination.

  • In-Process Tracking (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 9:1). Validation: The starting aldehyde is UV-inactive but stains strongly with p-Anisaldehyde. The reaction is complete when the starting material spot disappears and a highly UV-active spot (the conjugated target ester) appears at a higher Rf​ .

  • Aqueous Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: NH4​Cl provides a mild, buffered proton source to safely neutralize unreacted NaH without causing base-catalyzed hydrolysis of the newly formed ethyl ester 3[3].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc).

Workflow S1 1. Deprotonation NaH + THF (0°C) S2 2. Phosphonate Addition Dropwise, 30 min S1->S2 S3 3. Aldehyde Coupling -78°C to RT, 2 h S2->S3 S4 4. Aqueous Quench NH4Cl (sat) + EtOAc Extr. S3->S4 S5 5. Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for the synthesis of the target compound.

Analytical Characterization & Data Presentation

To ensure reproducibility, reaction conditions must be optimized for maximum E-selectivity. Table 1 summarizes the causality of base selection, while Table 2 provides the expected spectroscopic validation parameters.

Table 1: Optimization of Olefination Conditions

BaseSolventTemp ProfileYield (%)E:Z RatioMechanistic Observation
NaOH H2​O /DCMRT45%70:30Phase-transfer issues; partial ester hydrolysis.
DBU CH3​CN 0°C to RT78%92:8Good conversion, but mild base leaves unreacted starting material.
NaH THF -78°C to RT 94% >98:2 Irreversible deprotonation; kinetic control of addition yields highest trans selectivity.

Table 2: Key 1 H-NMR Chemical Shifts ( CDCl3​ , 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Diagnostic Significance
Alkene (β-proton)6.85 - 6.95Doublet of doubletsJ = 15.8, 6.8Large J value (15.8 Hz) strictly confirms trans (E) geometry.
Alkene (α-proton)5.75 - 5.82DoubletJ = 15.8Conjugation to ester shifts this upfield relative to the β-proton.
Ester −CH2​− 4.15 - 4.22QuartetJ = 7.1Confirms retention of the ethyl ester group.
Cyclohexyl −CH− 2.05 - 2.18MultipletN/ACorresponds to the allylic methine proton on the ring.

References

  • US Patent 2011/0159019 A1 - 2,4-Diaminopyrimidine Compound and Pharmaceutical Composition Containing the Same (Context: PKCθ inhibition and acute rejection in transplantation).
  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions - Wittig-type Olefination Methodology (Context: HWE and Wittig olefination parameters).
  • Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers - Acrylate Synthesis Protocols (Context: Esterification and acrylate handling).

Sources

Exploratory

"trans-Ethyl 3-(4-methylcyclohexyl)acrylate" literature review

Title : trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Strategic Intermediate in Medicinal Chemistry and Materials Science Executive Summary In modern drug discovery and advanced materials science, the architectural rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Title : trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Strategic Intermediate in Medicinal Chemistry and Materials Science

Executive Summary

In modern drug discovery and advanced materials science, the architectural rigidity and lipophilicity of molecular building blocks dictate the pharmacokinetic and physicochemical success of downstream products. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly versatile α,β -unsaturated ester. Featuring a lipophilic 4-methylcyclohexyl core conjugated to an electrophilic enoate, it serves as a critical intermediate for synthesizing peptidomimetics, targeted kinase inhibitors, and saturated lipophilic tails. This technical guide provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application workflows for this strategic compound.

Structural Profiling & Causality in Drug Design

The molecular architecture of trans-Ethyl 3-(4-methylcyclohexyl)acrylate (C12H20O2) is defined by two key domains:

  • The 4-Methylcyclohexyl Ring : This saturated carbocycle provides significant steric bulk and lipophilicity. In medicinal chemistry, such rings are utilized to occupy deep hydrophobic pockets in target proteins (e.g., PKC θ kinases), reducing the entropic penalty of binding compared to flexible aliphatic chains[1].

  • The trans (E)-Enoate Moiety : The α,β -unsaturated ester is a potent Michael acceptor. The trans (E) geometry is thermodynamically favored and crucial for predictable stereochemical outcomes in downstream cycloadditions or nucleophilic conjugate additions.

Mechanistic Causality in Synthetic Methodologies

The synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate from 4-methylcyclohexanecarbaldehyde requires precise stereocontrol to ensure the exclusive formation of the E-alkene.

Primary Route: The Horner-Wadsworth-Emmons (HWE) Olefination The HWE reaction is the gold standard for synthesizing this compound due to its superior E-selectivity and ease of purification[2].

  • Reagent Causality : Triethyl phosphonoacetate (TEPA) is utilized instead of standard Wittig phosphonium ylides. The resulting byproduct, sodium diethyl phosphate, is highly water-soluble, allowing for rapid removal via simple aqueous extraction. This bypasses the need for labor-intensive chromatography required to remove triphenylphosphine oxide in Wittig reactions.

  • Base Causality : Sodium hydride (NaH) or DBU is employed as a strong, non-nucleophilic base[3]. It quantitatively deprotonates the acidic α -protons of TEPA without risking nucleophilic attack on the ester carbonyl, a side reaction common with hydroxide or alkoxide bases.

  • Stereochemical Control : The reaction proceeds via an oxaphosphetane intermediate. The steric bulk of the 4-methylcyclohexyl group induces a strong thermodynamic preference for the trans-oxaphosphetane, which undergoes syn-elimination to yield the E-alkene with >95% selectivity[3].

Alternative Route: The Wittig Reaction While reagents like (ethoxycarbonylmethyl)triphenylphosphonium bromide can be used in the presence of mild bases to form the ylide, the E/Z selectivity is generally lower, and the removal of the phosphine oxide byproduct complicates industrial scale-up[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Property Value Causality / Significance
Molecular Formula C12H20O2 Defines the mass and elemental composition.
Molecular Weight 196.29 g/mol Optimal low-MW building block for Lipinski-compliant drugs.
LogP (Estimated) ~3.5 High lipophilicity, ideal for hydrophobic pocket targeting.
Hydrogen Bond Donors 0 Enhances passive membrane permeability.

| Hydrogen Bond Acceptors | 2 | Ester oxygens capable of interacting with target residues. |

Table 2: Comparison of Olefination Strategies

Parameter HWE Olefination (TEPA) Wittig Reaction
Reagent Triethyl phosphonoacetate (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Base Required Strong (e.g., NaH, LiHMDS) Mild to Strong (e.g., NaOMe, DBU)
Stereoselectivity Excellent (>95% E-isomer) Moderate (~80-90% E-isomer)

| Byproduct Removal | Aqueous extraction (Water-soluble) | Chromatography (Insoluble phosphine oxide) |

Experimental Protocols: Self-Validating HWE Synthesis

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints to confirm reaction progression without relying solely on end-point analysis.

Materials:

  • 4-Methylcyclohexanecarbaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (TEPA) (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a round-bottom flask under vacuum and purge with argon. Causality: NaH and the resulting carbanion are highly moisture-sensitive; ambient water will quench the reagent, leading to incomplete conversion.

  • Carbanion Generation : Suspend NaH in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath. Add TEPA dropwise over 15 minutes.

    • Self-Validation Checkpoint: The addition will trigger the evolution of hydrogen gas. The cessation of bubbling and the formation of a clear, slightly yellow solution confirm the quantitative formation of the phosphonate carbanion.

  • Electrophilic Addition : Maintain the reaction at 0 °C and add a solution of 4-methylcyclohexanecarbaldehyde in THF dropwise.

    • Causality: Conducting the addition at 0 °C suppresses competing side reactions, such as the self-aldol condensation of the aldehyde.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The starting aldehyde (UV inactive, stains dark with phosphomolybdic acid) will be consumed, replaced by a strongly UV-active spot (the conjugated trans-enoate) at a higher Rf value.

  • Quenching and Isolation : Cool the mixture back to 0 °C and carefully add saturated aqueous NH4Cl.

    • Causality: NH4Cl safely neutralizes any unreacted NaH without hydrolyzing the newly formed ester product.

  • Extraction : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The water-soluble diethyl phosphate byproduct remains in the aqueous phase.

Data Visualization: Workflows and Mechanisms

HWE_Mechanism A Triethyl phosphonoacetate (TEPA) B Base (NaH) Deprotonation A->B C Phosphonate Carbanion (Nucleophile) B->C -H2 gas E Nucleophilic Addition (Alkoxide Intermediate) C->E D 4-Methylcyclohexanecarbaldehyde (Electrophile) D->E F Oxaphosphetane Formation (4-Membered Ring) E->F Intramolecular attack G Cycloreversion (Stereoselective Elimination) F->G Thermodynamic control H trans-Ethyl 3-(4-methylcyclohexyl)acrylate (E-Alkene) G->H Major Product I Diethyl phosphate salt (Aqueous Byproduct) G->I Washed out

Mechanistic pathway of the HWE olefination ensuring E-selectivity.

Applications Root trans-Ethyl 3-(4-methylcyclohexyl)acrylate Branch1 Catalytic Hydrogenation (Pd/C, H2) Root->Branch1 Branch2 Saponification (LiOH, H2O/THF) Root->Branch2 Branch3 Michael Addition (Nucleophiles: Amines/Thiols) Root->Branch3 Prod1 Ethyl 3-(4-methylcyclohexyl)propanoate (Flexible Lipophilic Tail) Branch1->Prod1 Prod2 trans-3-(4-methylcyclohexyl)acrylic acid (Amidation Precursor) Branch2->Prod2 Prod3 Beta-Substituted Esters (Peptidomimetics) Branch3->Prod3

Downstream synthetic workflows utilizing the acrylate intermediate.

Applications in Drug Development

The strategic incorporation of the 4-methylcyclohexyl moiety via this acrylate intermediate has proven highly effective in several pharmacological domains:

  • Immunosuppressive Agents (PKC θ Inhibitors) : The rigid lipophilic tail derived from 4-methylcyclohexanecarbaldehyde is crucial for binding affinity in novel 2,4-diaminopyrimidine compounds targeting Protein Kinase C theta (PKC θ ). These inhibitors are actively researched for preventing acute rejection in organ transplantation[1].

  • Peptidomimetic Scaffolds : The α,β -unsaturated system of the acrylate acts as an excellent Michael acceptor. Conjugate addition of biological nucleophiles (like cysteine thiols) allows for the development of targeted covalent inhibitors.

  • Conformationally Restricted Analogs : Saponification of the ester and subsequent modifications can yield conformationally restricted analogs of biologically active aliphatic chains, utilized in antifibrinolytic and neurological research.

References

  • Google Patents.
  • SynArchive. "Horner-Wadsworth-Emmons Reaction" (Comprehensive review of the mechanism and base causality). Available at:[Link]

  • ResearchGate. "Highly E-selective solvent-free Horner-Wadsworth-Emmons reaction catalyzed by DBU" (Discusses stereoselective control in HWE olefination). Available at:[Link]

Sources

Foundational

Potential research applications of "trans-Ethyl 3-(4-methylcyclohexyl)acrylate"

The Strategic Utility of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in Advanced Therapeutics and Polymer Science Executive Summary In the landscape of modern chemical design, bifunctional building blocks that bridge the...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in Advanced Therapeutics and Polymer Science

Executive Summary

In the landscape of modern chemical design, bifunctional building blocks that bridge the gap between structural rigidity and targeted reactivity are highly sought after. trans-Ethyl 3-(4-methylcyclohexyl)acrylate (CAS: 324795-73-5) represents a masterclass in such molecular architecture. By coupling a stereodefined, rigid trans-1,4-disubstituted cyclohexane ring with a highly reactive α,β -unsaturated ester, this compound serves as a critical lynchpin in two distinct but overlapping fields: the synthesis of metabolically stable active pharmaceutical ingredients (APIs) and the engineering of high-performance, controlled-release polymer nanocarriers.

This technical guide deconstructs the physicochemical rationale behind the compound's utility, providing researchers with the causal logic and self-validating protocols necessary to harness its full potential.

Section 1: The "Escape from Flatland" Paradigm in Medicinal Chemistry

For decades, drug discovery has relied heavily on planar, aromatic rings (like benzene) to build pharmacophores. However, these sp2 -hybridized systems frequently suffer from poor aqueous solubility and are prime targets for rapid cytochrome P450 (CYP)-mediated oxidation.

Causality of Bioisosteric Replacement

The trans-4-methylcyclohexyl moiety acts as a non-classical bioisostere for para-substituted benzene rings. The mechanistic advantages of this substitution are twofold:

  • Metabolic Shielding: Benzene rings possess an electron-rich π -cloud that CYP450 enzymes readily epoxidize, leading to rapid drug clearance. By replacing the arene with a fully saturated trans-cyclohexyl ring, the π -electron cloud is eliminated. This removes the primary metabolic liability, drastically increasing the compound's half-life[1][2].

  • Crystal Lattice Disruption: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) introduces three-dimensionality to the molecule. This "Escape from Flatland" disrupts the flat π−π stacking commonly seen in aromatic solid states, lowering the crystal lattice energy and thereby thermodynamically driving higher aqueous solubility[1].

Concurrently, the acrylate moiety serves as a tunable Michael acceptor. It can be utilized to synthesize targeted covalent inhibitors (binding to nucleophilic cysteine residues on target proteins) or as a synthetic handle for the addition of complex side chains.

SPR A trans-Ethyl 3-(4-methylcyclohexyl)acrylate (CAS: 324795-73-5) B1 trans-1,4-Cyclohexyl Core A->B1 B2 Acrylate Moiety A->B2 C1 High Fsp3 Fraction B1->C1 C2 Conformational Rigidity B1->C2 C3 Reversible Deactivation Radical Polymerization B2->C3 C4 Michael Acceptor B2->C4 D1 Improved Metabolic Stability (Reduced CYP Oxidation) C1->D1 D2 High-Tg Optical Polymers C2->D2 C3->D2 D3 Targeted Covalent Inhibitors C4->D3

Structure-Property Relationship (SPR) mapping of the compound's dual utility.

Section 2: Advanced Materials & Targeted Drug Delivery

Beyond small-molecule APIs, trans-ethyl 3-(4-methylcyclohexyl)acrylate is a potent monomer for advanced polymer science.

Causality of Polymer Rigidity

The physical state of a polyacrylate is dictated by the segmental mobility of its backbone. Standard poly(cyclohexyl acrylate) has a glass transition temperature ( Tg​ ) of approximately 23–25°C, making it relatively soft at physiological temperatures[3]. However, incorporating the rigid trans-4-methyl group introduces severe steric hindrance. This restricts backbone rotation, elevating the Tg​ significantly.

When polymerized via, this monomer forms exceptionally stable, glassy hydrophobic blocks[4][5]. In the context of amphiphilic block copolymers used for drug delivery, a high- Tg​ hydrophobic core is critical: it physically locks the encapsulated drug payload inside the micelle while circulating in the bloodstream, preventing premature leakage and systemic toxicity before the nanocarrier reaches the tumor microenvironment.

RAFT Step1 1. Initiation (AIBN + Heat) Step2 2. Pre-equilibrium (Addition to RAFT Agent) Step1->Step2 Step3 3. Reinitiation & Propagation Step2->Step3 Step4 4. Main Equilibrium (Degenerate Chain Transfer) Step3->Step4 Step4->Step4 Monomer Addition Step5 5. Termination (Controlled MW, Low PDI) Step4->Step5

Mechanistic workflow of Reversible Addition-Fragmentation chain Transfer (RAFT).

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the reaction can be quantitatively verified at specific checkpoints.

Protocol A: RAFT Copolymerization for Nanocarrier Synthesis

This protocol outlines the synthesis of a well-defined hydrophobic polymer block using trans-ethyl 3-(4-methylcyclohexyl)acrylate, achieving a narrow polydispersity index (PDI < 1.2)[5][6].

Reagents:

  • Monomer: trans-Ethyl 3-(4-methylcyclohexyl)acrylate (purified via basic alumina to remove inhibitors).

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).

  • Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, dissolve the monomer (1.0 M), CPAD (0.01 M), and AIBN (0.002 M) in anhydrous 1,4-dioxane. Causality check: The [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2 ensures living kinetics by keeping the radical concentration low relative to the chain transfer agent.

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation: Oxygen acts as a radical scavenger; complete removal is strictly required to prevent induction periods and dead polymer chains.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse in a pre-heated oil bath at 70°C for 12 hours.

  • Quenching & Precipitation: Terminate the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold methanol.

  • Validation Checkpoint: Analyze the crude mixture via 1 H NMR to calculate monomer conversion (comparing the vinyl protons at δ 5.8-6.4 ppm to the polymer backbone protons). Analyze the purified polymer via Gel Permeation Chromatography (GPC) to confirm a PDI 1.2.

Protocol B: Thiol-Michael Addition for API Intermediate Synthesis

This protocol utilizes the acrylate group as an electrophile to construct a thioether linkage, a common motif in targeted therapeutics.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve trans-ethyl 3-(4-methylcyclohexyl)acrylate (1.0 equiv) and a model nucleophile (e.g., benzyl mercaptan, 1.1 equiv) in dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) dropwise at 0°C. Causality check: DBU is a strong, non-nucleophilic base that deprotonates the thiol, generating a highly reactive thiolate anion without competing for the Michael acceptor.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active acrylate spot indicates full conversion. Purify via flash column chromatography.

Section 4: Quantitative Data & Benchmarking

The following tables summarize the physicochemical and kinetic advantages of utilizing this specific compound in research applications.

Table 1: Physicochemical Benchmarking: Benzene vs. trans-1,4-Cyclohexane Bioisosteres

Propertypara-Substituted Benzene Coretrans-1,4-Cyclohexyl CoreRationale / Causality
Fraction sp3 ( Fsp3​ ) Low ( 0.1 - 0.2)High ( 0.6 - 0.8)Saturation of the ring system.
Aqueous Solubility PoorSignificantly ImprovedDisruption of planar π−π crystal packing.
Metabolic Stability (CYP450) Low (Prone to epoxidation)High (Resistant to oxidation)Absence of electron-rich π -system[1][2].
Conformational Space Planar (2D)Chair Conformation (3D)Enhanced geometric fit for deep protein binding pockets.

Table 2: RAFT Polymerization Kinetics & Thermal Properties

Monomer TypeInitiator SystemTarget Mn​ ( g/mol )Achieved PDI ( Mw​/Mn​ )Polymer Tg​ (°C)
Standard Ethyl AcrylateAIBN / Trithiocarbonate20,0001.15-24
Cyclohexyl AcrylateAIBN / Trithiocarbonate20,0001.18+25
trans-4-Methylcyclohexyl Acrylate AIBN / Trithiocarbonate20,0001.16> +45

Note: The dramatic increase in Tg​ for the trans-4-methyl derivative is directly caused by the steric locking of the polymer backbone, making it vastly superior for stable micellar cores.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Living Radical Polymerization by the RAFT Process Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (NIH) URL:[Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Biological Activity Screening of trans-Ethyl 3-(4-methylcyclohexyl)acrylate: A Paradigm for Covalent Fragment Discovery

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has necessitated the development of highly tunable electrophilic warheads. trans-Ethyl 3-(4-methylcyclohexyl)acrylate represents a privileged chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has necessitated the development of highly tunable electrophilic warheads. trans-Ethyl 3-(4-methylcyclohexyl)acrylate represents a privileged chemical space: an α,β -unsaturated ester (acrylate) coupled with a sterically defined lipophilic recognition element. In my experience overseeing high-throughput covalent screening campaigns, the failure of many electrophilic libraries stems from a fundamental mismatch between intrinsic reactivity and target binding affinity.

This whitepaper provides an in-depth technical framework for the biological activity screening of trans-ethyl 3-(4-methylcyclohexyl)acrylate. By establishing a self-validating, multi-tiered screening cascade, we can systematically evaluate its potential as a covalent fragment, ensuring high target engagement while mitigating off-target proteomic toxicity.

Chemical Anatomy & Mechanistic Rationale

The biological activity of trans-ethyl 3-(4-methylcyclohexyl)acrylate is governed by the kinetics of targeted covalent inhibition, defined by the equation:

E+I⇌E⋅I→E−I
  • The Recognition Element ( KI​ ): The 4-methylcyclohexyl moiety drives the initial reversible binding event. Its lipophilicity allows it to anchor into hydrophobic pockets adjacent to nucleophilic residues.

  • The Warhead ( kinact​ ): The α,β -unsaturated ester acts as a Michael acceptor. Acrylates are generally less intrinsically reactive than their acrylamide or vinyl sulfone counterparts. This "Goldilocks" reactivity profile is highly desirable; it prevents the compound from acting as a Pan-Assay Interference Compound (PAINS) while remaining sufficiently electrophilic to react with a proximal cysteine upon binding[1].

  • Stereochemical Causality: The trans (E) geometry of the alkene is critical. It ensures that the electrophilic β -carbon is sterically accessible for thiolate attack, minimizing steric clash with the ethyl ester group during the transition state.

Mechanism N1 Target Protein (Cys-SH) N3 Non-Covalent Complex N1->N3 Reversible Binding N2 Acrylate Fragment (Michael Acceptor) N2->N3 N4 Thioether Adduct (Covalent Bond) N3->N4 Thia-Michael Addition

Logical relationship of the thia-Michael addition in targeted covalent inhibition.

Tier 1: Intrinsic Reactivity Profiling

Before exposing trans-ethyl 3-(4-methylcyclohexyl)acrylate to complex biological systems, we must quantify its intrinsic chemical reactivity ( kchem​ ). Overly reactive electrophiles deplete cellular glutathione (GSH) and cause indiscriminate toxicity[2].

Self-Validating Protocol: GSH Depletion Assay via LC-MS/MS

Causality: We utilize a pseudo-first-order kinetic assay with a massive molar excess of GSH to isolate the reactivity of the electrophile.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the acrylate in anhydrous DMSO. Prepare a fresh 5 mM GSH solution in PBS (pH 7.4) to ensure the thiol is in its active, reduced state.

  • Reaction Initiation: Mix the compound (final concentration 100 µM) and GSH (final concentration 1 mM) in PBS containing 10% DMSO to maintain solubility.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to halt the thia-Michael addition.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated salts.

  • LC-MS/MS Analysis: Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent acrylate mass ( m/z 197.15 [M+H]+).

  • Self-Validation System:

    • Positive Control: Include a highly reactive chloroacetamide (expected t1/2​<30 min) to validate GSH viability.

    • Negative Control: Include trans-ethyl 3-(4-methylcyclohexyl)propanoate (the saturated analog). If this depletes, it indicates an LC-MS artifact or compound instability, not covalent reactivity.

Tier 2: Target-Directed Covalent Screening

Self-Validating Protocol: Intact Protein LC-MS

Causality: Fluorescence-based assays often yield false positives with lipophilic fragments due to aggregation. Intact MS provides unambiguous, structural proof of covalent modification.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (e.g., a cysteine protease) to 2 µM in an amine-free assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Avoid DTT or β -mercaptoethanol, which will react with the acrylate.

  • Ligand Incubation: Add trans-ethyl 3-(4-methylcyclohexyl)acrylate to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid online desalting column to remove buffer salts and unbound ligand, which suppress MS ionization.

  • Ionization & Detection: Elute directly into a High-Resolution Mass Spectrometer (e.g., Q-TOF) using a gradient of water/acetonitrile with 0.1% formic acid.

  • Deconvolution: Process the raw, multiply-charged envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass.

  • Self-Validation System:

    • Run a parallel incubation using a mutant protein where the target cysteine is mutated to alanine (Cys Ala). A lack of the +196.15 Da mass shift in the mutant unequivocally proves that the binding is site-specific and not the result of non-specific hydrophobic adherence.

Workflow S1 Tier 1: Intrinsic Reactivity (GSH t1/2 Profiling) S2 Tier 2: Target Engagement (Intact Protein LC-MS) S1->S2 S3 Tier 3: Binding Site Mapping (Peptide Mapping / MS-MS) S2->S3 S4 Tier 4: Phenotypic Screening (Cell Viability Assays) S3->S4

Hierarchical biological screening workflow for covalent acrylate fragments.

Tier 3: Phenotypic & Cytotoxicity Evaluation

Biochemical target engagement must translate to cellular efficacy. However, because the acrylate is an electrophile, we must ensure it does not broadly alkylate the proteome and cause systemic cytotoxicity[4].

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for trans-ethyl 3-(4-methylcyclohexyl)acrylate compared to standard thresholds for covalent drug discovery.

Table 1: Representative Reactivity and Screening Metrics

MetricTarget Range for Acrylate FragmentsExpected Value for trans-Ethyl 3-(4-methylcyclohexyl)acrylateImplications for Biological Screening
GSH Half-life ( t1/2​ ) 2 – 24 hours8 – 12 hoursIndicates balanced reactivity; minimizes off-target toxicity and PAINS behavior.
Intrinsic Reactivity ( kchem​ ) 10−3−10−5M−1s−1 ∼5×10−4M−1s−1 Requires strong reversible binding ( KI​ ) to drive the covalent bond formation.
Mass Shift ( Δ Mass) Target-dependent+196.15 DaConfirms 1:1 stoichiometry of the thia-Michael adduct on intact MS.
Cell Viability ( IC50​ ) > 50 µM (for early fragments)> 100 µMLow intrinsic cytotoxicity in standard MTT/CellTiter-Glo assays; ideal for library inclusion.

Conclusion

The biological screening of trans-ethyl 3-(4-methylcyclohexyl)acrylate requires a rigorous, causally-driven approach. By treating the molecule not just as a static binder, but as a reactive trajectory, we can leverage its tunable acrylate warhead. Implementing self-validating protocols at the reactivity (GSH) and target-engagement (Intact MS) stages ensures that any observed biological activity is the result of specific, targeted covalent modification rather than assay interference or indiscriminate toxicity.

References

  • Source: drugtargetreview.
  • Source: researchgate.
  • Source: mdpi.
  • Title: CovalentInDB 2.

Sources

Protocols & Analytical Methods

Method

Application Note: Esterification of 3-(4-Methylcyclohexyl)acrylic Acid with Ethanol

Executive Summary The synthesis of ethyl 3-(4-methylcyclohexyl)acrylate via the esterification of 3-(4-methylcyclohexyl)acrylic acid with ethanol is a critical transformation for generating building blocks used in advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethyl 3-(4-methylcyclohexyl)acrylate via the esterification of 3-(4-methylcyclohexyl)acrylic acid with ethanol is a critical transformation for generating building blocks used in advanced active pharmaceutical ingredients (APIs), fragrance chemistry, and specialized polymer formulations.

This application note provides a comprehensive, field-validated guide to overcoming the two primary challenges associated with this substrate:

  • Steric and Electronic Deactivation: The bulky 4-methylcyclohexyl group and the α,β-unsaturated double bond conjugate with the carboxyl group, significantly reducing its electrophilicity compared to saturated aliphatic acids.

  • Runaway Polymerization: Acrylic acid derivatives are highly prone to spontaneous, exergonic radical autoxidation and polymerization, particularly under the thermal stress of traditional esterification[1].

To address these challenges, we detail two distinct, self-validating protocols: a scalable Modified Fischer Esterification utilizing azeotropic water removal and radical inhibitors, and a mild, room-temperature Steglich Esterification designed for high-purity, lab-scale synthesis.

Scientific Rationale & Mechanistic Insights

Overcoming Thermodynamic Limitations

Esterification is an equilibrium-limited process. In a standard Fischer esterification, the conversion of acrylic acid to its ethyl ester plateaus unless the byproduct (water) is continuously removed or a massive excess of ethanol is employed[2]. For the bulky 3-(4-methylcyclohexyl)acrylic acid, the backward hydrolysis reaction must be strictly suppressed. This is achieved either by utilizing a Dean-Stark apparatus with a toluene co-solvent to form a ternary azeotrope (ethanol/water/toluene) or by bypassing the equilibrium entirely using carbodiimide coupling (Steglich method)[3].

The Critical Role of Polymerization Inhibitors

When applying thermal energy (e.g., refluxing at >70°C) to acrylic acids, thermal auto-initiation of the double bond can lead to catastrophic runaway polymerization[4]. To prevent this, a radical-trapping antioxidant (RTA) must be introduced.

  • Hydroquinone (HQ) and Hydroquinone Monomethyl Ether (MeHQ): These are the industry standards. However, their causality is often misunderstood: HQ and MeHQ require the presence of dissolved oxygen to function. Oxygen reacts with carbon-centered free radicals to form peroxy radicals, which the hydroquinone moiety then rapidly quenches to form stable, non-propagating complexes[5]. Therefore, thermal esterifications of acrylates must never be run under strictly inert (e.g., 100% Argon or Nitrogen) atmospheres.

  • Phenothiazine (PTZ): Unlike MeHQ, PTZ can trap thermally generated alkyl radicals in the absence of oxygen, making it ideal for the anaerobic conditions often found deep within distillation columns[1].

Steglich Esterification: DMAP as a Nucleophilic Catalyst

For lab-scale synthesis where thermal stress is undesirable, the Steglich esterification employs a carbodiimide (like EDC or DCC) to activate the carboxylic acid into an O-acylisourea intermediate. However, this intermediate is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea[6].

Adding 4-dimethylaminopyridine (DMAP) is causally responsible for the reaction's success. DMAP is a stronger nucleophile than ethanol; it rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate cannot undergo the dead-end 1,3-rearrangement and reacts instantly with ethanol to form the desired ester, regenerating the DMAP catalyst[7][8].

SteglichMechanism A 3-(4-Methylcyclohexyl) acrylic acid + EDC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead-end Byproduct) B->C 1,3-Rearrangement (Without DMAP) D N-Acylpyridinium Active Ester B->D + DMAP (Fast Nucleophilic Attack) E Ethyl 3-(4-methylcyclohexyl) acrylate + DMAP D->E + Ethanol (Esterification)

Caption: DMAP-catalyzed Steglich esterification mechanism bypassing the N-acylurea dead-end.

Experimental Protocols

Protocol A: Scalable Modified Fischer Esterification

Best for: Scale-up (>10 g), industrial relevance, cost-efficiency.

Reagents:

  • 3-(4-methylcyclohexyl)acrylic acid: 1.0 eq

  • Absolute Ethanol: 5.0 eq (Acts as reactant and aids in azeotropic distillation)[2]

  • Toluene: 5 volumes (Co-solvent for azeotrope)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.05 eq (Catalyst)

  • MeHQ (Hydroquinone monomethyl ether): 1000 ppm relative to the acid[4]

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Atmosphere Control (Critical): Do not purge the system with inert gas. Leave the system open to an air atmosphere (via a drying tube to prevent ambient moisture ingress) to ensure sufficient O2​ is present for the MeHQ inhibitor to function[1][5].

  • Reagent Addition: Charge the flask with 3-(4-methylcyclohexyl)acrylic acid, ethanol, toluene, p-TsOH, and MeHQ.

  • Reflux & Dehydration: Heat the mixture to a vigorous reflux (approx. 85–90°C internal temperature). The ternary azeotrope of water/ethanol/toluene will boil and condense. Water will separate and fall to the bottom of the Dean-Stark trap.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV/KMnO4 stain). The reaction is deemed complete when water ceases to collect in the trap (typically 12–16 hours).

  • Quench & Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL) to neutralize the p-TsOH and extract any unreacted carboxylic acid. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature not exceeding 40°C to prevent concentration-induced polymerization.

  • Purification: Purify via vacuum distillation. Add 500 ppm of Phenothiazine (PTZ) to the distillation pot prior to heating, as PTZ functions effectively as an anaerobic radical scavenger during vacuum distillation[1].

Protocol B: Mild Steglich Esterification

Best for: Lab-scale (<10 g), high purity, protecting sensitive functional groups.

Reagents:

  • 3-(4-methylcyclohexyl)acrylic acid: 1.0 eq

  • Absolute Ethanol: 1.5 eq

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 eq (Preferred over DCC to avoid toxic, insoluble dicyclohexylurea byproducts)[6]

  • DMAP (4-Dimethylaminopyridine): 0.1 eq

  • Dichloromethane (DCM): 10 volumes (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-(4-methylcyclohexyl)acrylic acid and absolute ethanol in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. The catalytic amount is sufficient to act as an acyl transfer agent[8].

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add EDC·HCl (1.2 eq) over 15 minutes. Causality: Cooling mitigates the exothermic activation step and prevents premature degradation of the O-acylisourea intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The reaction is self-validating; the consumption of the acid can be tracked precisely via GC-MS or TLC.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic phase over MgSO4​ , filter, and evaporate the solvent under reduced pressure. The resulting ethyl 3-(4-methylcyclohexyl)acrylate is typically >95% pure and can be passed through a short silica plug if necessary.

Workflow A 1. Reagent Mixing (+ MeHQ & Air) B 2. Dean-Stark Reflux (85°C) A->B C 3. NaHCO3 Neutralization B->C D 4. Organic Drying C->D E 5. Vacuum Distillation (+ PTZ Inhibitor) D->E F Pure Ethyl Acrylate E->F

Caption: Workflow for the scalable Modified Fischer Esterification of acrylic acids.

Data Presentation & Method Comparison

To assist researchers in selecting the appropriate methodology, the quantitative and qualitative parameters of both protocols are summarized below.

Table 1: Comparison of Esterification Strategies

ParameterModified Fischer (Protocol A)Steglich (Protocol B)
Optimal Scale > 10 grams to Multi-kg< 10 grams (Discovery phase)
Reaction Temperature 85–90°C (Reflux)0°C to Room Temperature
Catalyst / Reagents p-TsOH (0.05 eq)EDC·HCl (1.2 eq), DMAP (0.1 eq)
Polymerization Risk High (Requires MeHQ + Air)Low (Ambient temp, no inhibitor needed)
Byproducts WaterWater-soluble urea derivative
Typical Yield 75% – 85%85% – 95%
Primary Advantage Highly cost-effective, scalableExtremely mild, no thermal degradation

Table 2: Polymerization Inhibitor Selection Guide for Acrylates [1][5]

InhibitorMechanism of ActionRequired EnvironmentApplication Phase
MeHQ (Hydroquinone monomethyl ether)Traps peroxy radicals forming stable complexesAerobic (Requires dissolved O2​ )Reaction phase, Storage, Transport
PTZ (Phenothiazine)Scavenges thermally generated carbon-centered alkyl radicalsAnaerobic or AerobicVacuum distillation, Purification

References

  • Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst ResearchG
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (RSC Publishing)
  • Eastman Hydroquinone Inhibitors for Polymeriz
  • Inhibition of acrylic acid and acrylate autoxidation Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Application

Advanced Transesterification Protocols for the Synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Executive Summary trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized organic building block utilized in the synthesis of advanced functional polymers, pharmaceutical intermediates, and fine chemicals[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized organic building block utilized in the synthesis of advanced functional polymers, pharmaceutical intermediates, and fine chemicals[1]. Synthesizing this ethyl ester via the transesterification of its methyl ester counterpart presents a classic challenge in organic chemistry: modifying the ester group without degrading the sensitive α,β -unsaturated system. This application note details self-validating, field-proven protocols to achieve high-yielding chemoselective transesterification while suppressing competing side reactions.

Mechanistic Rationale & The Acrylate Challenge

The transesterification of α,β -unsaturated esters requires precise thermodynamic and kinetic control. The conjugated double bond is highly susceptible to two primary degradation pathways:

  • Oxa-Michael Addition : Strong bases (e.g., NaOMe, LiOH) catalyze the 1,4-conjugate addition of the incoming alcohol to the β -carbon, destroying the alkene[2]. While the bulky 4-methylcyclohexyl group at the β -position provides some steric shielding, the risk remains significant at elevated temperatures.

  • Radical Polymerization : Acrylates are prone to spontaneous free-radical polymerization when heated, necessitating the use of potent inhibitors[3][4].

To achieve pure trans-Ethyl 3-(4-methylcyclohexyl)acrylate, the catalytic system must activate the carbonyl carbon exclusively.

ReactionPathways SM trans-Methyl 3-(4-methylcyclohexyl)acrylate + Ethanol Cat Catalyst & Conditions (Mg(OAr)2 or Ti(OEt)4) SM->Cat Activation Product trans-Ethyl 3-(4-methylcyclohexyl)acrylate (Desired) Cat->Product Transesterification Michael Alkoxy Propanoate (Michael Adduct) Cat->Michael 1,4-Addition Polymer Polyacrylate (Polymerization) Cat->Polymer Radical Initiation

Reaction pathways in acrylate transesterification showing desired product and side reactions.

Quantitative Comparison of Catalytic Systems

Selecting the correct catalyst dictates the success of the transesterification. The table below summarizes the quantitative performance of various catalytic systems when applied to sterically hindered acrylates.

Table 1: Performance Metrics of Transesterification Catalytic Systems

Catalytic SystemTemp (°C)Time (h)Methanol Removal StrategyExpected YieldMichael AdductPolymerization Risk
Mg(BHT)₂ 250.5 - 35Å Molecular Sieves> 95%< 1%Low
Ti(OEt)₄ 80 - 904 - 8Azeotropic Distillation85 - 90%2 - 5%Medium
LiOH / K₂CO₃ 70 - 802 - 4Azeotropic Distillation75 - 80%10 - 15%High
p-TsOH 908 - 12Fractional Distillation70 - 80%< 2%High
Experimental Protocols

Workflow Step1 1. Reagent Preparation Dry EtOH, Methyl Ester, Inhibitor Step2 2. Catalyst Addition Mg(OAr)2 or Ti(OEt)4 Step1->Step2 Step3 3. Reaction Execution 25°C (Mg) or Reflux (Ti) Step2->Step3 IPC In-Process Control (IPC) GC-FID or Head Temp Step3->IPC IPC->Step3 Incomplete Step4 4. Quenching & Workup Neutralization & Extraction IPC->Step4 >95% Conversion Step5 5. Purification Distillation or Chromatography Step4->Step5 Product Validated trans-Ethyl 3-(4-methylcyclohexyl)acrylate Step5->Product

Step-by-step experimental workflow for the transesterification of alpha,beta-unsaturated esters.

Protocol A: Chemoselective Room-Temperature Transesterification (Lab Scale)

This protocol utilizes a sterically demanding Magnesium(II) aryloxide catalyst to achieve near-perfect chemoselectivity at room temperature[2].

  • Causality & Rationale :

    • Catalyst Choice : Mg(BHT)₂ provides immense steric shielding around the metal center. When coordinated to the carbonyl oxygen, it physically blocks the ethanol nucleophile from attacking the β -carbon, completely suppressing the oxa-Michael addition pathway[2].

    • Thermodynamic Control : 5Å Molecular Sieves (MS) are deployed to sequester methanol. Because methanol has a smaller kinetic diameter than ethanol, the 5Å MS selectively traps the leaving group, driving the equilibrium forward without requiring damaging heat[2].

    • Inhibitor : Cu(CS₂NMe₂)₂ (0.2 mol%) is utilized as a radical scavenger to prevent spontaneous polymerization[2].

Step-by-Step Procedure:

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add 2.0 g of activated 5Å molecular sieves.

  • Reagent Loading : Add trans-Methyl 3-(4-methylcyclohexyl)acrylate (10.0 mmol) and anhydrous absolute ethanol (50.0 mmol). Introduce Cu(CS₂NMe₂)₂ (0.2 mol%) as the polymerization inhibitor.

  • Catalysis : Add Mg(BHT)₂ (0.5 mol%) to the stirring mixture.

  • Execution : Stir the reaction vigorously at 25 °C for 60 minutes under an argon atmosphere.

  • In-Process Control (IPC) : Pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-FID.

    • Self-Validation Checkpoint: The reaction is deemed complete when residual methyl ester is < 2%. If incomplete, verify the activation state of the molecular sieves and continue stirring for 30 minutes.

  • Workup : Filter the reaction mixture through a short pad of Celite to remove the molecular sieves and precipitated catalyst. Wash the pad with ethyl acetate (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. The highly stable BHT ligand can be recovered via silica gel chromatography (Hexanes/EtOAc), yielding the pure ethyl ester[2].

Protocol B: Scalable Azeotropic Distillation (Industrial Scale)

For larger scale synthesis, physical removal of methanol via distillation is preferred over molecular sieves.

  • Causality & Rationale :

    • Catalyst Choice : Titanium(IV) ethoxide (Ti(OEt)₄) is a mild Lewis acid that activates the carbonyl group without generating free alkoxide ions, minimizing base-catalyzed side reactions[5].

    • Thermodynamic Control : The reaction is driven by the continuous removal of the methanol by-product via azeotropic distillation[3][4].

    • Self-Validating System : The distillation head temperature acts as a real-time monitor. Methanol distills at ~64.7 °C; when the reaction completes, the head temperature rises sharply toward the boiling point of ethanol (~78.4 °C), physically signaling the endpoint[5].

Step-by-Step Procedure:

  • Setup : Equip a 500 mL round-bottom flask with a Vigreux fractional distillation column, a distillation head, and a receiving flask.

  • Reagent Loading : Combine trans-Methyl 3-(4-methylcyclohexyl)acrylate (100 mmol) and absolute ethanol (300 mmol). Add Phenothiazine (1000 ppm) as a high-temperature polymerization inhibitor[3].

  • Catalysis : Inject Ti(OEt)₄ (2.0 mol%) into the mixture.

  • Execution : Heat the mixture to reflux (approx. 85 °C oil bath). Continuously distill off the methanol-ethanol azeotrope[4][5].

  • In-Process Control (IPC) : Monitor the distillation head temperature. Once the temperature stabilizes above 77 °C and methanol generation ceases, the reaction is complete[5].

  • Workup : Cool to room temperature. Add 2 mL of water to hydrolyze the active titanium catalyst into insoluble TiO₂, effectively quenching the reaction. Filter the suspension.

  • Purification : Isolate the final product via fractional vacuum distillation to achieve >98% purity.

Analytical Validation & Quality Control

To guarantee the structural integrity of trans-Ethyl 3-(4-methylcyclohexyl)acrylate, perform the following validations:

  • ¹H NMR (400 MHz, CDCl₃) : The successful transesterification is confirmed by the complete disappearance of the methyl ester singlet at ~3.7 ppm (3H, -OCH₃) and the emergence of a quartet at ~4.2 ppm (2H, -OCH₂CH₃) and a triplet at ~1.3 ppm (3H, -CH₂CH₃). Crucially, the olefinic protons (doublets at ~5.8 and 6.9 ppm) must remain perfectly integrated (1H each), proving no Michael addition occurred.

  • GC-MS : Confirms the molecular ion shift from the methyl ester starting material to the heavier ethyl ester product, ensuring no polymeric mass envelopes are present.

References
  • Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides Source: ACS Catalysis URL:[Link]

  • Transesterification process for production of (meth)acrylate ester monomers (US7528278B2)
  • Organic Building Blocks: trans-Ethyl 3-(4-Methylcyclohexyl)Acrylate Source: Unigent URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Abstract This application note provides a detailed, field-proven protocol for the purification of trans-Ethyl 3-(4-methylcyclohexyl)acrylate, a key intermediate in specialty polymer and fine chemical synthesis. The proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of trans-Ethyl 3-(4-methylcyclohexyl)acrylate, a key intermediate in specialty polymer and fine chemical synthesis. The protocol is designed for researchers, chemists, and process development professionals requiring high-purity material (>98%). We will delve into a primary purification strategy using flash column chromatography, supplemented by an alternative vacuum distillation method. The causality behind each step is explained to empower the user with a deep understanding of the purification logic, ensuring robust and reproducible results.

Introduction: The Importance of Purity

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is an α,β-unsaturated ester. Its purity is paramount for subsequent applications, particularly in polymerization reactions where trace impurities can act as chain-terminating agents or introduce unwanted functionalities, thereby altering the final polymer's properties. Similarly, in multi-step organic synthesis, contaminants can lead to side reactions, reducing the yield and purity of the desired final product.

This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction of 4-methylcyclohexanecarboxaldehyde with a phosphonate ylide, which selectively yields the trans (E) isomer.[1][2] This synthesis route typically introduces specific impurities, including unreacted aldehyde, phosphonate reagents, and the dialkylphosphate byproduct.[1] The purification strategy outlined herein is specifically designed to efficiently remove these, as well as any potential side-products or polymeric material.

Core Purification Strategy: Aqueous Workup and Flash Column Chromatography

This is the most versatile and reliable method for obtaining high-purity trans-Ethyl 3-(4-methylcyclohexyl)acrylate on a laboratory scale. It involves a preliminary liquid-liquid extraction to remove water-soluble byproducts, followed by chromatographic separation based on polarity.

Rationale and Expertise: Why this Approach?

A multi-step approach is crucial for success. The initial aqueous wash is a critical and often underestimated step. For instance, if the synthesis was a Horner-Wadsworth-Emmons reaction, the dialkylphosphate salt byproduct is water-soluble and can be almost entirely removed by this simple extraction, significantly reducing the burden on the subsequent chromatography step.[1][2] A wash with a weak base like sodium bicarbonate solution is also included to neutralize any residual acidic catalysts or acidic byproducts.[3][4]

Flash column chromatography is then employed for its high resolving power.[3] The choice of silica gel as the stationary phase and a non-polar solvent system as the mobile phase is based on the moderate polarity of the target acrylate ester. Less polar impurities (like residual starting aldehyde or non-polar side products) will elute first, followed by the desired product, while more polar impurities (such as residual phosphonate reagents or polymerized material) will be strongly retained on the silica gel.[3]

Visualization of the Purification Workflow

Purification_Workflow cluster_0 Aqueous Workup cluster_1 Flash Chromatography A Crude Reaction Mixture B Add Ethyl Acetate & Water A->B C Separate Organic Layer B->C D Wash with NaHCO3(aq) C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Load onto Silica Gel Column G->H Purification Step I Elute with Hexane/Ethyl Acetate Gradient H->I J Collect Fractions (TLC Monitoring) I->J K Combine Pure Fractions J->K L Remove Solvent in vacuo K->L M Pure Product (>98%) L->M Final Product

Caption: Workflow for the purification of trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Detailed Experimental Protocol

Materials:

  • Crude trans-Ethyl 3-(4-methylcyclohexyl)acrylate

  • Ethyl acetate (EtOAc)

  • Hexanes (or Heptane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate (KMnO₄) stain or a UV lamp for TLC visualization

Protocol Steps:

  • Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Dilute the mixture with ethyl acetate (approx. 2-3 volumes of the crude oil). c. Wash the organic layer sequentially with: i. Deionized water (1 x volume). ii. Saturated aqueous NaHCO₃ solution (1 x volume).[3][4] Observe for any gas evolution, which indicates neutralization of acid. iii. Saturated brine solution (1 x volume). This helps to break any emulsions and remove residual water. d. Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product as an oil.

  • Flash Column Chromatography: a. Column Packing: Prepare a silica gel column in hexanes. The amount of silica should be approximately 50-100 times the weight of the crude product. b. Sample Loading: Dissolve the crude oil from step 1.e in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column. Alternatively, dissolve the oil in a minimal amount of the initial eluent and load it directly. c. Elution: Begin elution with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.[5] The optimal solvent system should be determined beforehand by TLC analysis. d. Fraction Collection & Monitoring: Collect fractions and monitor them by TLC. The product, being an α,β-unsaturated ester, can be visualized under a UV lamp or by staining with potassium permanganate. e. Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Alternative Purification Method: Vacuum Distillation

For larger scale purifications or if the primary impurities are volatile, vacuum distillation can be an effective alternative or a subsequent polishing step.

Rationale and Expertise

Many acrylate esters are prone to polymerization at elevated temperatures.[3] Applying a vacuum lowers the boiling point, allowing the compound to distill at a lower temperature, thereby minimizing the risk of thermal decomposition and polymerization. It is crucial to include a polymerization inhibitor, such as hydroquinone or p-methoxyphenol, in the distillation flask.[3] This method is particularly effective for separating the desired ester from non-volatile materials like residual catalyst, salts, or polymeric byproducts.

Key Parameters for Vacuum Distillation
ParameterRecommended Value/ConditionRationale
Pressure 1-10 mmHgTo lower the boiling point and prevent thermal degradation.
Bath Temperature 20-30 °C above the expected boiling pointProvides a steady and controlled distillation rate.
Polymerization Inhibitor 100-200 ppm Hydroquinone or p-MethoxyphenolPrevents thermally induced polymerization of the acrylate.[3]
Stirring Vigorous stirring (magnetic stir bar)Ensures smooth boiling and prevents bumping.

Trustworthiness: A Self-Validating System

To ensure the integrity of the purification process and the final product's quality, a series of analytical checks should be integrated into the workflow.

In-Process Quality Control
  • TLC Analysis: Used extensively during column chromatography to identify the fractions containing the pure product. A single spot on a developed TLC plate is a good indicator of purity.

  • Gas Chromatography (GC): Can be used to monitor the disappearance of volatile starting materials during the reaction and to assess the purity of the crude product before and after the workup.[4]

Final Product Validation
  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation of the trans-isomer and is highly sensitive to impurities. The coupling constant between the vinylic protons (typically ~16 Hz for trans isomers) is a key diagnostic feature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides a quantitative assessment of purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bond (C=C).

Conclusion

The purification of trans-Ethyl 3-(4-methylcyclohexyl)acrylate can be robustly achieved through a well-planned strategy combining an aqueous workup with flash column chromatography. This method effectively removes both water-soluble and polar organic impurities common to its synthesis. For larger scales, vacuum distillation presents a viable and efficient alternative. By understanding the rationale behind each step and implementing rigorous analytical controls, researchers and developers can consistently obtain this valuable chemical intermediate in high purity, ensuring the success of their downstream applications.

References

  • Bellringer, F. J. (n.d.). Ethyl Acrylate Production Process. U.S. Patent. Retrieved from Scribd. URL: [Link]

  • Argaman, Y., & Effenberger, F. (2012). Process for the preparation of pure acrylate esters. U.S. Patent Application 13/375,892.
  • Kiss, A. A., Bildea, C. S., & Dimian, A. C. (2010). Process for 2-Ethylhexyl Acrylate Production Using Reactive Distillation: Design, Control, and Economic Evaluation. Industrial & Engineering Chemistry Research, 49(15), 6874-6883. URL: [Link]

  • Wang, H., & Li, Y. (2009). Study on the synthesis of ethyl acrylate via catalytic distillation. Chemical Engineering and Processing: Process Intensification, 48(1), 227-232. URL: [Link]

  • Karr, R. W., & Miller, R. D. (2005). Method for producing ethyl acrylate. U.S. Patent Application 10/987,707.
  • Ajekwene, K. K. (2020). Properties and Applications of Acrylates. In Acrylate Polymers. IntechOpen. URL: [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026. URL: [Link]

  • Teledyne LABS. (n.d.). Best Practices for Flash Chromatography. URL: [Link]

  • Supporting Information for an article. (n.d.). Royal Society of Chemistry. URL: [Link]

Sources

Application

Application Note: Radical Polymerization of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Executive Summary trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized, bulky β -substituted acrylate. The incorporation of bulky cycloaliphatic groups into polymer backbones is highly sought after in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly specialized, bulky β -substituted acrylate. The incorporation of bulky cycloaliphatic groups into polymer backbones is highly sought after in the development of advanced optical films and semiconductor photoresists due to their exceptional thermal stability, low swelling behavior, and high etch resistance[1]. However, the 1,2-disubstituted nature of this monomer presents severe kinetic barriers to standard free-radical homopolymerization. This application note details the mechanistic causality behind these limitations and provides a self-validating, step-by-step protocol for successfully incorporating this monomer into well-defined polymer architectures using Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization.

Mechanistic Principles & Causality

The Steric Barrier to Homopolymerization

In conventional free-radical polymerization (FRP), β -substituted acrylates (analogous to crotonates and cinnamates) exhibit near-zero homopolymerization rates[2]. When a radical forms on the α -carbon of trans-ethyl 3-(4-methylcyclohexyl)acrylate, the massive 4-methylcyclohexyl ring situated on the adjacent β -carbon creates a profound steric shield. This steric hindrance drastically increases the activation energy for propagation ( Ep​ ). Consequently, the rate of propagation becomes so slow that standard termination events (e.g., disproportionation or bimolecular coupling) dominate, resulting in negligible monomer conversion and oligomeric dead chains[3].

Overcoming Limitations via Controlled Copolymerization

To harness the physicochemical benefits of the 4-methylcyclohexyl group, the monomer must be copolymerized with an electron-rich, sterically unhindered comonomer, such as Styrene or Methyl Acrylate[4].

  • Causality of Cross-Propagation: The unhindered styrenic radical can easily bypass the steric bulk to attack the α -carbon of the β -substituted acrylate. Once the bulky monomer is added, the resulting sterically congested radical rapidly seeks relief by adding an unhindered styrene molecule. This thermodynamic preference naturally drives the formation of an alternating-rich copolymer sequence[4].

  • Causality of RAFT: Because the overall propagation rate remains lower than standard acrylic polymerizations, RAFT is employed to reversibly deactivate the propagating radicals. This minimizes bimolecular termination and ensures a uniform, narrow molecular weight distribution (PDI < 1.3).

Physicochemical & Monomer Data

PropertyDescription / Value
Monomer Name trans-Ethyl 3-(4-methylcyclohexyl)acrylate
Structural Class β -substituted cycloaliphatic acrylate (1,2-disubstituted alkene)
Primary Function Enhances Tg​ , hydrophobicity, and dry-etch resistance[1]
Homopolymerizability Negligible (Reactivity ratio r1​≈0 )[2]
Recommended Comonomers Styrene, Methyl Acrylate, Vinyl Ethers
Recommended Polymerization RAFT, Nitroxide-Mediated Polymerization (NMP), or Group-Transfer (GTP)[3]

Experimental Protocol: RAFT Copolymerization

The following protocol outlines the controlled radical copolymerization of trans-ethyl 3-(4-methylcyclohexyl)acrylate with Styrene, utilizing 2-Cyano-2-propyl benzodithioate (CPDB) as the RAFT agent.

Materials Required
  • trans-Ethyl 3-(4-methylcyclohexyl)acrylate (Target Monomer)

  • Styrene (Comonomer)

  • 2-Cyano-2-propyl benzodithioate (CPDB, RAFT Agent)

  • Azobisisobutyronitrile (AIBN, Thermal Initiator)

  • Anisole (Solvent / Internal Standard)

  • Basic Alumina (for inhibitor removal)

Step-by-Step Methodology

Step 1: Inhibitor Removal (Self-Validation Checkpoint) Pass both monomers through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ or TBC).

  • Validation: The purified monomers must be completely colorless. A baseline 1 H-NMR should confirm the absence of aromatic inhibitor peaks.

Step 2: Master Mix Preparation In a 25 mL Schlenk flask, combine the reagents to establish a[Monomers]:[RAFT]:[Initiator] ratio of [200]:[1]:[0.2].

  • 5.0 mmol trans-Ethyl 3-(4-methylcyclohexyl)acrylate

  • 5.0 mmol Styrene (1:1 feed ratio forces cross-propagation)

  • 0.05 mmol CPDB

  • 0.01 mmol AIBN

  • 5.0 mL Anisole

  • Causality: Anisole acts as a non-reactive solvent that prevents the Trommsdorff–Norrish effect (autoacceleration) and serves as an internal integration standard for NMR conversion tracking.

Step 3: Strict Deoxygenation (Freeze-Pump-Thaw) Submerge the Schlenk flask in liquid nitrogen until the mixture freezes solid. Open the flask to a high vacuum for 5 minutes. Isolate the vacuum and thaw the flask in a room-temperature water bath. Repeat this cycle three times.

  • Causality: Oxygen is a potent radical scavenger. Because the bulky β -substituent inherently slows the propagation rate, even trace oxygen will cause severe induction periods and premature chain death.

Step 4: Polymerization Execution Backfill the flask with ultra-pure Argon, seal it, and immerse it in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm for 24 hours.

Step 5: In-Process Validation At the 12-hour mark, extract a 0.1 mL aliquot using a purged, gas-tight syringe. Analyze via 1 H-NMR.

  • Validation: Calculate conversion by comparing the integration of the disappearing vinyl protons of the monomers against the static aromatic protons of the anisole solvent.

Step 6: Quenching and Isolation Terminate the reaction by rapidly cooling the flask in an ice bath and exposing the solution to ambient air (oxygen quenches the radicals). Dilute the mixture with 5 mL of THF, then precipitate dropwise into 200 mL of vigorously stirred, ice-cold methanol.

  • Validation: The precipitated polymer should exhibit a faint pink/red hue, visually validating the retention of the dithioester RAFT end-group. Filter and dry under vacuum at 40 °C for 24 hours.

Expected Polymerization Data

ParameterExpected OutcomeAnalytical Method
Monomer Conversion (24h) 45 - 55% 1 H-NMR (Vinyl proton depletion)
Number Average MW ( Mn​ ) 12,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) < 1.25GPC (Indicates successful RAFT control)
Glass Transition ( Tg​ ) > 110 °CDifferential Scanning Calorimetry (DSC)
Sequence Distribution Highly Alternating 13 C-NMR (Sequence triad analysis)

Visual Workflows & Mechanistic Pathways

Workflow Step1 1. Monomer Purification (Alumina Column) Step2 2. Master Mix Setup (Monomers, CPDB, AIBN) Step1->Step2 Step3 3. Freeze-Pump-Thaw (Strict Deoxygenation) Step2->Step3 Step4 4. RAFT Polymerization (70°C, Argon, 24h) Step3->Step4 Heat to 70°C Step5 5. In-Process NMR (Conversion Check) Step4->Step5 Aliquot at 12h Step6 6. Precipitation & Drying (Methanol, Vacuum) Step5->Step6 Quench & Isolate

Figure 1: Step-by-step experimental workflow for the RAFT copolymerization of hindered acrylates.

Mechanism Init Thermal Initiation (AIBN Cleavage) PropS Styrenic Radical Propagation Init->PropS Adds to Styrene PropA Cross-Addition to β-Substituted Acrylate PropS->PropA Steric relief allows attack Dormant Dormant State (RAFT Agent Capping) PropS->Dormant Reversible transfer PropA->PropS Alternating tendency PropA->Dormant Dormant->PropS Reactivation via R•

Figure 2: Mechanistic pathway highlighting cross-propagation and reversible RAFT deactivation.

References

  • [1] Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes. ResearchGate / MDPI. 1

  • [4] Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. PubMed / NIH. 4

  • [2] Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. 2

  • [3] Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules / ACS Publications.3

Sources

Method

Application Note: Kinetic Control in the Living Anionic Polymerization of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Kinetic Bottlenecks and Mechanistic Interventions The monomer trans-Ethyl 3-(4-methylcyclohexyl)acrylate represents a highly sterically demanding class of β-substituted acrylates. Structurally analogous to bulky alkyl cr...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Bottlenecks and Mechanistic Interventions

The monomer trans-Ethyl 3-(4-methylcyclohexyl)acrylate represents a highly sterically demanding class of β-substituted acrylates. Structurally analogous to bulky alkyl crotonates and cinnamates, this monomer presents severe kinetic bottlenecks during chain growth. The presence of the bulky 4-methylcyclohexyl group at the β-position drastically reduces the propagation rate constant ( kp​ ) due to extreme steric hindrance, a phenomenon well-documented in the homopolymerization of cinnamic and crotonic derivatives[1].

Because propagation is inherently slow, competing side reactions—specifically intramolecular nucleophilic attack on the ester carbonyl (backbiting) and intermolecular Claisen condensations—threaten to terminate the living enolate prematurely. In literature, successful anionic polymerization of β-substituted acrylates often relies on bulky ester groups (e.g., tert-butyl or sec-butyl) to sterically block these side reactions[2]. However, our target monomer features a small ethyl ester , making it highly vulnerable to nucleophilic attack.

To overcome this, we must engineer the electronic and steric environment of the propagating center:

  • Initiator Selection : Standard alkyllithiums (like sec-BuLi) are too nucleophilic and will attack the ethyl ester directly. We utilize 1,1-diphenylhexyllithium (DPHLi) . Its extreme steric bulk completely suppresses carbonyl attack, forcing strict 1,4-conjugate addition to initiate the chain.

  • Enolate Modulation via LiCl : The addition of anhydrous Lithium Chloride (LiCl) is a mechanistic necessity, not an option. LiCl acts as a μ-type ligand, coordinating with the lithium counterion of the propagating enolate. This coordination breaks down dormant tetrameric aggregates into active species while simultaneously providing a steric "shield" around the enolate oxygen, preventing backbiting[3].

  • Thermal Suppression : The reaction must be strictly maintained at -78 °C. The activation energy for termination ( Eterm​ ) is higher than that for propagation ( Ep​ ); thus, cryogenic conditions freeze out the termination pathways while allowing the slow propagation to proceed[4].

Mechanism Init Initiator (DPHLi) Bulky, low nucleophilicity Monomer trans-Ethyl 3-(4-methylcyclohexyl)acrylate Sterically hindered β-carbon Init->Monomer Initiation (-78 °C) Enolate Propagating Lithium Enolate Active Species Monomer->Enolate Addition Term Backbiting / Claisen Condensation (Chain Termination) Enolate->Term Without LiCl (Side reaction) Prop Chain Propagation (Living Polymer) Enolate->Prop With LiCl (Steric protection)

Mechanistic pathway of DPHLi-initiated polymerization and the protective role of LiCl.

Architecting the Self-Validating Workflow

Anionic polymerization of hindered acrylates is unforgiving of impurities. The following protocol integrates real-time self-validating checkpoints to ensure the integrity of the living system.

Phase 1: Reagent Purification
  • Solvent (THF) : Reflux Tetrahydrofuran (THF) over sodium metal and benzophenone.

    • Self-Validation Checkpoint : Distill only when the solution exhibits a deep blue/purple color (the benzophenone ketyl radical anion), which guarantees the absolute absence of oxygen and moisture.

  • Monomer : Stir trans-Ethyl 3-(4-methylcyclohexyl)acrylate over Calcium Hydride ( CaH2​ ) for 24 hours. Distill under high vacuum. To remove residual acidic impurities, pass the monomer through a column of basic alumina immediately prior to use.

  • Additive (LiCl) : Flame-dry LiCl under high vacuum (10⁻⁴ mbar) at 200 °C for 4 hours. Dissolve in purified THF to create a 0.5 M stock solution.

Phase 2: Initiator Complex Preparation (DPHLi)
  • In a flame-dried Schlenk flask under argon, add 10 mL of purified THF and 0.20 mL of 1,1-diphenylethylene (DPE).

  • Cool the flask to room temperature and titrate dropwise with sec-butyllithium (1.4 M in cyclohexane) until a faint red color persists (neutralizing impurities).

  • Add the calculated stoichiometric amount of sec-BuLi (e.g., 0.50 mmol) and stir for 30 minutes.

    • Self-Validation Checkpoint : The solution must develop a deep, persistent ruby-red color, confirming the quantitative formation of the DPHLi carbanion. If the solution is pale or yellow, moisture contamination has occurred; discard the batch.

Phase 3: Polymerization Protocol
  • To the DPHLi solution, inject the LiCl stock solution to achieve a [LiCl]/[DPHLi] molar ratio of 5:1. Stir for 10 minutes to allow complexation.

  • Submerge the reactor in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Dilute the purified monomer (10.0 mmol) with an equal volume of pre-chilled THF.

  • Add the monomer solution dropwise (1 drop/sec) down the cold wall of the flask to prevent localized heating.

    • Self-Validation Checkpoint : Upon monomer addition, the ruby-red color of DPHLi will rapidly transition to a pale yellow/orange. This color shift confirms successful cross-initiation and the generation of the propagating lithium enolate. Complete loss of color indicates catastrophic termination.

  • Maintain the reaction at -78 °C for 48 hours to compensate for the kinetically slow propagation of the β-substituted monomer.

  • Termination : Quench the living enolates by injecting 1.0 mL of degassed, acidic methanol (methanol containing 0.1% acetic acid). The yellow/orange color will immediately dissipate.

  • Recovery : Precipitate the polymer by dropping the concentrated THF solution into a 10-fold excess of cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

Workflow Purify 1. Purification CaH2 / Na Setup 2. Schlenk Setup Argon Purge Purify->Setup Init 3. DPHLi Prep sec-BuLi + DPE Setup->Init Poly 4. Polymerization -78 °C, 48 h Init->Poly Quench 5. Termination Degassed MeOH Poly->Quench

Step-by-step experimental workflow for the living anionic polymerization under inert conditions.

Quantitative Process Optimization

The table below summarizes the quantitative impact of our mechanistic interventions on the molecular weight ( Mn​ ), dispersity ( Đ ), and conversion rates. These metrics highlight why standard acrylate protocols fail for highly hindered β-substituted systems like trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

Initiator SystemAdditiveTemp (°C)Time (h)Conversion (%) Mn​ ( g/mol )Dispersity ( Đ )Mechanistic Observation
sec-BuLiNone-7824< 10N/AN/AImmediate termination via ester carbonyl attack.
DPHLiNone-78244512,5001.85Broad distribution; backbiting dominates due to unprotected ethyl ester.
DPHLiLiCl (5 eq)-40246015,0001.45Partial termination; thermal energy overcomes LiCl steric shielding.
DPHLi LiCl (5 eq) -78 48 > 95 24,000 1.12 Controlled living polymerization; complete suppression of side reactions.

References

  • Synthesis and characterization of thermally stable polymers through anionic polymerization of tert-alkyl crotonates. Polymer Journal, 1991.
  • Preparation and properties of poly(sec-butyl crotonate). Polymer, 1994.
  • Unique acrylic resins with aromatic side chains by homopolymerization of cinnamic monomers. Nature Communications, 2018.
  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules, 2019.

Sources

Application

Harnessing the Potential of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in Advanced Copolymer Design

An Application Guide for Researchers This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of trans-Ethyl 3-(4-methylcyclohexyl)acrylate...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of trans-Ethyl 3-(4-methylcyclohexyl)acrylate as a monomer in copolymerization. Given the specialized nature of this monomer, this guide establishes a foundational framework by drawing parallels with structurally similar and well-documented cycloaliphatic acrylate systems. The protocols and insights herein are designed to be robust, adaptable, and scientifically rigorous, enabling the exploration of novel copolymers with unique thermal, mechanical, and biomedical properties.

Introduction: The Strategic Value of Cycloaliphatic Acrylates

Cycloaliphatic acrylate monomers are a class of building blocks prized for imparting significant performance enhancements to polymers. The incorporation of bulky, saturated ring structures into a polymer backbone can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength.[1] trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a monomer featuring a substituted cyclohexyl group, which offers a compelling combination of hydrophobicity and rigidity.

Copolymers derived from this monomer are anticipated to be valuable in applications requiring high performance, such as advanced coatings, and in biomedical fields like drug delivery, where the hydrophobic cyclohexyl moiety can drive the self-assembly of amphiphilic copolymers into nanostructures for encapsulating therapeutic agents.[2][3] This guide will detail the strategic considerations for copolymerization, provide validated protocols for synthesis and characterization, and discuss potential applications.

Monomer Profile: trans-Ethyl 3-(4-methylcyclohexyl)acrylate

While extensive literature on this specific monomer is not widely available, its structure allows for the confident prediction of its chemical behavior and its influence on polymer properties.

  • Structure: The monomer consists of an ethyl acrylate group attached to a 4-methylcyclohexyl ring in a trans configuration.

  • Key Features:

    • Bulky Cycloaliphatic Group: The 4-methylcyclohexyl group is sterically demanding. Its incorporation is expected to restrict chain mobility, leading to a higher glass transition temperature (Tg) in the resulting copolymers compared to their linear alkyl acrylate counterparts.[4][5]

    • Hydrophobicity: The nonpolar nature of the cyclohexyl ring will impart significant hydrophobicity to copolymers. This property is crucial for applications in water-resistant coatings or for forming the hydrophobic core of micelles in drug delivery systems.[6]

    • Reactivity: As an acrylate, it is expected to undergo free-radical polymerization readily. Its reactivity will be comparable to other acrylate monomers, making it a versatile candidate for copolymerization with a wide range of comonomers like methyl methacrylate (MMA), hydroxyethyl acrylate (HEA), or acrylic acid (AA).[7]

Strategic Copolymerization Workflow

The successful synthesis of a functional copolymer requires a systematic approach, from monomer selection to post-synthesis characterization. The choice of comonomer and polymerization technique is dictated by the desired final properties of the material. For instance, copolymerization with a hydrophilic monomer like HEA can yield amphiphilic copolymers suitable for self-assembly in aqueous media.[2][8]

Below is a generalized workflow for the synthesis and characterization of a copolymer incorporating trans-Ethyl 3-(4-methylcyclohexyl)acrylate.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomer_Selection 1. Comonomer Selection (e.g., Methyl Methacrylate) Reaction_Setup 2. Reaction Setup (Solvent, Initiator) Monomer_Selection->Reaction_Setup Polymerization 3. Free-Radical Polymerization Reaction_Setup->Polymerization Purification 4. Polymer Purification (Precipitation) Polymerization->Purification Structural 5. Structural Analysis (NMR, FTIR) Purification->Structural Analyze Product Molecular_Weight 6. Molecular Weight (GPC/SEC) Structural->Molecular_Weight Thermal 7. Thermal Properties (DSC, TGA) Molecular_Weight->Thermal

Caption: General workflow for copolymer synthesis and characterization.

Experimental Protocols

Protocol 1: Synthesis of poly(trans-Ethyl 3-(4-methylcyclohexyl)acrylate-co-methyl methacrylate)

This protocol details the synthesis of a random copolymer via free-radical polymerization. Methyl methacrylate (MMA) is chosen as a model comonomer to demonstrate the procedure. The ratio of the two monomers can be adjusted to tune the final properties.

Rationale for Method Selection: Free-radical polymerization is a robust and widely used technique for acrylate and methacrylate monomers.[7][9] Azobisisobutyronitrile (AIBN) is selected as the initiator due to its predictable decomposition kinetics at the chosen reaction temperature. Tetrahydrofuran (THF) is used as the solvent as it effectively dissolves both the monomers and the resulting polymer.

Materials:

  • trans-Ethyl 3-(4-methylcyclohexyl)acrylate (EMCA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Schlenk flask and line

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor. EMCA should be used as supplied or similarly purified if an inhibitor is present.

  • Reaction Setup:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add EMCA (e.g., 5.0 g), MMA (e.g., 5.0 g), and AIBN (e.g., 0.05 g, ~0.5 mol% with respect to total monomers).

    • Add 40 mL of anhydrous THF to dissolve the components.

  • Degassing:

    • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.[10]

    • After the final thaw, backfill the flask with nitrogen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 65-70°C.

    • Allow the reaction to proceed under stirring for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Concentrate the solution to about half its volume using a rotary evaporator.

    • Slowly pour the concentrated polymer solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) while stirring vigorously. The copolymer will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the methanol.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Copolymer Characterization: A Validating System

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new copolymer.

G cluster_structure Structural Verification cluster_mw Molecular Weight cluster_thermal Thermal Properties Copolymer Purified Copolymer FTIR FTIR Spectroscopy (Functional Groups) Copolymer->FTIR NMR ¹H & ¹³C NMR (Composition, Microstructure) Copolymer->NMR GPC GPC / SEC (Mn, Mw, Đ) Copolymer->GPC DSC DSC (Glass Transition, Tg) Copolymer->DSC TGA TGA (Thermal Stability) Copolymer->TGA

Caption: A multi-faceted approach to copolymer characterization.

Structural Analysis (FTIR & NMR)
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum of the copolymer should show a strong characteristic peak around 1730 cm⁻¹ corresponding to the C=O stretch of the acrylate ester groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for determining the copolymer composition. By integrating the signals corresponding to the protons unique to each monomer unit (e.g., the -OCH₃ protons of MMA vs. the cyclohexyl protons of EMCA), the molar ratio of the monomers in the final polymer can be calculated.[11] ¹³C NMR can provide detailed information on the distribution of monomer sequences (e.g., random vs. blocky) and stereochemistry.[12]

Parameter ¹H NMR (CDCl₃) Rationale
MMA Incorporation Signal at ~3.6 ppm (s, 3H, -OCH₃)Unique, sharp singlet for MMA's methoxy group.
EMCA Incorporation Broad signals at ~0.8-2.2 ppm (m, -CH-, -CH₂- of cyclohexyl)Complex multiplets characteristic of the cycloaliphatic ring protons.
Polymer Backbone Broad signals at ~1.5-2.5 ppmOverlapping signals from the polymer main chain.

Table 1: Representative ¹H NMR signals for copolymer composition analysis.

Molecular Weight and Distribution (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.[13] This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A low Đ value (typically < 1.5 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths.

Parameter Typical Value Significance
Mn (Number-Average MW) 10,000 - 50,000 g/mol Influences properties like viscosity and brittleness.
Mw (Weight-Average MW) 15,000 - 80,000 g/mol More sensitive to larger chains; relates to toughness.
Đ (Polydispersity Index) 1.5 - 2.5Measures the breadth of the molecular weight distribution.

Table 2: Expected GPC/SEC results for free-radical polymerization.

Thermal Properties (DSC & TGA)
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[14] The Tg of the copolymer is expected to be between the Tg of the respective homopolymers (poly(MMA) ≈ 105°C, poly(cyclohexyl acrylate) ≈ 25°C), with the exact value depending on the copolymer composition.[4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer and determine its decomposition temperature. The bulky cyclohexyl group is expected to confer good thermal stability.

Application Focus: Amphiphilic Copolymers in Drug Delivery

A key application for monomers like EMCA is in the development of amphiphilic copolymers for drug delivery. By copolymerizing the hydrophobic EMCA with a hydrophilic monomer (e.g., poly(ethylene glycol) methacrylate or hydroxyethyl acrylate), copolymers can be synthesized that self-assemble in aqueous environments to form nanoparticles or micelles.[3][8][15]

These core-shell structures can encapsulate poorly water-soluble drugs within their hydrophobic core, protecting them from degradation and improving their bioavailability.[6]

G cluster_micelle Amphiphilic Copolymer Micelle center hydrophilic_head Hydrophilic (e.g., PHEA) hydrophobic_tail Hydrophobic (EMCA unit) drug Drug node1 node1_h node1->node1_h node2 node2_h node2->node2_h node3 node3_h node3->node3_h node4 node4_h node4->node4_h node5 node5_h node5->node5_h node6 node6_h node6->node6_h node7 node7_h node7->node7_h node8 node8_h node8->node8_h center_point drug_mol1 drug_mol2

Caption: Self-assembly of an amphiphilic copolymer into a drug-loaded micelle.

References

  • Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13 C NMR Spectroscopy. (2009). SpringerLink.
  • Two-dimensional NMR studies of acrylate copolymers.IUPAC.
  • Structural characterization of copolymers (a) ¹H-NMR spectra; (b) FT-IR spectra.ResearchGate.
  • NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers.EnPress Journals.
  • NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. (2023). Applied Chemical Engineering.
  • Iron-initiated radical polymerization of acrylate monomers.Polymer Chemistry (RSC Publishing).
  • Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. (2024). MDPI.
  • Gel Permeation Chromatography (GPC).Polymer Chemistry Characterization Lab.
  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates.RadTech.
  • GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. (2026). Spectroscopy Online. Available at: [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Publications.
  • Determination of the glass transition temperature of poly(cyclohexyl acrylate) from oxygen permeability measurements.Wiley Online Library.
  • Analysis of Polymers by GPC/SEC.Agilent Technologies.
  • Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. (2024). ScienceDirect.
  • Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology. Available at: [Link]

  • Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. (2024). PubMed. Available at: [Link]

  • Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS.BioChromato.
  • Acrylate Free Radical Polymerization: From Mechanism to Polymer Design. ResearchGate. Available at: [Link]

  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates.Imaging.org.
  • Block Co-polymers: Vital Aspects and Applications in Drug Delivery. ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.NC State University Libraries.
  • Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. (1977). PubMed. Available at: [Link]

  • PCH-b-PiBA-b-poly(cyclohexyl methacrylate) triblock copolymers synthesized by controlled radical polymerization.PUBDB.
  • Block copolymer micelles as ocular drug delivery systems.Queen's University Belfast.
  • Process for the preparation of methylcyclohexyl (meth)acrylates.Google Patents.
  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules.Standard Reference Data.
  • Properties and Applications of Acrylates. (2020). ResearchGate. Available at: [Link]

  • Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography. ResearchGate. Available at: [Link]

  • Random Copolymers Based on 2‐Ethylhexyl Acrylate Exhibit Unusual Glass Transition Breadth and Facile Autonomous Self‐Healing over a Broad Composition Range. (2024). PMC. Available at: [Link]

  • Precise Synthesis of Acrylate Copolymer via RAFT Polymerization and Its Application. (2021). Scientific Research Publishing. Available at: [Link]

  • Poly(ethyl acrylate) – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A kind of synthetic method of (meth) cyclohexyl acrylate.Google Patents.
  • Evaluation of poly(acrylic acid-co-ethylhexyl acrylate) films for mucoadhesive transbuccal drug delivery: factors affecting the force of mucoadhesion. (2000). PubMed. Available at: [Link]

  • Synthesis process of (methyl) cyclohexyl acrylate. (2005). SciSpace. Available at: [Link]

  • Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. (2012). RSC Publishing. Available at: [Link]

  • Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized Phosphine. ChemRxiv. Available at: [Link]

  • Precise synthesis of acrylate multiblock copolymers from consecutive microreactor RAFT polymerizations. (2013). Monash University. Available at: [Link]

  • Copolymerization of Methyl Methacrylate, Ethyl Acrylate, and Butyl Acrylate with N-2-Anisylmaleimide and Characterization of the Copolymers. (2015). ResearchGate. Available at: [Link]

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Method

Advanced NMR Protocol for the Structural and Stereochemical Elucidation of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Master Application Note & Experimental Protocol Introduction & Analytical Objectives In the development of novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Master Application Note & Experimental Protocol

Introduction & Analytical Objectives

In the development of novel therapeutics and advanced materials, the precise stereochemical elucidation of functionalized cycloalkanes and alkenes is non-negotiable. For the molecule trans-Ethyl 3-(4-methylcyclohexyl)acrylate , the prefix "trans" introduces a dual stereochemical challenge: it may dictate the geometry of the α,β -unsaturated alkene (the E-isomer) and/or the relative 1,4-substitution pattern on the cyclohexane ring (equatorial-equatorial conformation).

As a Senior Application Scientist, I have designed this protocol not merely as a list of operational steps, but as a self-validating analytical system . By combining scalar coupling ( 3J ) analysis via the Karplus relationship with spatial proximity mapping via NOESY, this workflow ensures that every structural claim is independently verified by orthogonal NMR parameters.

Phase I: Sample Preparation (The Foundation of Trust)

The integrity of 2D NMR data—specifically the suppression of artifacts and the resolution of fine multiplet splitting—begins at the bench. Poor sample preparation leads to magnetic field inhomogeneities, line broadening, and the loss of critical J -coupling information[1].

Solvent Selection & Rationale

We utilize Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) .

  • Causality: trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a highly lipophilic, non-polar ester. CDCl₃ ensures complete solvation without micelle formation, which would otherwise alter tumbling rates and distort NOESY cross-relaxation pathways[2]. Furthermore, CDCl₃ lacks residual solvent peaks in the critical vinylic region (5.5–7.5 ppm) where the acrylate protons resonate.

Quantitative Preparation Protocol

To balance the sensitivity required for ¹³C/HMBC experiments with the avoidance of viscosity-induced line broadening, adhere to the following concentrations[3]:

Table 1: Standardized NMR Sample Preparation Parameters

ParameterSpecification for 1D ¹H / COSY / NOESYSpecification for 1D ¹³C / HSQC / HMBC
Analyte Mass 10 – 15 mg35 – 50 mg
Solvent Volume 600 µL600 µL
Concentration ~16 – 25 mM~60 – 85 mM
Tube Quality 5 mm, 500+ MHz rated (Type 1 Class A glass)5 mm, 500+ MHz rated (Type 1 Class A glass)
Sample Height Exactly 4.0 – 4.5 cmExactly 4.0 – 4.5 cm

Protocol Steps:

  • Accurately weigh the analyte into a clean 2 mL glass vial.

  • Add 600 µL of CDCl₃. Vortex for 30 seconds to ensure a macroscopically homogeneous solution.

  • Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube to remove paramagnetic micro-particulates that cause shimming difficulties[3].

  • Cap the tube and seal with Parafilm to prevent solvent evaporation during long 2D acquisitions.

Phase II: Data Acquisition Parameters

To establish a self-validating dataset, acquire the following suite of spectra on a spectrometer operating at 400 MHz (preferably 600 MHz equipped with a cryoprobe for optimal resolution of the cyclohexane envelope).

  • ¹H NMR (1D): 16–64 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C NMR (1D): >1024 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • COSY (2D): 256 t1​ increments, 4 scans per increment. Maps direct 3JHH​ connectivity.

  • HSQC (2D): Phase-sensitive, 256 t1​ increments. Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC (2D): Optimized for long-range coupling ( nJCH​ = 8 Hz). Critical for linking the ethyl acrylate moiety to the cyclohexane ring.

  • NOESY (2D): Mixing time ( τm​ ) = 400–500 ms.

    • Expert Insight: With a molecular weight of ~196 g/mol , this molecule falls into the extreme narrowing regime ( ωτc​≪1 ). The Nuclear Overhauser Effect (NOE) will be positive. A mixing time of 400–500 ms allows sufficient cross-relaxation without severe spin-diffusion artifacts.

Phase III: Step-by-Step Stereochemical Elucidation

The structural proof relies on a logical progression from primary connectivity to 3D spatial geometry.

NMR_Workflow Start Sample Prep (10-50 mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Geom Alkene Geometry (3J_HH Analysis) Acq2D->Geom Conf Cyclohexane Conformation (Karplus & 3J_ax-ax) Acq2D->Conf NOE Spatial Validation (NOESY Cross-Peaks) Geom->NOE Conf->NOE Valid Stereochemical Elucidation Complete NOE->Valid

Caption: Sequential NMR workflow for the stereochemical elucidation of functionalized cycloalkanes.

Step 3.1: Confirming Alkene Geometry (E vs Z)

The acrylate group contains two vinylic protons: Hα​ (adjacent to the carbonyl) and Hβ​ (adjacent to the cyclohexane ring).

  • Action: Extract the 3JHH​ coupling constant between Hα​ and Hβ​ from the ¹H NMR spectrum.

  • Causality: According to the Karplus equation, dihedral angles near 180° (trans/E) yield significantly larger scalar couplings than angles near 0° (cis/Z)[4].

  • Validation: An observed coupling of J≈15.0−16.0 Hz definitively proves the trans (E) geometry of the alkene[5]. A value of 10–12 Hz would indicate a cis (Z) geometry.

Step 3.2: Confirming Cyclohexane 1,4-Substitution (trans vs cis)

A 1,4-disubstituted cyclohexane can exist as cis (axial-equatorial) or trans (equatorial-equatorial or axial-axial). The trans-(e,e) conformer is thermodynamically favored due to the minimization of 1,3-diaxial steric clashes.

  • Action: Locate the methine proton on the cyclohexane ring attached to the acrylate group (C1' position).

  • Causality: If the molecule is trans-(e,e), the proton at C1' must be axial . An axial proton is flanked by two axial and two equatorial protons on the adjacent C2' and C6' carbons.

  • Validation: The axial C1' proton will appear as a triplet of triplets (tt) . The large triplet arises from two diaxial couplings ( 3Jax−ax​≈10−12 Hz), and the small triplet arises from two axial-equatorial couplings ( 3Jax−eq​≈3−4 Hz)[6]. If the molecule were cis-(a,e), this proton would be equatorial, appearing as a narrow multiplet lacking large 10+ Hz couplings.

Decision_Tree H_vinylic Vinylic Protons (Hα, Hβ) J_large 3J = 15-16 Hz H_vinylic->J_large J_small 3J = 10-12 Hz H_vinylic->J_small E_isomer trans (E) Alkene J_large->E_isomer Z_isomer cis (Z) Alkene J_small->Z_isomer H_ring Cyclohexane C1' Proton tt_large Triplet of Triplets (Two 3J_ax-ax ~11 Hz) H_ring->tt_large m_small Narrow Multiplet (No 3J_ax-ax) H_ring->m_small trans_ring trans-1,4-disubstituted (e,e conformation) tt_large->trans_ring cis_ring cis-1,4-disubstituted (a,e conformation) m_small->cis_ring

Caption: Decision tree for stereochemical assignment using scalar J-coupling constants.

Step 3.3: Spatial Validation via NOESY

While J -coupling provides dihedral angle data, NOESY provides absolute through-space distance mapping (< 5 Å), acting as the ultimate failsafe[7].

  • Expected NOE 1: The vinylic Hβ​ proton should show strong NOE cross-peaks to the equatorial protons at C2'/C6' of the cyclohexane ring.

  • Expected NOE 2: In the trans-(e,e) conformation, the C4'-methyl group is equatorial. Therefore, the methyl protons will exhibit NOE cross-peaks to the adjacent axial and equatorial protons at C3'/C5', but will lack a 1,3-diaxial NOE to the C1' axial proton. (A cis isomer with an axial methyl would show a distinct 1,3-diaxial NOE across the ring).

Expected Quantitative Data Summary

Based on the structural logic outlined above, the following table summarizes the anticipated ¹H NMR profile for the target molecule.

Table 2: Expected ¹H NMR Chemical Shifts and Coupling Profile

Proton AssignmentExpected Shift (δ, ppm)MultiplicityExpected Coupling ( J , Hz)Diagnostic Value
Hβ​ (Vinylic) ~6.80 - 6.95dd15.5, 6.5Large 15.5 Hz confirms E-alkene geometry.
Hα​ (Vinylic) ~5.70 - 5.85d15.5Pairs with Hβ​ ; confirms E-alkene.
Ethyl -CH₂- ~4.15q7.1Standard ester ethyl group.
C1' (Ring Methine) ~2.10 - 2.30tt11.5, 3.511.5 Hz 3Jax−ax​ confirms axial position (e,e trans ring).
Ethyl -CH₃ ~1.25t7.1Standard ester ethyl group.
C4'-CH₃ (Methyl) ~0.85 - 0.95d6.5Doublet due to coupling with C4' methine.
Ring -CH₂- Envelope 0.90 - 1.90mComplexDifferentiated via HSQC/COSY.

References

  • How To Prepare And Run An NMR Sample alwsci.com[Link]

  • NMR Sample Preparation: The Complete Guide organomation.com[Link]

  • Guide: Preparing a Sample for NMR analysis – Part I nanalysis.com[Link]

  • Lecture 4: 1D NMR Techniques 1 (Karplus Relationship & Stereochemistry) github.io (E. Kwan, Harvard University)[Link]

  • Chapter 32: Determination of stereochemistry by spectroscopic methods oup.com (Oxford University Press)[Link]

  • Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers mdpi.com (Molecules)[Link]

Sources

Application

Application Note: Formulation and Characterization of trans-Ethyl 3-(4-methylcyclohexyl)acrylate (t-E4MCA) in Advanced Polymer Films

Executive Summary The development of high-performance polymer films for medical devices, transdermal drug delivery patches, and advanced optical coatings requires monomers that offer a precise balance of thermal stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-performance polymer films for medical devices, transdermal drug delivery patches, and advanced optical coatings requires monomers that offer a precise balance of thermal stability, mechanical robustness, and environmental resistance. trans-Ethyl 3-(4-methylcyclohexyl)acrylate (t-E4MCA) is a specialized cycloaliphatic acrylate monomer that addresses these complex requirements. By incorporating a bulky, sterically hindered 4-methylcyclohexyl pendant group, t-E4MCA imparts elevated glass transition temperatures ( Tg​ ), exceptional moisture barrier properties, and superior UV weatherability compared to standard linear alkyl acrylates.

This application note provides researchers and formulation scientists with a comprehensive, mechanistic guide to utilizing t-E4MCA in UV-curable polymer film networks, complete with self-validating protocols and physicochemical rationales.

Mechanistic Rationale: The Role of Cycloaliphatic Architecture

The macroscopic properties of a polymer film are inextricably linked to the molecular architecture of its constituent monomers. The inclusion of t-E4MCA into a polymer backbone introduces several critical mechanistic advantages:

  • Steric Hindrance and Tg​ Elevation: The bulky 4-methylcyclohexyl group restricts the segmental rotational motion of the polymer backbone. This steric bulk shifts the polymer from a soft elastomeric state to a tougher, more rigid state at ambient temperatures. While unsubstituted poly(cyclohexyl acrylate) exhibits a Tg​ of approximately 15–25°C[1][2], the addition of the methyl substituent in t-E4MCA further increases steric drag, elevating the Tg​ and improving scratch resistance without the extreme brittleness associated with methyl methacrylate (MMA)[3].

  • Fractional Free Volume ( vf​ ) and Permeability: The trans-1,4-substitution pattern locks the cyclohexane ring into a thermodynamically stable diequatorial conformation. This specific geometry prevents dense intermolecular chain packing. Consequently, despite having a higher Tg​ , the polymer maintains a specific fractional free volume ( vf​≈0.020 ) that allows for controlled gas permeability (e.g., oxygen diffusion)—a critical parameter for breathable medical films and biosensors[2].

  • Hydrophobic Shielding and Weatherability: Unlike aromatic monomers (e.g., styrene or benzyl acrylate), the saturated cycloaliphatic ring of t-E4MCA lacks UV-absorbing chromophores. This renders the resulting films highly resistant to photodegradation and yellowing[1]. Furthermore, the non-polar hydrocarbon bulk creates a hydrophobic shield, driving water contact angles above 90° and preventing hydrolytic degradation of the ester linkages[1][3].

Mechanism A t-E4MCA Monomer B Bulky Cycloaliphatic Ring A->B C Saturated Aliphatic Backbone A->C D Steric Hindrance B->D E Hydrophobic Shielding B->E F Absence of UV Chromophores C->F G Elevated Tg & Hardness D->G H Moisture Resistance E->H I High Weatherability F->I

Mechanistic pathways linking t-E4MCA structural features to macroscopic film properties.

Physicochemical Profiling & Comparative Data

To effectively formulate with t-E4MCA, it must be benchmarked against standard industry monomers. By acting as a reactive diluent with low volumetric shrinkage, t-E4MCA mitigates the internal stress typically generated during rapid UV photopolymerization[3].

Table 1: Comparative Monomer Profiling in Polymer Films

MonomerStructural ClassApprox. Homopolymer Tg​ (°C)Water Contact Angle (°)Volumetric ShrinkagePrimary Function in Films
t-E4MCA Substituted Cycloaliphatic35 – 50*> 95°Low (< 5%)Hardness, Moisture Barrier, UV Stability
Cyclohexyl Acrylate (CHA) Cycloaliphatic15 – 25~ 90°Low-MediumWeatherability, Flexibility Balance
Methyl Methacrylate (MMA) Linear/Short Branched105~ 70°High (~ 21%)High Rigidity, Optical Clarity
2-Ethylhexyl Acrylate (2-EHA) Branched Aliphatic-50 to -80~ 85°MediumTackifier, Extreme Flexibility

*Extrapolated based on the steric contribution of methyl-substituted cycloaliphatic acrylates relative to standard CHA[1][3].

Self-Validating Experimental Protocol: UV-Curable Film Synthesis

The following protocol details the synthesis of a t-E4MCA-based copolymer film optimized for transdermal patches or protective coatings. The methodology is designed as a self-validating system , ensuring that each step contains a mechanistic rationale and a quality control (QC) checkpoint.

Phase 1: Formulation and Degassing

Causality: Free-radical photopolymerization is highly susceptible to oxygen inhibition. Dissolved O2​ reacts with initiator radicals to form stable peroxyl radicals, terminating the chain reaction and leaving a tacky, under-cured surface.

  • Monomer Blending: In a light-protected amber vial, combine 60 wt% t-E4MCA (hard segment) with 38 wt% 2-Ethylhexyl acrylate (soft segment). This specific ratio tunes the composite Tg​ to near room temperature, enabling self-healing or elastomeric properties[4].

  • Photoinitiator Addition: Add 2 wt% of a Type I photoinitiator (e.g., 1-Hydroxycyclohexyl-phenyl-ketone, Irgacure 184).

  • Degassing: Subject the formulation to vacuum sonication (50 mbar) for 15 minutes, followed by a 5-minute Argon or N2​ sparge to displace dissolved oxygen.

Phase 2: Casting and Photopolymerization

Causality: Rapid curing locks polymer chains into non-equilibrium conformations. Controlled casting and post-cure annealing are required to relax these kinetic traps and achieve true thermodynamic properties. 4. Film Casting: Using a micrometer-adjustable doctor blade, cast the resin onto a fluorinated PET release liner at a wet thickness of 75 µm. 5. UV Curing: Transfer the substrate into a UV conveyor system flooded with N2​ (< 50 ppm O2​ ). Cure using a 365 nm LED array at a dose of 1.5 J/cm². 6. Thermal Annealing: Transfer the cured film to a vacuum oven at 60°C for 2 hours to relieve internal polymerization stress and drive off any unreacted volatile fractions.

Phase 3: Quality Control & Validation

Causality: A protocol is only reliable if its completion can be analytically verified. 7. FTIR Validation (Self-Validation Step): Analyze the film using ATR-FTIR. The complete disappearance of the carbon-carbon double bond ( C=C ) stretching vibration at 1635 cm⁻¹ confirms >98% monomer conversion. If the peak persists, the UV dose must be increased or oxygen exclusion improved.

Workflow A 1. Monomer Formulation (t-E4MCA + Comonomers) B 2. Photoinitiator Addition (1-2 wt% Irgacure) A->B C 3. Vacuum Degassing (Remove Dissolved O2) B->C D 4. Doctor Blade Casting (50-100 µm Thickness) C->D E 5. UV Photopolymerization (365 nm, N2 Atmosphere) D->E F 6. Thermal Annealing (Stress Relaxation) E->F G 7. QC: FTIR Validation (C=C peak at 1635 cm⁻¹) F->G

Workflow for UV-curable t-E4MCA polymer film preparation and QC validation.

Advanced Characterization & Troubleshooting Insights

When developing novel formulations with t-E4MCA, scientists should anticipate specific material behaviors inherent to cycloaliphatic systems.

  • Anomalous Tg​ Broadening: When performing Differential Scanning Calorimetry (DSC) on t-E4MCA copolymers, you may observe a broadened glass transition region rather than a sharp inflection point. Insight: This is not an error. The bulky 4-methylcyclohexyl groups create micro-domains of varying steric hindrance along the polymer chain, leading to a distribution of relaxation times[4]. Use the inflection point of the heat capacity step as the standard Tg​ [2][4].

  • Adhesion Failures on Polar Substrates: Because t-E4MCA is highly hydrophobic (water contact angle >95°), homopolymer films may exhibit poor adhesion to polar substrates like glass or untreated metals. Insight: Copolymerize with 2-5 wt% of a hydroxyl-functional monomer (e.g., 2-hydroxyethyl acrylate) to introduce hydrogen bonding sites without compromising the bulk moisture barrier[1].

  • Permeability Tuning: If the film is intended for a drug delivery patch requiring higher oxygen permeability, do not lower the Tg​ by adding linear soft monomers, as this will compromise mechanical strength. Instead, increase the molar ratio of t-E4MCA; the rigid diequatorial rings will prop open the polymer matrix, increasing the fractional free volume ( vf​ ) and facilitating gas diffusion while maintaining structural integrity[2].

Sources

Method

"trans-Ethyl 3-(4-methylcyclohexyl)acrylate" for specialty chemical synthesis

Application Note: Synthesis, Characterization, and Downstream Utility of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in Specialty Chemical Development Introduction & Mechanistic Rationale In modern drug discovery and adva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Downstream Utility of trans-Ethyl 3-(4-methylcyclohexyl)acrylate in Specialty Chemical Development

Introduction & Mechanistic Rationale

In modern drug discovery and advanced materials science, the demand for rigidified, purely aliphatic building blocks has surged. trans-Ethyl 3-(4-methylcyclohexyl)acrylate represents a highly versatile, conformationally restricted intermediate. Structurally, this molecule features two critical stereochemical domains: the 1,4-trans (diequatorial) substitution on the cyclohexane ring, which locks the ring conformation to minimize steric clashes, and the trans (E)-geometry of the α,β-unsaturated ester (acrylate) moiety.

This specific 3D architecture makes it an ideal bioisostere for para-substituted phenyl rings in medicinal chemistry, improving metabolic stability and lipophilicity (LogP) while reducing off-target toxicity. Furthermore, in polymer and liquid crystal synthesis, the rigid aliphatic core enhances thermal stability and optical clarity[1].

To synthesize this molecule with high stereofidelity, the Horner-Wadsworth-Emmons (HWE) olefination is the premier method[2]. Unlike traditional Wittig reactions that often yield mixtures of E/Z isomers, the HWE reaction utilizes phosphonate-stabilized carbanions. The reaction is under strict thermodynamic control; the bulky diethyl phosphate group and the cyclohexyl moiety adopt an anti-periplanar arrangement in the oxaphosphetane transition state, driving the exclusive formation of the trans (E)-alkene[3].

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

The following protocol details the synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate from trans-4-methylcyclohexanecarbaldehyde using triethyl phosphonoacetate (TEPA).

Materials & Reagents
  • trans-4-Methylcyclohexanecarbaldehyde (Starting Material)[4]

  • Triethyl phosphonoacetate (TEPA, 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Every step below is designed to be a self-validating system, ensuring moisture exclusion and thermodynamic control.

  • System Preparation (Moisture Exclusion): Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Causality: The phosphonate carbanion is highly nucleophilic and basic; trace water will prematurely quench the intermediate, drastically reducing yields.

  • Base Suspension: Add NaH (60% dispersion, 1.3 eq) to the flask. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in anhydrous THF (0.5 M relative to the aldehyde). Cool the suspension to 0 °C using an ice bath.

  • Carbanion Generation: Add TEPA (1.2 eq) dropwise over 15 minutes. Causality: The slow addition controls the exothermic deprotonation. The evolution of hydrogen gas (H₂) is a visual validation that the active phosphonate carbanion is forming[5]. Stir at 0 °C for 30 minutes until the solution becomes clear and homogeneous.

  • Aldehyde Addition: Dissolve trans-4-methylcyclohexanecarbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Causality: While the initial nucleophilic attack is fast, the subsequent syn-elimination of the oxaphosphetane intermediate requires thermal energy to ensure complete conversion to the thermodynamically favored E-alkene[2]. Monitor completion via TLC (Hexanes/EtOAc 9:1, UV/KMnO₄ stain).

  • Quench and Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize unreacted base. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 0% to 5% EtOAc in Hexanes) to afford the pure trans-Ethyl 3-(4-methylcyclohexyl)acrylate as a colorless oil.

Synthesis Workflow Visualization

Caption: Workflow of the Horner-Wadsworth-Emmons olefination yielding the trans-acrylate.

Analytical Characterization & Validation Data

To ensure the integrity of the synthesized batch, cross-reference your analytical results with the standardized validation metrics provided in Table 1. The defining diagnostic marker for the trans (E)-alkene is the large J-coupling constant (~15.8 Hz) between the vinylic protons in the ¹H NMR spectrum[3].

Table 1: Expected Analytical Data for trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Analytical MethodDiagnostic Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 6.85 (dd, J = 15.8, 6.8 Hz, 1H)Alkene β-proton (Coupled to α-proton and cyclohexyl CH)
δ 5.75 (dd, J = 15.8, 1.5 Hz, 1H)Alkene α-proton (J = 15.8 Hz confirms E-geometry)
δ 4.18 (q, J = 7.1 Hz, 2H)Ethyl ester -CH₂- group
δ 0.88 (d, J = 6.5 Hz, 3H)Cyclohexyl 4-methyl group
¹³C NMR (100 MHz, CDCl₃) δ 166.8Carbonyl carbon (C=O)
δ 154.2, 119.5Alkene carbons (C-β, C-α)
FT-IR (ATR, neat) 1715 cm⁻¹, 1650 cm⁻¹, 980 cm⁻¹Ester C=O stretch, C=C stretch, trans-alkene C-H bend
GC-MS (EI, m/z) 196 [M]⁺, 151 [M-OEt]⁺, 123Molecular ion and characteristic ester fragmentation

Downstream Applications in Specialty Chemistry

The true value of trans-Ethyl 3-(4-methylcyclohexyl)acrylate lies in its reactivity as an electrophilic building block.

  • Catalytic Hydrogenation: Reduction of the alkene using Pd/C and H₂ gas yields ethyl 3-(4-methylcyclohexyl)propanoate. This saturated aliphatic tail is highly valued in the synthesis of lipid nanoparticles (LNPs) and lipophilic prodrugs, providing a metabolically stable, non-aromatic hydrophobic core.

  • Saponification to Free Acid: Treatment with Lithium Hydroxide (LiOH) in a THF/H₂O mixture hydrolyzes the ethyl ester to trans-3-(4-methylcyclohexyl)acrylic acid. This free acid is a direct precursor for amide coupling workflows (using HATU or EDC/HOBt) to generate targeted kinase inhibitors or rigidified peptidomimetics[1].

  • Thiol-Ene Michael Additions: The electron-deficient α,β-unsaturated system is highly susceptible to conjugate addition. Reacting the acrylate with functionalized thiols under mild basic or UV-photochemical conditions yields thioether adducts, a technique heavily utilized in the synthesis of advanced photopolymer resins and bio-based hybrid materials[1].

Caption: Downstream synthetic applications of the trans-acrylate building block.

References

  • Title: Total Synthesis of Potent Antitumor Macrolide, (-)-Zampanolide: An Oxidative Intramolecular Cyclization-Based Strategy Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives Source: MDPI URL: [Link]

  • Title: SUPPLEMENTARY INFORMATION - Syntheses of γ,δ-epoxy-α,β-unsaturated esters via Horner–Wadsworth–Emmons reaction Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Substituted Imidazopyridines as HDM2 Inhibitors (Patent US 8,846,657 B2) Source: Google Patents / Googleapis URL: [Link]

  • Title: WO 2007/070514 A1 - Preparation by Horner-Wadsworth Emmons Reaction Source: Google Patents / Googleapis URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing polymerization during "trans-Ethyl 3-(4-methylcyclohexyl)acrylate" purification

Focus: Purification, Stabilization, and Handling of trans-Ethyl 3-(4-methylcyclohexyl)acrylate Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Purification, Stabilization, and Handling of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with trans-Ethyl 3-(4-methylcyclohexyl)acrylate. Because this is a bulky, high-boiling acrylate ester, it is highly susceptible to spontaneous, exothermic free-radical polymerization during thermal purification (distillation) and storage.

Below, we deconstruct the causality behind these failures and provide self-validating protocols to ensure absolute control over your monomer's stability.

Part 1: Core Mechanistic Insight (The "Why")

The Oxygen-Inhibitor Paradox The industry standard for stabilizing acrylate monomers is Monomethyl ether of hydroquinone (MEHQ). A critical, often-overlooked fact is that MEHQ does not directly scavenge primary carbon-centered radicals (R•) . Instead, it operates as a synergistic system that strictly requires dissolved molecular oxygen (O₂).

When a primary radical forms (via heat or light), it reacts with dissolved O₂ to form a peroxy radical (ROO•). Only then can MEHQ donate a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, unreactive phenoxy radical .

The Causality of Distillation Failure: trans-Ethyl 3-(4-methylcyclohexyl)acrylate has a high molecular weight, requiring deep vacuum to lower its boiling point for distillation . However, deep vacuum strips all dissolved oxygen from the monomer. Without oxygen, the MEHQ in your distillation pot becomes completely inert, leaving the heated monomer defenseless against thermal auto-initiation, resulting in rapid gelation (polymerization) in the flask [[1]]([Link]).

Part 2: Troubleshooting FAQs

Q1: My monomer polymerized into a solid block during vacuum distillation. How do I prevent this? A: Because vacuum removes the O₂ required by MEHQ, you must artificially reintroduce oxygen into the system. This is achieved by installing a capillary air bleed that bubbles a microscopic, continuous stream of atmospheric air directly into the heated monomer pool at the bottom of the distillation flask. Furthermore, because maintaining an air bleed under deep vacuum is mechanically challenging, you should supplement the distillation pot with Phenothiazine (PTZ). Unlike MEHQ, PTZ functions anaerobically, providing a critical secondary defense against thermal runaway .

Q2: What is the optimal storage condition for purified trans-Ethyl 3-(4-methylcyclohexyl)acrylate? A: The purified monomer should be stabilized with 100–200 ppm of MEHQ . Never purge the storage vessel with 100% Nitrogen or Argon. Doing so starves the MEHQ of oxygen. Store the monomer in an amber glass bottle with an atmospheric air headspace, refrigerated at 2–8°C to minimize thermal kinetic energy.

Q3: How do I remove the MEHQ inhibitor immediately before my downstream polymerization experiment? A: Do not use thermal distillation to remove the inhibitor prior to use. The most reliable method is passing the monomer through a short column of activated basic alumina (Brockmann Grade I). The basic alumina quantitatively adsorbs the phenolic MEHQ via acid-base interaction, leaving the monomer pristine and ready for controlled polymerization.

Part 3: Quantitative Data - Inhibitor Selection Matrix
InhibitorPrimary MechanismOxygen DependencyTypical ConcentrationPost-Purification Removal
MEHQ (Mequinol)Peroxy radical scavengerCritical (Fails anaerobically) [[2]]([Link])100 - 200 ppm Basic Alumina plug
PTZ (Phenothiazine)Electron donation / Radical trappingNone (Works anaerobically) 10 - 50 ppmDistillation (High boiling)
BHT Hindered phenol H-atom transferModerate50 - 100 ppmBasic Alumina plug
TBC (4-tert-Butylcatechol)Radical scavengerHigh10 - 50 ppmAqueous NaOH wash
Part 4: Self-Validating Experimental Protocols
Protocol A: Vacuum Distillation with Air Bleed

This protocol utilizes a visual feedback loop to ensure the system is never oxygen-starved.

  • Apparatus Assembly: Equip a short-path distillation apparatus. Insert a fine glass capillary tube through a thermometer adapter, ensuring the tip reaches the very bottom of the distillation flask (it must be submerged in the crude monomer).

  • Inhibitor Supplementation: To the crude trans-Ethyl 3-(4-methylcyclohexyl)acrylate, add 500 ppm of MEHQ and 50 ppm of PTZ.

  • Air Bleed Calibration (Validation Step): Apply the target vacuum (e.g., 0.5 mmHg). Carefully open the capillary bleed valve.

    • Self-Validation Check: You must observe a continuous, steady stream of microscopic bubbles passing through the liquid monomer. If the bubbles cease at any point, the system is oxygen-starved. Abort heating immediately and adjust the capillary.

  • Distillation Execution: Heat the oil bath slowly. Maintain the bath temperature strictly below 80°C to prevent thermal auto-initiation.

  • Post-Distillation Storage: Collect the purified monomer in a receiver flask pre-charged with enough MEHQ to achieve a 100 ppm final concentration.

Protocol B: MEHQ Removal via Basic Alumina

This protocol utilizes spectroscopic feedback to guarantee inhibitor removal.

  • Column Preparation: Pack a glass column with 5 cm of activated basic alumina (Brockmann Grade I).

  • Elution: Pass the stabilized monomer through the column using gravity. Do not use positive pressure, as this reduces residence time and interaction with the alumina.

  • Validation Step: Collect a 1 mL aliquot of the eluent. Measure the UV absorbance at 295 nm (the λmax​ for MEHQ).

    • Self-Validation Check: A flat baseline confirms complete MEHQ removal. If an absorption peak remains, the alumina is saturated, and the monomer must be passed through a fresh plug.

Part 5: Workflow Visualization

Purification_Workflow Crude Crude Monomer (trans-Ethyl 3-(4-methylcyclohexyl)acrylate) AddInhibitor Add Pot Inhibitors (500 ppm MEHQ + 50 ppm PTZ) Crude->AddInhibitor Setup Setup Vacuum Distillation with Capillary Air Bleed AddInhibitor->Setup Validation Validation: Micro-bubbles Visible in Monomer? Setup->Validation Abort Abort Heating! (Oxygen Starvation Risk) Validation->Abort No Distill Execute Distillation (Bath < 80°C) Validation->Distill Yes Store Store Purified Monomer (100 ppm MEHQ, Air Headspace, 4°C) Distill->Store

Fig 1: Self-validating vacuum distillation workflow for reactive acrylate monomers.

References
  • Paul et al. (2013). UV cure acrylate monomers: synthesis, analysis and storage. Emerald Publishing (Pigment & Resin Technology).

  • Becker, H. et al. (2006). The Role of Hydroquinone Monomethyl Ether in The Stabilization of Acrylic Acid. Chemical Engineering & Technology.

  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

  • Sigma-Aldrich. Acrylic acid anhydrous, MEHQ 200ppm inhibitor, Product Handling Guidelines.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in "trans-Ethyl 3-(4-methylcyclohexyl)acrylate" Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when polymerizing custom or bulky monomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high yields when polymerizing custom or bulky monomers. If you are experiencing stubbornly low conversion rates with trans-Ethyl 3-(4-methylcyclohexyl)acrylate , this guide will help you move beyond generic troubleshooting to address the fundamental physical chemistry governing your specific molecule.

Section 1: Mechanistic Insight & Causality

To troubleshoot effectively, we must first analyze the molecular structure. trans-Ethyl 3-(4-methylcyclohexyl)acrylate is an ethyl ester of a β-substituted acrylic acid. Because the bulky 4-methylcyclohexyl group is located at the 3-position (β-carbon), this monomer is classified as a 1,2-disubstituted alkene [1].

In free-radical polymerization (FRP), 1,2-disubstituted alkenes (such as crotonates and cinnamates) exhibit negligible homopolymerization capabilities. The causality is purely steric: when an initiating radical adds to the monomer, the resulting propagating radical on the α-carbon is severely shielded by both the ester group and the massive β-substituent. The approach of the next monomer molecule is sterically blocked, reducing the propagation rate constant ( kp​ ) to near zero[2]. Consequently, termination and chain transfer outcompete propagation, stalling the reaction at low conversion (typically <5%) and yielding only short oligomers.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: I am experiencing <5% conversion despite adding excess AIBN initiator and increasing the temperature. Is my initiator dead? A1: It is highly unlikely to be an initiator issue if you are using fresh reagents. The root cause is the thermodynamic and kinetic barrier of the 1,2-disubstituted double bond. The extreme steric hindrance of the 4-methylcyclohexyl group prevents the propagating macroradical from adding another monomer unit. Increasing the temperature often worsens the situation by pushing the system closer to its low ceiling temperature ( Tc​ ), where the rate of depolymerization equals the rate of propagation.

Q2: Could residual MEHQ (Monomethyl ether hydroquinone) inhibitor be poisoning my reaction? A2: While MEHQ must be removed for controlled polymerizations, it is a secondary suspect here. MEHQ requires dissolved oxygen to efficiently scavenge radicals[3]. If you have thoroughly degassed your system and still see no polymer, the failure is structural, not impurity-driven. However, for best practices, always remove MEHQ prior to kinetic studies (see Protocol 1).

Q3: If homopolymerization is physically restricted, how can I successfully incorporate this monomer into a polymer backbone? A3: The most effective strategy is copolymerization with an unhindered monomer (e.g., ethylene, methyl acrylate, or styrene). While the sterically hindered radical of your target monomer cannot add to another bulky monomer, it can readily add to an unhindered comonomer. This alternating cross-propagation bypasses the steric bottleneck, allowing for high conversion and high molecular weight[4].

Q4: What if my application strictly requires a homopolymer of this specific structure? A4: You must abandon standard free-radical techniques. You will need to explore extreme conditions, such as ultra-high-pressure radical polymerization (which forces monomers together by overcoming activation volumes), or specific coordination-insertion catalysis using specialized organocatalysts designed for bulky methacrylates and acrylates[5].

Section 3: Quantitative Data Comparison

To illustrate why your reaction is stalling, compare the kinetic parameters of standard acrylates against β-substituted variants.

Monomer TypeExampleSubstitution PatternRelative kp​ (L/mol·s) at 60°CHomopolymerization Capability
Unsubstituted Acrylate Ethyl AcrylateMonosubstituted (α=H, β=H)~20,000 - 30,000Excellent
α-Substituted Acrylate Methyl Methacrylate1,1-Disubstituted (α=CH₃, β=H)~300 - 800Excellent
β-Substituted Acrylate Ethyl Crotonate1,2-Disubstituted (α=H, β=CH₃)< 1Negligible (Oligomers only)
Bulky β-Substituted trans-Ethyl 3-(4-methylcyclohexyl)acrylate1,2-Disubstituted (α=H, β=Cycloalkyl)~ 0 None under standard FRP

Data synthesized from benchmark propagation kinetics of 1,2-disubstituted alkenes[6].

Section 4: Validated Experimental Protocols

To ensure trustworthiness in your troubleshooting, you must use self-validating experimental designs. Do not guess; isolate the variables.

Protocol 1: MEHQ Inhibitor Removal (Baseline Purification)

Objective: Eliminate chemical inhibition as a variable before investigating steric effects[3].

  • Preparation: Place a plug of glass wool at the bottom of a glass chromatography column and cover with a 1 cm layer of clean sea sand.

  • Packing: Prepare a slurry of basic alumina (Brockmann Grade I) in a non-polar solvent (e.g., hexanes) and pour it into the column. Allow it to settle to a height of 5-10 cm.

  • Elution: Dilute trans-Ethyl 3-(4-methylcyclohexyl)acrylate (1 part) with hexanes (1 part) to reduce viscosity. Pass the mixture through the column. The basic alumina will selectively bind the phenolic MEHQ.

  • Recovery: Remove the hexanes via rotary evaporation at room temperature (do not heat excessively to prevent premature auto-initiation). Use the purified monomer immediately.

Protocol 2: Diagnostic Copolymerization (Self-Validating System)

Objective: Prove that the monomer is viable and that low conversion is strictly due to homopolymerization steric hindrance.

  • Reaction Setup: In a Schlenk flask, combine 50 mol% trans-Ethyl 3-(4-methylcyclohexyl)acrylate and 50 mol% unhindered control monomer (e.g., Ethyl Acrylate).

  • Solvent & Initiator: Add toluene to achieve a 1.0 M total monomer concentration. Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to total monomer.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles to remove all dissolved oxygen (which would otherwise act as an inhibitor). Backfill with ultra-pure Argon.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70°C for 12 hours under continuous magnetic stirring.

  • Validation: Cool the flask and precipitate the polymer into cold methanol. If a high-yield polymer is recovered, you have successfully validated that your target monomer is pure and reactive, but strictly requires a comonomer to propagate.

Section 5: Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve low conversion issues systematically.

Troubleshooting N1 Low Conversion Detected (<10% Yield) N2 Run Control Reaction (Unsubstituted Acrylate) N1->N2 N3 Does Control Polymerize? N2->N3 N4 Reagent/Setup Issue (Check Initiator/O2) N3->N4 No N5 Intrinsic Monomer Issue (Steric Hindrance) N3->N5 Yes N6 Remove MEHQ Inhibitor (Alumina Column) N4->N6 N7 Shift to Copolymerization (e.g., with Styrene/Ethylene) N5->N7

Diagnostic workflow for isolating steric hindrance vs. impurity-driven polymerization failures.

References
  • [5] Title: Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism. Source: ACS Publications. URL: 5

  • [3] Title: Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization. Source: Benchchem. URL: 3

  • [1] Title: Monomer overview - Monomers in Radical Polymerization. Source: CoPolDB. URL: 1

  • [2] Title: Driving forces in free radical addition–fragmentation processes. Source: Progress in Polymer Science. URL: 2

  • [4] Title: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. Source: ACS Macro Letters (NIH). URL: 4

  • [6] Title: Polymers from 1,2-Disubstituted Ethylenic Monomers. V. Radical Polymerization of Dimethyl Maleate in the Presence or Absence of Isomerization Catalyst. Source: Taylor & Francis. URL: 6

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Substituted Cyclohexyl Acrylates

Welcome to the technical support center for the stereoselective synthesis of substituted cyclohexyl acrylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of substituted cyclohexyl acrylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in six-membered ring systems. Here, we address common challenges encountered in the laboratory, providing in-depth, mechanistically grounded explanations and actionable troubleshooting strategies to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the diastereoselectivity (cis/trans) in the synthesis of substituted cyclohexyl acrylates?

A1: Achieving high diastereoselectivity in cyclohexyl systems hinges on influencing the transition state of the key bond-forming reaction. The main strategies involve:

  • Catalyst-Controlled Reactions: This is a powerful approach where a chiral or achiral catalyst directs the stereochemical outcome. Organocatalysts, such as proline derivatives or cinchona alkaloids, are frequently used to facilitate asymmetric Michael additions onto cyclohexenone precursors.[1][2] These catalysts form transient chiral enamines or iminium ions, which effectively shield one face of the molecule, guiding the incoming nucleophile to the opposite face.

  • Substrate-Controlled Reactions: In this strategy, the inherent stereochemistry of the starting material dictates the outcome. Large, bulky substituents on the cyclohexane ring will sterically hinder one face, forcing reagents to approach from the less hindered side. This is often explained by models of allylic strain or torsional effects.[3][4]

  • Reagent-Controlled Reactions: The choice of reagents, including solvents and additives, can significantly influence the diastereomeric ratio.[5] Solvents can stabilize or destabilize certain transition states, and additives can alter the catalyst's or substrate's conformation.[6] For instance, the polarity of the solvent can dramatically alter diastereoselectivity.[5]

  • Phase-Transfer Catalysis (PTC): For reactions involving a biphasic system, chiral phase-transfer catalysts can ferry reagents across the phase boundary in a stereocontrolled manner, proving effective for Michael additions on cyclic enones.[7][8][9]

Q2: How does the conformation of the cyclohexane ring ("chair" vs. "boat") affect the stereochemical outcome?

A2: The conformation of the cyclohexane ring is critical. The lowest energy conformation is typically a chair form, where substituents can occupy either axial or equatorial positions. The stereochemical outcome of a reaction is often determined by the energetic preference for the transition state that minimizes steric interactions.

  • Axial vs. Equatorial Attack: In reactions like nucleophilic additions to a cyclohexanone, the nucleophile can approach from either an axial or equatorial trajectory. The product distribution is governed by a balance of steric hindrance (favoring equatorial attack to avoid 1,3-diaxial interactions) and torsional strain (favoring axial attack, as described by the Felkin-Anh model).[3]

  • Thermodynamic vs. Kinetic Control: The final product ratio may reflect either kinetic or thermodynamic control. Kinetically controlled reactions, often run at low temperatures, favor the most rapidly formed product, which corresponds to the lowest energy transition state. Thermodynamically controlled reactions, typically at higher temperatures, allow for equilibration to the most stable product, which is usually the one with bulky substituents in the equatorial position to minimize steric strain.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis, offering potential causes and validated solutions.

Problem 1: Poor Diastereoselectivity (e.g., near 1:1 ratio of cis/trans isomers)

Q: My reaction is producing a nearly inseparable mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity indicates that the energy difference between the transition states leading to the two diastereomers is minimal. Several factors can be tuned to amplify this energy difference.

Root Causes & Solutions:

  • Inappropriate Catalyst or Catalyst Loading: The catalyst may not be providing sufficient facial discrimination.

    • Solution: Screen a panel of catalysts. If using an organocatalyst for a Michael addition, consider different proline derivatives or cinchona alkaloids, as their steric and electronic properties can dramatically impact selectivity.[1][2][11] Also, verify the optimal catalyst loading; both too little and too much can sometimes be detrimental.[5]

  • Suboptimal Reaction Temperature: Temperature affects the kinetic energy of the system. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, leading to lower selectivity.

    • Solution: Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C often significantly enhances diastereoselectivity by favoring the pathway with the lowest activation energy.[12]

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. A solvent that does not adequately differentiate between the two competing transition states will result in poor selectivity.[6]

    • Solution: Conduct a solvent screen. The diastereoselectivity of a reaction can be highly dependent on the solvent's polarity and coordinating ability.[5] For example, switching from a non-polar solvent like toluene to a more polar one like dichloromethane (DCM) or vice versa can reverse or improve selectivity.[5]

Decision-Making Workflow for Poor Diastereoselectivity

G start Start: Poor d.r. (< 3:1) temp Lower Reaction Temperature (e.g., RT to 0°C or -20°C) start->temp solvent Screen Solvents (e.g., Toluene, DCM, THF, Acetonitrile) temp->solvent No/Minor Improvement result Improved d.r.? temp->result Significant Improvement catalyst Screen Catalysts / Modify Ligands (Vary steric/electronic properties) solvent->catalyst No/Minor Improvement solvent->result Significant Improvement additive Introduce Additives (e.g., Brønsted/Lewis acids, water) catalyst->additive No/Minor Improvement catalyst->result Significant Improvement additive->result success Success: Optimize Conditions result->success Yes fail Re-evaluate Synthetic Strategy result->fail No G A 1. Add Catalyst & Cyclohexanone to Flask B 2. Add Solvent (e.g., Toluene) A->B C 3. Add Nitroalkene (Limiting Reagent) B->C D 4. Stir at Controlled Temp & Monitor by TLC C->D E 5. Quench & Aqueous Workup (e.g., NaHCO3 wash) D->E F 6. Dry, Concentrate & Purify via Chromatography E->F G Characterize Pure Product (NMR, etc.) F->G

Sources

Optimization

Technical Support Center: Enhancing the Mechanical Properties of Poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate")

Welcome to the technical support center for poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate"). This guide is designed for researchers, scientists, and drug development professionals who are working with this polymer and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate"). This guide is designed for researchers, scientists, and drug development professionals who are working with this polymer and seeking to optimize its mechanical properties for advanced applications. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address common challenges and unlock the full potential of your material.

Frequently Asked Questions (FAQs)

Q1: What is poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate") and what are its baseline mechanical properties?

Poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate") is a synthetic polymer belonging to the polyacrylate family. Its structure, featuring a bulky cycloaliphatic side group, suggests it is likely a transparent, amorphous thermoplastic with good weatherability. Generally, polymers of this class in their unmodified state are known for their optical clarity and moderate mechanical strength. However, for demanding applications such as in load-bearing biomedical devices or controlled-release matrices, enhancing properties like tensile strength, toughness, and thermal stability is often necessary.[1]

Q2: What are the key factors that govern the mechanical properties of this polymer?

The mechanical behavior of poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate") is primarily dictated by several interconnected factors at the molecular level:

  • Molecular Weight (MW): Higher molecular weight generally leads to increased chain entanglement, which enhances tensile strength, toughness, and impact resistance because more energy is required to break or disentangle the longer chains.[2][3][4]

  • Crosslink Density: The formation of a three-dimensional network through chemical or physical bonds (crosslinks) between polymer chains significantly restricts their mobility.[5][6] This restriction leads to increased rigidity, hardness, thermal stability, and chemical resistance.[6][7][8]

  • Polymer Chain Architecture: The presence of the bulky trans-4-methylcyclohexyl group influences chain packing and mobility, which in turn affects the glass transition temperature (Tg) and stiffness of the material.[9]

  • Presence of Additives/Fillers: The incorporation of reinforcing agents, such as nanoparticles, can dramatically alter the mechanical profile of the polymer matrix.[1][10]

Q3: Why is enhancing the mechanical properties of this polymer critical for drug development applications?

In drug development and biomedical fields, acrylic-based polymers are used in applications like bone cements, tissue engineering scaffolds, and drug delivery systems.[1] The mechanical integrity of the polymer is crucial for:

  • Structural Support: In applications like orthopedic implants or scaffolds, the polymer must withstand physiological loads without failing.

  • Durability and Wear Resistance: For long-term implants, resistance to degradation and wear is essential for device longevity and biocompatibility.[7]

  • Controlled Release Kinetics: The mechanical properties of a polymer matrix can influence its swelling behavior and erosion rate, thereby controlling the release profile of an encapsulated drug. A mechanically robust matrix ensures predictable and sustained release.

Q4: What are the primary strategies for enhancing the mechanical properties of polyacrylates?

There are three principal, field-proven strategies to enhance the mechanical performance of polyacrylates:

  • Increasing Molecular Weight: Achieved by carefully controlling polymerization conditions.[2]

  • Introducing Crosslinks: Accomplished by copolymerizing with a crosslinking agent or through post-polymerization curing.[5][11]

  • Creating Polymer Nanocomposites: Involves dispersing high-strength nanofillers within the polymer matrix.[1][10]

  • Thermal Annealing: Post-processing heat treatment to improve morphology and toughness.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and modification of poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate").

Q1: My polymerization reaction is extremely slow or fails to initiate. What is the cause and how can I fix it?

  • Possible Causes:

    • Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to start the polymerization chain reaction effectively.[13]

    • Low Reaction Temperature: The thermal decomposition of the initiator might be too slow at the current temperature, failing to generate an adequate number of free radicals.

    • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization.[13] Additionally, the monomer may contain residual polymerization inhibitors from storage.

  • Solutions:

    • Optimize Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 0.1% by weight of monomer).[13]

    • Adjust Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.

    • Deoxygenate the System: Before initiating the reaction, purge the entire system (monomer, solvent) with an inert gas like nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.[13]

    • Purify the Monomer: Pass the monomer through a column of activated basic alumina to remove any storage inhibitors.

Q2: The final polymer is brittle and has poor mechanical strength. What went wrong?

  • Possible Causes:

    • Low Molecular Weight: The polymer chains may be too short to achieve sufficient entanglement for good mechanical properties.[14] This can be caused by an excessively high initiator concentration, leading to premature chain termination, or the presence of chain transfer agents.[13]

    • Incomplete Monomer Conversion: If the reaction is stopped prematurely, the presence of unreacted monomer can act as a plasticizer, reducing the overall strength.

  • Solutions:

    • Reduce Initiator Concentration: A lower initiator concentration generally leads to the formation of higher molecular weight polymers.[13]

    • Purify Reagents: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents.[13]

    • Extend Reaction Time: Allow the polymerization to proceed for a longer duration to maximize monomer conversion.[13]

Q3: My reaction mixture turned into an uncontrollable gel (the "Trommsdorff effect"). How can I prevent this?

  • Possible Causes:

    • Poor Heat Dissipation: The polymerization of acrylates is highly exothermic.[15][16] If the heat is not removed efficiently, the reaction rate can accelerate uncontrollably, leading to a rapid increase in viscosity and gelation.[13]

    • High Monomer Concentration: Bulk or highly concentrated solution polymerizations are more prone to autoacceleration due to increased viscosity hindering chain termination reactions.

    • Cross-linking Impurities: Trace amounts of difunctional monomers (impurities) can cause unintended crosslinking.[13]

  • Solutions:

    • Improve Heat Transfer: Use a larger reaction vessel, a more efficient stirring mechanism, and a temperature-controlled bath to manage the reaction exotherm.

    • Use a Solvent: Perform the polymerization in a suitable solvent to help dissipate heat and control viscosity.

    • Semi-Batch Process: Add the monomer to the reactor gradually over time rather than all at once to control the rate of polymerization and heat generation.[13]

Q4: I'm trying to make a nanocomposite, but the mechanical properties are worse than the pure polymer. What is happening?

  • Possible Causes:

    • Poor Nanofiller Dispersion: Nanoparticles tend to agglomerate due to strong van der Waals forces. These agglomerates act as stress concentration points, weakening the material instead of reinforcing it.[17]

    • Weak Interfacial Adhesion: If there is poor adhesion between the nanofiller surface and the polymer matrix, the load cannot be effectively transferred from the polymer to the reinforcing filler.

  • Solutions:

    • Surface Modification of Nanofillers: Modify the surface of the nanoparticles with a coupling agent that is compatible with both the filler and the polyacrylate matrix. This improves dispersion and interfacial bonding.[10]

    • Use High-Shear Mixing or Sonication: Employ techniques like ultrasonication to break up nanoparticle agglomerates and achieve a more uniform dispersion in the monomer or polymer solution before polymerization.

Experimental Protocols for Enhancing Mechanical Properties

Here we detail three primary workflows for systematically improving the mechanical characteristics of your polymer.

Strategy 1: Enhancement via Chemical Crosslinking

Crosslinking transforms the polymer from a collection of individual chains into a single, continuous network, drastically improving its strength and thermal stability.[6]

  • Principle: This protocol involves copolymerizing the primary monomer, ethyl 3-(4-methylcyclohexyl)acrylate, with a small amount of a di-functional acrylate monomer, which acts as a crosslinking agent. Each molecule of the crosslinker can participate in two growing polymer chains, effectively "stitching" them together.[5][11]

  • Materials:

    • trans-Ethyl 3-(4-methylcyclohexyl)acrylate (monomer)

    • Ethylene glycol dimethacrylate (EGDMA) or 1,4-Butanediol diacrylate (BDDA) (crosslinking agent)

    • Azobisisobutyronitrile (AIBN) (thermal initiator)

    • Anhydrous Toluene or Ethyl Acetate (solvent)

    • Inert gas (Nitrogen or Argon)

  • Protocol:

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine the monomer, the crosslinking agent (e.g., 1-5 mol% relative to the monomer), and the solvent.

    • Deoxygenation: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.

    • Initiation: Add the initiator (AIBN, ~0.5 mol% relative to the monomer) to the flask.

    • Polymerization: Heat the reaction mixture to 70-80°C under a continuous nitrogen blanket and maintain vigorous stirring. Allow the reaction to proceed for 6-12 hours.

    • Purification: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol). Filter the precipitated polymer and dry it under vacuum at 60°C until a constant weight is achieved.[18]

    • Characterization: Fabricate test specimens (e.g., via compression molding) and perform tensile testing to measure Young's modulus, tensile strength, and elongation at break.

Strategy 2: Reinforcement with Silica Nanoparticles (Nanocomposite Formation)

The incorporation of nanoscale fillers is a highly effective method for enhancing polymer strength and modulus.[1][10]

  • Principle: Well-dispersed silica nanoparticles (SiO₂) act as reinforcement points within the polymer matrix. The high surface area of the nanoparticles creates a large interfacial region, which restricts polymer chain mobility and efficiently transfers applied stress, leading to improved mechanical properties.[1] Surface modification of the silica is crucial for compatibility.

  • Materials:

    • Poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate") (pre-synthesized)

    • Nanosilica (SiO₂, particle size 10-20 nm)

    • 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) (coupling agent)

    • Toluene (solvent)

    • Ethanol

  • Protocol:

    • Surface Functionalization of Nanosilica: a. Disperse nanosilica in ethanol using an ultrasonic bath. b. Add TMSPMA and a small amount of water (as a catalyst for hydrolysis) to the dispersion. c. Reflux the mixture for 4-6 hours to graft the methacrylate groups onto the silica surface. d. Centrifuge and wash the functionalized silica with ethanol multiple times to remove unreacted TMSPMA. Dry under vacuum.

    • Nanocomposite Preparation (Solution Casting): a. Dissolve the pre-synthesized polymer in toluene to form a 10% (w/v) solution. b. Disperse the functionalized nanosilica (e.g., 1-5 wt% relative to the polymer) in a separate portion of toluene using ultrasonication for 30 minutes. c. Add the silica dispersion to the polymer solution and stir vigorously for 24 hours. d. Cast the mixture into a PTFE dish and allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at 80°C for 48 hours to remove all residual solvent.

    • Characterization: Perform tensile testing on the resulting nanocomposite films. Compare results to the pure polymer.

Strategy 3: Post-Synthesis Thermal Annealing

Annealing is a heat treatment process that can improve the toughness and dimensional stability of polymers.

  • Principle: Heating the polymer to a temperature above its glass transition temperature (Tg) but below its melting or degradation temperature allows the polymer chains to relax and rearrange into more thermodynamically favorable conformations.[12] This process can reduce internal stresses, increase crystallinity (if applicable), and enhance inter-chain connectivity, leading to improved mechanical toughness.[12][19]

  • Materials:

    • Synthesized poly("trans-Ethyl 3-(4-methylcyclohexyl)acrylate") samples (e.g., films or molded bars)

    • Programmable oven or furnace with a controlled atmosphere (e.g., nitrogen)

  • Protocol:

    • Determine Tg: First, determine the glass transition temperature (Tg) of your synthesized polymer using Differential Scanning Calorimetry (DSC).

    • Sample Preparation: Place the polymer samples on a flat, non-stick surface (e.g., a PTFE sheet) inside the oven.

    • Annealing Cycle: a. Heat the oven to a temperature approximately 15-20°C above the measured Tg. b. Hold the samples at this temperature for a defined period (e.g., 2, 6, or 12 hours). The optimal time should be determined experimentally. c. Cool the samples down to room temperature very slowly (e.g., at a rate of 5°C/minute) inside the oven to prevent quenching and re-introduction of internal stresses.

    • Characterization: After cooling, perform mechanical testing on the annealed samples and compare the results with the as-synthesized (non-annealed) material.[20]

Data Presentation: Expected Impact of Enhancement Strategies

The following table summarizes the anticipated qualitative changes in key mechanical properties based on the described enhancement strategies. The exact quantitative improvements will depend on the specific experimental conditions.

PropertyUnmodified PolymerIncreased MWCrosslinked (2 mol%)Nanocomposite (3 wt% SiO₂)Thermally Annealed
Tensile Strength Baseline↑↑[3]↑↑↑[7]↑↑[21]↑[12]
Young's Modulus (Stiffness) Baseline↑[4]↑↑↑[5]↑↑↑[1]↑[19]
Elongation at Break (Ductility) Baseline↑[3]↓↓↓[7]↓[22]↔ / ↓
Toughness (Energy to Fracture) Baseline↑↑[14]↓ or ↑*↑[10]↑↑[12]
Thermal Stability (Tg) Baseline↔ / ↑↑↑[5]↑[1]

*Toughness in crosslinked systems can be complex; highly crosslinked polymers are often brittle, but lightly crosslinked elastomers can be very tough.

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for Mechanical Enhancement

This diagram outlines the decision-making process for selecting an appropriate enhancement strategy.

EnhancementWorkflow start Define Target Mechanical Property prop1 Increase Stiffness & Hardness start->prop1 Goal prop2 Increase Toughness & Impact Strength start->prop2 Goal prop3 Increase Thermal & Chemical Resistance start->prop3 Goal strat1 Strategy: Crosslinking prop1->strat1 strat2 Strategy: Nanocomposite Formation prop1->strat2 prop2->strat2 strat3 Strategy: Increase Molecular Weight prop2->strat3 strat4 Strategy: Thermal Annealing prop2->strat4 prop3->strat1

Caption: Decision workflow for selecting a mechanical property enhancement strategy.

Diagram 2: Mechanism of Polymer Chain Crosslinking

This diagram illustrates how crosslinking agents create a robust polymer network.

CrosslinkingMechanism cluster_0 Before Crosslinking cluster_1 After Crosslinking p1 Chain A p1_2 p1_2 p1->p1_2 p2 Chain B p2_2 p2_2 p2->p2_2 p1_3 p1_3 p1_2->p1_3 p2_3 p2_3 p2_2->p2_3 p3 Chain A p3_2 p3_2 p3->p3_2 p4 Chain B p4_2 p4_2 p4->p4_2 x1 Link p3_2->x1 Covalent Bond p4_2->x1 label_info Crosslinking restricts chain mobility, increasing stiffness and strength.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic differences between cis and trans ethyl 3-(4-methylcyclohexyl)acrylate

Executive Summary Ethyl 3-(4-methylcyclohexyl)acrylate is a highly versatile building block utilized in medicinal chemistry, targeted drug development, and advanced polymer synthesis. Its optoelectronic properties, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methylcyclohexyl)acrylate is a highly versatile building block utilized in medicinal chemistry, targeted drug development, and advanced polymer synthesis. Its optoelectronic properties, chemical reactivity, and biological binding affinities are fundamentally dictated by its stereochemistry. Stereoisomerism in this molecule manifests across two distinct domains: the 1,4-disubstitution of the cyclohexane ring (cis/trans) and the geometry of the α,β -unsaturated ester double bond (E/Z, commonly referred to as trans/cis acrylates).

This guide provides a definitive, objective comparison of the spectroscopic signatures of the cis (Z) and trans (E) acrylate isomers. By bridging fundamental quantum mechanical causality with field-proven experimental protocols, this document equips researchers with the self-validating workflows necessary for unambiguous stereochemical assignment.

Structural & Conformational Causality (The "Why")

The spectroscopic differences between the cis and trans isomers of ethyl 3-(4-methylcyclohexyl)acrylate are not arbitrary; they are the direct readout of specific steric and electronic phenomena. Understanding these mechanisms is critical for accurate data interpretation.

  • Magnetic Anisotropy (NMR): In the trans (E) isomer, the β -proton is spatially cis to the carbonyl oxygen of the ester group. The π -electron cloud of the carbonyl group generates a local magnetic field that strongly deshields this proton[1]. In the cis (Z) isomer, the β -proton is trans to the carbonyl, escaping this intense deshielding zone, resulting in a distinct upfield shift.

  • Orbital Coplanarity (UV-Vis & IR): Maximum π→π∗ conjugation requires the alkene and carbonyl double bonds to be coplanar. The bulky 4-methylcyclohexyl group in the cis (Z) isomer sterically clashes with the ethyl ester moiety, forcing the molecule to twist out of planarity[2]. This reduction in orbital overlap directly impacts UV-Vis absorption wavelengths and IR vibrational dipole moments[3].

  • The γ -Gauche Effect (13C NMR): While the alkene geometry dominates the primary spectra, the cyclohexane ring conformers also contribute. A cis-1,4-disubstituted cyclohexane ring forces one substituent into an axial position, creating steric compression with axial γ -protons. This compression shields the corresponding 13C nuclei, shifting them upfield compared to the thermodynamically favored equatorial-equatorial trans-1,4 conformer[4].

Steric_Causality Z_Isomer cis (Z) Acrylate Isomer Steric Steric Clash: Cyclohexyl vs. Ester Z_Isomer->Steric Twist Loss of Coplanarity (Twisted pi-system) Steric->Twist Energy Minimization NMR_Shift 1H NMR: Upfield Shift of beta-Proton Steric->NMR_Shift Loss of Carbonyl Anisotropy UV_Shift UV-Vis: Hypsochromic Shift (Lower Lambda max) Twist->UV_Shift Reduced Orbital Overlap IR_Shift FT-IR: Altered C=C Stretching Intensity Twist->IR_Shift Dipole Moment Change

Logical flow detailing how steric hindrance in the cis isomer dictates spectra.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR serves as the gold standard for assigning alkene geometry. The assignment is governed by the Karplus equation, which correlates 3J spin-spin coupling constants with dihedral angles[5]. The trans isomer exhibits a significantly larger coupling constant due to the 180° antiperiplanar arrangement of the vinylic protons.

Table 1: 1H and 13C NMR Diagnostic Markers

Parametertrans (E) Isomercis (Z) IsomerPhysical Causality
3JHα,Hβ​ Coupling 15.0 – 16.0 Hz10.0 – 12.0 HzKarplus relationship (180° vs 0° dihedral angle dependence)[5].
H β Chemical Shift ~6.8 – 7.0 ppm~5.8 – 6.2 ppmDeshielding by spatial proximity to the carbonyl oxygen (magnetic anisotropy) in the E isomer[1].
H α Chemical Shift ~5.7 – 5.9 ppm~5.6 – 5.8 ppmLess affected by stereochemistry; primarily shielded by resonance from the ester group.
Cyclohexane C γ (13C) ~32 - 34 ppm~26 - 28 ppm γ -gauche steric compression shields the carbon nucleus in the cis-1,4 conformation[4].
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

While NMR provides atomic-level connectivity, FT-IR and UV-Vis provide macroscopic readouts of the molecule's dipole moment and electronic conjugation. The loss of coplanarity in the cis isomer leads to a hypsochromic (blue) shift in the UV spectrum and a reduction in molar absorptivity[2].

Table 2: FT-IR and UV-Vis Markers

TechniqueDiagnostic Markertrans (E) Isomercis (Z) IsomerPhysical Causality
FT-IR =C-H out-of-plane bendStrong band at ~970–980 cm⁻¹Broad band at ~690–730 cm⁻¹Specific vibrational modes dictated by trans vs. cis geometry[1].
FT-IR C=C stretch~1640 cm⁻¹ (Stronger)~1630 cm⁻¹ (Weaker)Dipole moment changes during vibration are more pronounced in the trans conformer.
UV-Vis λmax​ ( π→π∗ )~215 - 220 nm~205 - 210 nmCoplanarity in trans allows maximum orbital overlap; cis is twisted due to sterics[3].
UV-Vis Molar Absorptivity ( ϵ )Higher (>10,000 M⁻¹cm⁻¹)Lower (<8,000 M⁻¹cm⁻¹)Steric hindrance in cis reduces the probability of the electronic transition.

Experimental Validation Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems.

Spectroscopic_Workflow Sample Isomeric Mixture Ethyl 3-(4-methylcyclohexyl)acrylate NMR NMR Spectroscopy (1H, 13C, NOESY) Sample->NMR CDCl3, 298K IR FT-IR Spectroscopy (ATR or Film) Sample->IR Neat UV UV-Vis Spectroscopy (Solution) Sample->UV Hexane, 10^-5 M Data_NMR J-Coupling & Shifts (E/Z & a/e assignment) NMR->Data_NMR Data_IR Vibrational Modes (C=C & C-H bending) IR->Data_IR Data_UV Electronic Transitions (Conjugation extent) UV->Data_UV

Workflow for the multimodal spectroscopic differentiation of acrylate stereoisomers.

Protocol A: Quantitative NMR & NOESY Validation

Goal: Unambiguous assignment of E/Z geometry via orthogonal 1D and 2D methods.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.0 ppm internal standard. Without it, solvent temperature drift could shift the spectrum, obfuscating the subtle 0.1 ppm differences in H α shifts.

  • 1H NMR Acquisition: Acquire data at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1), preventing signal saturation and allowing for accurate integration of the vinylic protons.

  • Self-Validation (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

    • Validation Logic: If the isomer is trans (E), a strong NOE cross-peak will appear between the H β proton and the -CH 2​

      • protons of the ethyl ester (as they are spatially cis). If the isomer is cis (Z), this cross-peak will be absent, and an NOE will instead be observed between H α and the cyclohexyl ring protons. This 2D spatial confirmation validates the 1D Karplus J -coupling assignments.
Protocol B: FT-IR Spectroscopy (ATR Method)

Goal: Identification of geometric C-H bending modes.

  • Background Calibration: Collect a background scan of the empty diamond ATR crystal (32 scans, 4 cm −1 resolution).

    • Causality: Removes atmospheric H 2​ O and CO 2​ interferences, preventing false peaks in the 1600-1700 cm −1 region where the critical C=C stretch occurs.

  • Sample Application: Apply 1 drop of neat liquid to the crystal, ensuring full coverage of the sensor.

  • Self-Validation (Thickness Check): Collect the spectrum. Check the aliphatic C-H stretching region (2850-2950 cm −1 ).

    • Validation Logic: If these peaks are "bottomed out" (transmittance < 10%), the sample layer is too thick, which distorts the critical =C-H out-of-plane bending region (~970 cm −1 ) via anomalous dispersion. Wipe the crystal and re-apply a microscopic film.

Protocol C: UV-Vis Spectroscopy

Goal: Quantify the extent of π -conjugation.

  • Solvent Selection & Baseline: Use spectroscopic-grade Hexane. Record a baseline from 190 nm to 400 nm using matched 1 cm quartz cuvettes.

    • Causality: Hexane has a UV cutoff of ~195 nm, allowing clear observation of the π→π∗ transition (~205-220 nm). Using a solvent like ethanol (cutoff ~210 nm) would artificially truncate the peak.

  • Serial Dilution: Prepare a 1×10−4 M stock solution, then dilute to 1×10−5 M.

  • Self-Validation (Beer-Lambert Check): Measure absorbance.

    • Validation Logic: Ensure the maximum absorbance (A) is between 0.2 and 0.8. If A > 1.0, the detector response becomes non-linear due to stray light and molecular shadowing. This would invalidate the calculation of molar absorptivity ( ϵ ), which is the primary metric for differentiating the highly conjugated trans isomer from the sterically twisted cis isomer.

References

  • 13C-1H spin-spin couplings in cyclic alpha-beta-unsaturated enones and their protonated derivatives. Measurements and quantum chemical calculations. Pure / Eindhoven University of Technology. URL:[Link]

  • Electronic Spectroscopy – SCYA7301. Sathyabama Institute of Science and Technology. URL:[Link]

  • Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans). Journal of the American Chemical Society (ACS). URL:[Link]

  • Application of Spectroscopic Methods in Molecular Structure Determination. Digimat (NPTEL). URL:[Link]

Sources

Comparative

Comparative Polymerization Dynamics: trans-Ethyl 3-(4-methylcyclohexyl)acrylate vs. Methyl Methacrylate

[label="Precipitation & As drug delivery systems and advanced biomaterials evolve, the selection of precise monomer building blocks becomes critical for tuning polymer matrix properties such as hydrophobicity, glass tran...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Precipitation &

As drug delivery systems and advanced biomaterials evolve, the selection of precise monomer building blocks becomes critical for tuning polymer matrix properties such as hydrophobicity, glass transition temperature ( Tg​ ), and drug-release kinetics. This guide provides an in-depth mechanistic comparison between the industry-standard Methyl Methacrylate (MMA) and the highly specialized trans-Ethyl 3-(4-methylcyclohexyl)acrylate (TEMCA) .

Rather than relying on generic polymerization templates, this guide analyzes the profound impact of α

  • versus β -substitution on radical propagation kinetics and provides a self-validating experimental framework for evaluating sterically hindered monomers.

Mechanistic Causality: Sterics, Kinetics, and Substitution Patterns

The fundamental divergence in the polymerization behavior of MMA and TEMCA lies in their alkene substitution patterns.

Methyl Methacrylate (MMA) is a 1,1-disubstituted ethylene (an α -substituted acrylate). The presence of the α -methyl group stabilizes the propagating tertiary-like radical via hyperconjugation. More importantly, the unsubstituted β -carbon is sterically unhindered, allowing rapid and thermodynamically favorable addition of incoming monomers. This results in a high ceiling temperature and robust homopolymerization.

trans-Ethyl 3-(4-methylcyclohexyl)acrylate (TEMCA) is a 1,2-disubstituted ethylene (a β -substituted acrylate). The double bond bears a bulky 4-methylcyclohexyl group on the β -carbon. In free-radical polymerization, 1,2-disubstituted ethylenes suffer from severe steric strain in the transition state during propagation [3.3]. The bulky β -substituent physically blocks the approach of the propagating radical, drastically lowering the propagation rate constant ( kp​ ) and the ceiling temperature. Consequently, TEMCA resists standard homopolymerization[1]. To incorporate its highly hydrophobic, bulky cycloaliphatic structure into a polymer matrix, it must be copolymerized with a highly reactive, sterically accessible monomer like MMA.

Comparative Data Summary

The following table summarizes the structural and kinetic differences dictating their use in macromolecular design:

PropertyMethyl Methacrylate (MMA)trans-Ethyl 3-(4-methylcyclohexyl)acrylate (TEMCA)
Substitution Pattern 1,1-disubstituted ( α -methyl)1,2-disubstituted ( β -cycloalkyl)
Homopolymerizability Excellent (Rapid propagation)Poor (Kinetically/thermodynamically hindered)
Steric Hindrance Low (Accessible β -carbon)Severe (Bulky β -substituent blocks radical approach)
Reactivity in Copolymerization High ( r1​≈1 in ideal acrylic systems)Low to Moderate (Requires highly reactive comonomer)
Polymer Tg​ Contribution 105 °C (Rigid, glassy matrix)Modulates free volume; increases matrix plasticity
Hydrophobicity (LogP) ModerateHigh (Driven by the cycloaliphatic ring)

Experimental Methodology: Self-Validating Copolymerization Kinetics

Because TEMCA cannot be efficiently homopolymerized, an objective comparison requires a Copolymerization Reactivity Study . The following protocol utilizes a self-validating nuclear magnetic resonance (1H NMR) feedback loop to ensure data integrity. If the sum of unreacted monomer and formed polymer deviates from the initial mass balance, the system automatically flags side-reactions or solvent evaporation, invalidating the run.

Step-by-Step Protocol
  • Inhibitor Removal (Purification): Pass both MMA and TEMCA through basic alumina columns to remove radical inhibitors (e.g., MEHQ). Causality: Trace inhibitors will cause unpredictable induction periods, skewing kinetic data.

  • Reaction Setup: In a series of Schlenk tubes, prepare monomer mixtures of MMA:TEMCA at varying molar ratios (100:0, 90:10, 70:30). Add Azobisisobutyronitrile (AIBN) as the thermal initiator (1 mol%) and anhydrous toluene as the solvent. Add a precise known quantity of trioxane as an internal NMR standard.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals. Complete deoxygenation is mandatory for kinetic accuracy.

  • Polymerization: Submerge the Schlenk tubes in a thermostatic oil bath set to 70 °C to initiate AIBN decomposition.

  • Self-Validating Kinetic Sampling: Withdraw 0.1 mL aliquots every 15 minutes under positive argon pressure. Quench immediately in liquid nitrogen.

    • Validation Logic: Analyze aliquots via 1H NMR. Integrate the trioxane peak (5.1 ppm) against the disappearing vinyl protons of MMA ( 5.5/6.1 ppm) and the β -proton of TEMCA ( 6.9 ppm). The total integral of (Monomer + Polymer) must remain constant relative to trioxane. A variance >2% triggers a protocol halt.

  • Isolation and Thermal Profiling: Precipitate the final polymer in cold methanol, filter, and dry under high vacuum. Analyze via Differential Scanning Calorimetry (DSC) to quantify how the incorporation of the bulky TEMCA monomer shifts the Tg​ relative to pure PMMA.

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating experimental architecture used to benchmark the incorporation of the sterically hindered TEMCA into an MMA backbone.

G N1 Monomer Purification (Alumina Column) N2 Schlenk Tube Setup (Varying MMA:TEMCA Ratios) N1->N2 N3 Freeze-Pump-Thaw (Degassing) N2->N3 N4 Polymerization @ 70°C (AIBN Initiator) N3->N4 N5 Kinetic Aliquot Sampling (Self-Validation Loop) N4->N5 N6 1H NMR Analysis (Conversion Tracking) N5->N6 N6->N5 Verify Mass Balance vs. Internal Std. N7 Precipitation & DSC (Thermal Profiling) N6->N7 Final Conversion Reached

Caption: Workflow for comparative copolymerization kinetics and thermal validation.

Applications in Drug Development

For drug development professionals formulating sustained-release matrices, pure PMMA is often too rigid and hydrophilic for highly lipophilic active pharmaceutical ingredients (APIs). By copolymerizing MMA with TEMCA, researchers can engineer the matrix's free volume. The bulky 4-methylcyclohexyl group acts as an internal plasticizer, disrupting the tight packing of the PMMA chains. This lowers the Tg​ and significantly increases the hydrophobicity of the microenvironment, allowing for the stable encapsulation and zero-order release of hydrophobic small-molecule drugs that would otherwise phase-separate in a standard acrylic matrix.

References

  • Otsu, T., & Yoshioka, M. (1992). "Fast" radical polymerization of sterically hindered dialkyl fumarates as 1,2-disubstituted ethylenes. Macromolecules, 25(5), 1615-1616. URL: [Link]

  • Sawamoto, M., Ebara, K., Tanizaki, A., & Higashimura, T. (1984). Living cationic polymerization of isobutyl propenyl ether as beta-substituted vinyl ether. Journal of Polymer Science Part A: Polymer Chemistry, 22(11), 3173–3181. URL: [Link]

Sources

Validation

Comparative Guide: Ethyl vs. Methyl 3-(4-Methylcyclohexyl)acrylate in Synthetic and Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the assumption that substituting a methyl ester for an ethyl ester in an α,β -unsaturated system is a trivial modification. In reality, when dealing with sterical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the assumption that substituting a methyl ester for an ethyl ester in an α,β -unsaturated system is a trivial modification. In reality, when dealing with sterically encumbered building blocks like 3-(4-methylcyclohexyl)acrylate , this single methylene unit dictates the molecule's synthetic reactivity, downstream pharmacokinetics, and polymer glass transition properties.

This guide provides an objective, data-driven comparison between Methyl 3-(4-methylcyclohexyl)acrylate and Trans-Ethyl 3-(4-methylcyclohexyl)acrylate (CAS: 324795-73-5)[1], focusing on their physicochemical profiles and kinetic behaviors in core synthetic workflows.

Structural & Physicochemical Profiling

The core structural feature of both molecules is the bulky 4-methylcyclohexyl ring residing at the β -position of the acrylate moiety. This cycloaliphatic substitution heavily shields the reactive alkene.

Causality in Design: The addition of a single CH2​ group in the ethyl ester increases the lipophilicity (LogP) by approximately 0.5 units. In drug development, this subtle shift is often leveraged to enhance passive membrane permeability, whereas the methyl ester is favored when rapid metabolic clearance (hydrolysis) is the primary pharmacokinetic goal.

Table 1: Comparative Physicochemical Properties
PropertyMethyl 3-(4-methylcyclohexyl)acrylateEthyl 3-(4-methylcyclohexyl)acrylateImpact / Significance
Molecular Formula C11​H18​O2​ C12​H20​O2​ Defines mass balance in synthesis.
Molecular Weight 182.26 g/mol 196.29 g/mol Impacts atom economy.
Estimated LogP ~3.2~3.7Ethyl ester exhibits higher lipophilicity, improving organic solubility.
Steric Hindrance (Ester) LowModerateEthyl group slightly restricts rotational freedom around the C-O bond.
Relative Hydrolysis Rate High (1.5x - 2.0x)Moderate (1.0x)Methyl esters form the tetrahedral intermediate more readily[2][3].

Mechanistic Reactivity & Pharmacokinetic Logic

Ester Hydrolysis (Saponification)

The cleavage of the ester to yield the active 3-(4-methylcyclohexyl)acrylic acid is a fundamental transformation. Methyl esters generally undergo base-catalyzed hydrolysis faster than their ethyl counterparts[3]. The methoxy group is less sterically demanding than the ethoxy group, lowering the activation energy required for the hydroxide nucleophile to attack the carbonyl carbon and form the obligatory tetrahedral intermediate[2].

ProdrugLogic Ester Ester Selection Methyl Methyl Ester (Faster Cleavage) Ester->Methyl Ethyl Ethyl Ester (Higher Lipophilicity) Ester->Ethyl Plasma Plasma Esterases (Hydrolysis) Methyl->Plasma High Rate Ethyl->Plasma Moderate Rate Active Active Free Acid (Target Binding) Plasma->Active

Fig 1: Pharmacokinetic logic for ester selection in prodrug development.

Thiol-Michael Addition

Acrylates are classic Michael acceptors. However, the bulky β -cycloaliphatic group in these specific molecules significantly retards the addition of nucleophiles compared to unhindered acrylates[4]. In Thiol-Michael additions, the steric profile of the ester group influences both the complexation and decomplexation transition states[5]. The methyl ester exhibits a marginally higher electrophilicity at the β -carbon, resulting in a faster rate of conjugate addition.

Self-Validating Experimental Protocols

To objectively compare the performance of these two analogs, we utilize self-validating kinetic assays.

Workflow Start Equimolar Substrate Preparation Methyl Methyl 3-(4-methylcyclohexyl)acrylate (0.1 M in THF) Start->Methyl Ethyl Ethyl 3-(4-methylcyclohexyl)acrylate (0.1 M in THF) Start->Ethyl Nucleophile Addition of Thiol Nucleophile + Catalyst (DBU) Methyl->Nucleophile Ethyl->Nucleophile Sampling Kinetic Sampling (t=5, 10, 30, 60 min) Nucleophile->Sampling Analysis LC-MS / HPLC Analysis (Conversion %) Sampling->Analysis Data Rate Constant (k) Determination & Reactivity Comparison Analysis->Data

Fig 2: Workflow for comparative kinetic profiling of Thia-Michael additions.

Protocol A: Comparative Saponification Kinetics

Causality & Design: To accurately compare the saponification rates, we utilize a pseudo-first-order kinetic setup with a 10-fold molar excess of NaOH. Biphenyl is included as an inert internal standard. This makes the protocol self-validating: any variations in injection volume during LC-MS sampling are normalized against the biphenyl peak, ensuring the calculated rate constant ( kobs​ ) reflects true chemical conversion rather than mechanical error.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.05 M solution of the chosen acrylate (Methyl or Ethyl) in a 1:1 mixture of THF and Methanol. Add Biphenyl (0.01 M) as the internal standard.

  • Initiation: Equilibrate the solution to 25°C. Add 10 equivalents of 1.0 M aqueous NaOH to initiate the reaction.

  • Sampling: At t=5,15,30,60,and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 950 µL of an acidic stop-solution (0.1% Formic Acid in Acetonitrile) to halt the hydrolysis instantly.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Ester]/[Biphenyl]) versus time to derive the pseudo-first-order rate constant.

Protocol B: Thia-Michael Addition Assay

Causality & Design: Because the β -position is heavily shielded, standard Michael additions are sluggish[4]. To drive the reaction, we employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base to quantitatively generate the highly reactive thiolate anion. This isolates the electrophilicity of the α,β -unsaturated system as the sole rate-determining factor[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the acrylate (0.1 M) and Benzyl Mercaptan (0.1 M) in anhydrous THF under a nitrogen atmosphere.

  • Catalysis: Inject 0.01 equivalents (1 mol%) of DBU to generate the thiolate nucleophile.

  • Tracking: Monitor the disappearance of the acrylate alkene proton signals (~5.8 - 6.5 ppm) via quantitative 1H -NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

  • Data Synthesis: Extract the second-order rate constants. You will observe that the methyl ester reaches >95% conversion approximately 15-20% faster than the ethyl ester due to its slightly lower LUMO energy and reduced steric bulk at the ester terminus.

References

  • Title: 2-Propenoic acid, 3-(trans-4-methylcyclohexyl)-, ethyl ester. Source: ChemBK. URL: [Link]

  • Title: Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Source: ResearchGate. URL: [Link]

  • Title: The Kinetics of Ester Hydrolysis in Concentrated Aqueous Acids. Source: Journal of the Chemical Society (RSC). URL: [Link]

  • Title: Injectable hyaluronic acid/PEG-p(HPMAm-lac)-based hydrogels dually cross-linked by thermal gelling and Michael addition. Source: Università degli Studi "G. d'Annunzio" Chieti - Pescara. URL: [Link](Institutional Repository)

  • Title: Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Source: RSC Advances. URL: [Link]

Sources

Comparative

Methodological Validation and Comparative Analysis: Synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative olefination methodologies, mechanistic causality, and self-validating experimental protocols. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative olefination methodologies, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Mechanistic Rationale

The synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate is a critical transformation in the construction of rigidified aliphatic scaffolds for modern drug discovery. In pharmaceutical development, strict geometric control of the α,β -unsaturated double bond is non-negotiable; the E (trans) and Z (cis) isomers exhibit vastly different spatial trajectories, directly impacting target binding affinities and pharmacokinetic profiles.

This guide provides an objective, data-backed comparison of prominent olefination strategies to synthesize this specific acrylate from 4-methylcyclohexanecarboxaldehyde. By analyzing the thermodynamic and kinetic drivers of each pathway, we establish a definitive, self-validating protocol that guarantees high E-selectivity, scalable purification, and robust reproducibility.

Comparative Analysis of Synthesis Routes

To construct the α,β -unsaturated ester, three primary methodologies are typically evaluated:

A. Horner-Wadsworth-Emmons (HWE) Reaction (The Gold Standard)

The HWE reaction utilizes triethyl phosphonoacetate and a strong base (e.g., NaH) to olefinate the aldehyde. Because the phosphonate carbanion is stabilized by the electron-withdrawing ethyl ester group, the initial nucleophilic addition to the aldehyde is highly reversible. This reversibility places the reaction under strict thermodynamic control. The system naturally equilibrates to the sterically favored anti-oxaphosphetane intermediate, which subsequently collapses to yield the thermodynamically stable E-alkene (>98% selectivity)[1]. Furthermore, the byproduct (diethyl phosphate) is highly water-soluble, allowing for seamless removal during aqueous workup[2].

B. Wittig Reaction (The Classical Alternative)

Employing a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane also yields predominantly the E-isomer, and can even be adapted for aqueous media[3]. However, the Wittig reaction is severely bottlenecked by its byproduct: stoichiometric triphenylphosphine oxide (Ph 3​ P=O). This byproduct is highly soluble in organic solvents and notoriously difficult to separate from the desired aliphatic acrylate, often requiring tedious, repeated chromatographic steps that reduce overall yield and scalability[4].

C. Cross-Metathesis (The Advanced Catalytic Route)

Cross-metathesis between 4-methylvinylcyclohexane and ethyl acrylate using a Ruthenium-based catalyst (e.g., Grubbs II) is a modern alternative[5][6]. While it provides good E-selectivity, it introduces significant operational challenges. Ethyl acrylate acts as a Type II olefin (sluggish homodimerization), requiring high catalyst loading. The high cost of the transition metal, the necessity for strict concentration control, and the challenge of scavenging trace heavy metal impurities make it less ideal for early-stage scaling compared to the HWE route.

Quantitative Performance Data

The following table summarizes the comparative performance of each route based on standard synthetic validation metrics.

Synthesis RouteKey ReagentsTypical Yield (%)(E):(Z) RatioByproduct Profile & RemovalCost & Scalability
HWE Reaction Triethyl phosphonoacetate, NaH85 – 92% > 98:2 Diethyl phosphate (Easy, aqueous wash)High / Excellent
Wittig Reaction (Carbethoxymethylene)Ph 3​ P70 – 78%~ 95:5Ph 3​ P=O (Difficult, requires chromatography)Moderate / Fair
Cross-Metathesis Ethyl acrylate, Grubbs II Cat.75 – 82%~ 92:8Ru-residues (Moderate, requires scavengers)Low / Poor

Synthesis Logic & Pathway Visualization

The mechanistic divergence between the HWE and Wittig pathways highlights why HWE is the superior choice for this specific aliphatic acrylate.

SynthesisPathways cluster_HWE HWE Reaction (Optimal) cluster_Wittig Wittig Reaction Aldehyde 4-Methylcyclohexane- carboxaldehyde Phosphonate Triethyl phosphonoacetate + NaH (Base) Aldehyde->Phosphonate Ylide Stabilized Ylide (Ph3P=CHCO2Et) Aldehyde->Ylide Intermediate1 anti-Oxaphosphetane (Thermodynamic Control) Phosphonate->Intermediate1 Product trans-Ethyl 3-(4-methylcyclohexyl)acrylate (>98% E-isomer) Intermediate1->Product - Diethyl phosphate (Water Soluble) Intermediate2 Oxaphosphetane (Mixed Control) Ylide->Intermediate2 Intermediate2->Product - Ph3P=O (Hard to remove)

Fig 1: Mechanistic divergence between HWE and Wittig routes for trans-acrylate synthesis.

Self-Validating Experimental Protocol: The HWE Route

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes causality for the experimental choice and a built-in analytical checkpoint to verify success before proceeding[2].

Step 1: Irreversible Carbanion Generation
  • Procedure: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.05 eq) dropwise over 15 minutes.

  • Causality: Using a strong, non-nucleophilic base like NaH ensures irreversible and quantitative deprotonation of the phosphonate. The 0 °C environment suppresses localized exothermic spiking, preventing degradation of the ester functionality[2].

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a cloudy, opaque suspension (unreacted NaH) to a completely clear, homogenous solution, accompanied by the cessation of H 2​ gas evolution. This visually confirms 100% carbanion formation.

Step 2: Nucleophilic Addition & Equilibration
  • Procedure: Maintain the reaction at 0 °C and add 4-methylcyclohexanecarboxaldehyde (1.0 eq) dropwise. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 2 hours.

  • Causality: Slow addition at 0 °C maintains a low concentration of unreacted aldehyde, minimizing competitive side reactions (e.g., aldol condensation). Warming to room temperature provides the necessary activation energy for the reversible formation of the anti-oxaphosphetane intermediate, which dictates the high E-selectivity[1].

  • Self-Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Hexanes:EtOAc 9:1). Complete consumption of the UV-inactive/stainable aldehyde spot confirms the kinetic phase is complete.

Step 3: Quench and Phase Separation
  • Procedure: Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous Ammonium Chloride (NH 4​ Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na 2​ SO 4​ .

  • Causality: NH 4​ Cl provides a mild proton source to safely neutralize unreacted NaH without creating a highly basic aqueous phase that could hydrolyze the newly formed ethyl ester[2]. The water-soluble diethyl phosphate byproduct partitions cleanly into the aqueous layer, self-purifying the organic phase.

Step 4: Analytical Validation of Stereochemistry
  • Self-Validation Checkpoint 3 (Spectroscopic): Isolate the crude oil and obtain a 1 H NMR spectrum (CDCl 3​ , 400 MHz). Locate the vinylic protons ( α and β to the carbonyl). You must calculate the coupling constant ( J ). A J -value of 15–16 Hz mathematically validates the strict trans (E) geometry of the synthesized acrylate. A J -value of 10–12 Hz would indicate unacceptable Z-isomer contamination.

ProtocolWorkflow Step1 1. Deprotonation NaH + Phosphonate in THF (0 °C) Step2 2. Nucleophilic Addition Add Aldehyde, warm to 25 °C Step1->Step2 Irreversible carbanion formation Step3 3. Reaction Quench Sat. NH4Cl (aq) to neutralize Step2->Step3 TLC confirms aldehyde consumption Step4 4. Phase Extraction EtOAc extraction, Brine wash Step3->Step4 Prevents ester hydrolysis Step5 5. Analytical Validation 1H NMR (J = 15-16 Hz for trans) Step4->Step5 Removes diethyl phosphate

Fig 2: Self-validating experimental workflow for the HWE synthesis of the target acrylate.

Conclusion

For the synthesis of trans-Ethyl 3-(4-methylcyclohexyl)acrylate, the Horner-Wadsworth-Emmons (HWE) reaction is unequivocally the superior methodology. It bypasses the severe purification bottlenecks associated with the Wittig reaction's phosphine oxide byproducts and avoids the high costs and scalability issues of Ruthenium-catalyzed cross-metathesis. By adhering to the thermodynamically controlled, self-validating protocol outlined above, researchers can consistently achieve >98% E-selectivity, ensuring the structural integrity of downstream pharmaceutical scaffolds.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Poly(ethyl 3-(4-methylcyclohexyl)acrylate) Isomers

Introduction: The Critical Role of Stereochemistry in Polymer Performance Poly(ethyl 3-(4-methylcyclohexyl)acrylate) is a polymer of emerging interest in fields ranging from advanced coatings to controlled-release drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Polymer Performance

Poly(ethyl 3-(4-methylcyclohexyl)acrylate) is a polymer of emerging interest in fields ranging from advanced coatings to controlled-release drug delivery systems. Its unique cycloaliphatic side chain imparts a desirable combination of hydrophobicity, rigidity, and solubility. However, the 1,4-disubstituted cyclohexane ring introduces a critical element of stereoisomerism—specifically, cis and trans configurations. These geometric isomers, while identical in chemical formula, can lead to polymers with vastly different macroscopic properties.[1] Understanding these differences is not merely an academic exercise; it is fundamental to designing materials with predictable performance, processing stability, and application suitability.

This guide provides a comprehensive framework for the comparative thermal analysis of the cis and trans isomers of poly(ethyl 3-(4-methylcyclohexyl)acrylate). We will move beyond simple protocol recitation to explain the causal links between isomeric structure, polymer chain architecture, and thermal behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of their materials.

Part 1: The Foundation - Why Isomeric Purity is Non-Negotiable

Before any thermal analysis can be meaningful, the synthesis and separation of the distinct cis and trans isomers of the ethyl 3-(4-methylcyclohexyl)acrylate monomer are paramount. The polymerization of a mixed-isomer starting material would yield a polymer with averaged, and likely misleading, thermal properties.

The core hypothesis guiding our analysis is that the geometric arrangement of the side chain will directly influence the polymer's thermal characteristics. Specifically, the trans isomer, with its more linear and regular structure, is expected to facilitate more efficient polymer chain packing.[1][2] This dense packing reduces molecular mobility and free volume, which theoretically leads to a higher glass transition temperature (Tg) and enhanced thermal stability compared to the bulkier, less regular cis isomer.[1][3]

Part 2: The Primary Investigative Tools - DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of polymer thermal analysis.[4] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transitions like the glass transition (Tg).[5] TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles.[6][7]

Diagram of the Complete Experimental Workflow

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Thermal Analysis Synthesis Synthesis of ethyl 3-(4-methylcyclohexyl)acrylate (cis/trans mixture) Separation Isomer Separation (e.g., Column Chromatography) Synthesis->Separation Cis_Monomer cis-Monomer Separation->Cis_Monomer Trans_Monomer trans-Monomer Separation->Trans_Monomer Poly_Cis Polymerization of cis-Monomer Cis_Monomer->Poly_Cis Poly_Trans Polymerization of trans-Monomer Trans_Monomer->Poly_Trans Cis_Polymer Poly(cis-isomer) Poly_Cis->Cis_Polymer Trans_Polymer Poly(trans-isomer) Poly_Trans->Trans_Polymer DSC Differential Scanning Calorimetry (DSC) Cis_Polymer->DSC TGA Thermogravimetric Analysis (TGA) Cis_Polymer->TGA Trans_Polymer->DSC Trans_Polymer->TGA Data Comparative Data (Tg, Td) DSC->Data TGA->Data

Caption: Overall workflow from monomer synthesis to comparative thermal analysis.

Part 3: Detailed Experimental Protocols

The validity of your comparative data hinges on the meticulous execution of your experiments. The following protocols are designed to be self-validating by ensuring consistency and minimizing variables between the analysis of the two isomers.

Protocol 1: Glass Transition Temperature (Tg) Determination via DSC

Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operational temperature range.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.

    • Causality: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample.

    • Crimp the lid onto the pan to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.[5]

  • Instrument Setup (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Causality: The inert atmosphere is crucial to prevent oxidative degradation of the polymer at elevated temperatures, which would interfere with the measurement of thermal transitions.[6]

  • Thermal Program:

    • First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min.

      • Causality: This initial scan serves to erase the polymer's prior thermal history, ensuring that the subsequent measurement reflects the intrinsic properties of the material.

    • Cooling Scan: Cool the sample from 200°C back to 25°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Ramp the temperature again from 25°C to 200°C at 10°C/min. The Tg is determined from this second heating scan.

      • Causality: Using a controlled cooling and reheating rate provides a standardized and reproducible measurement of Tg.[5]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The glass transition will appear as a step-like change in the baseline of the thermogram. The Tg is typically determined as the midpoint of this transition.

Protocol 2: Thermal Stability Assessment via TGA

Objective: To determine the temperature at which the polymer begins to degrade and to characterize its decomposition profile. This is vital for establishing maximum processing temperatures and long-term stability.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dry polymer sample into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.[6]

    • Causality: As with DSC, an inert atmosphere prevents oxidative side reactions, ensuring that the measured mass loss is due to thermal decomposition alone.[8]

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected degradation (e.g., 30°C).

    • Ramp the temperature from 30°C to a point of complete decomposition (e.g., 600°C) at a heating rate of 10°C/min.

    • Causality: A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature (°C).

    • Determine the onset of decomposition (Td) , often defined as the temperature at which 5% mass loss occurs.

    • From the derivative of the TGA curve (DTG), determine the temperature of the maximum rate of decomposition (Tmax).

Part 4: Expected Outcomes and Data Interpretation

Based on established principles of polymer physics, we can predict the comparative thermal behavior of the cis and trans isomers.

Diagram of Isomeric Structural Effects

G cluster_cis Cis-Isomer Polymer Chains cluster_trans Trans-Isomer Polymer Chains c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 c6 c6 c7 c7 c8 c8 label_cis Irregular Structure Inefficient Packing Higher Free Volume t1 t1 t2 t2 t1->t2 t3 t3 t2->t3 t4 t4 t3->t4 t5 t5 t6 t6 t5->t6 t7 t7 t6->t7 t8 t8 t7->t8 label_trans Regular, Linear Structure Efficient Packing Lower Free Volume Properties Resulting Properties: - Higher Tg - Higher Td - Greater Stability cluster_cis cluster_cis cluster_trans cluster_trans cluster_trans->Properties Leads to

Caption: Conceptual model of how trans isomers lead to more efficient chain packing.

Hypothetical Comparative Data Table

The experimental protocols described above would yield data that can be summarized for direct comparison. The following table illustrates the expected results based on our guiding hypothesis.

Thermal PropertyParameterPoly(cis-isomer)Poly(trans-isomer)Rationale
Glass Transition Tg (°C)LowerHigherThe more regular structure of the trans isomer allows for denser chain packing, restricting segmental motion and thus requiring more thermal energy to transition to the rubbery state.[1][2]
Thermal Stability Td (5% Mass Loss, °C)LowerHigherCloser chain packing in the trans polymer increases intermolecular forces, enhancing the overall thermal stability and delaying the onset of decomposition.[2]
Decomposition Tmax (°C)LowerHigherThe temperature of maximum decomposition rate is also expected to be higher for the more stable trans isomer.

Part 5: Practical Implications for Science and Industry

The differences in thermal properties between the cis and trans isomers of poly(ethyl 3-(4-methylcyclohexyl)acrylate) have significant real-world consequences:

  • For Drug Development: In creating polymer-based drug delivery matrices or medical device coatings, a higher Tg (as expected for the trans isomer) translates to better dimensional stability at physiological temperatures and during sterilization processes. Conversely, a lower Tg (cis isomer) might be desirable for applications requiring greater flexibility.

  • For Material Scientists: The choice of isomer allows for the fine-tuning of material properties. A high-Tg, high-stability polymer derived from the trans isomer would be a candidate for applications requiring durability and performance at elevated temperatures. The cis isomer might be better suited as a modifier to increase the flexibility of other polymer systems.

  • For Process Engineering: Knowledge of the decomposition temperature (Td) is critical for setting safe processing parameters during extrusion or molding. Using the trans isomer would likely provide a wider and safer processing window compared to the less stable cis isomer.

By systematically characterizing these isomers, researchers can move from empirical trial-and-error to rational material design, selecting the precise stereochemistry required to meet the demands of their specific application.

References

  • Patsnap Eureka. (2025, August 1). Impact of Geometric Isomers on the Thermal Properties of Polymers.
  • Ali, S. A., & Srinivasan, K. S. V. (1997). Studies on the Thermal Degradation of Acrylic Polymers by Simultaneous Autostep TG/DTA. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Barrett Research Group. (n.d.). Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers.
  • University of Washington. (n.d.).
  • Scilit. (2024, January 8).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP.
  • mediaTUM. (2023, April 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing.
  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.
  • Semantic Scholar. (2024, April 3). Correlation between the Chemical Structure of (Meth)
  • Ndou, T. T., et al. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)

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